Pleurocidin
Description
isolated from the skin secretions of the winter flounder Pleuronectes americanus; amino acid sequence in first source
Structure
2D Structure
Properties
Molecular Formula |
C129H192N36O29 |
|---|---|
Molecular Weight |
2711.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C129H192N36O29/c1-69(2)48-92(122(186)165-108(77(13)167)128(192)161-97(54-82-59-135-66-142-82)121(185)158-95(52-80-40-42-85(168)43-41-80)120(184)162-100(129(193)194)49-70(3)4)155-111(175)75(11)145-109(173)73(9)147-114(178)88(36-22-26-44-130)149-103(170)63-140-127(191)107(72(7)8)164-124(188)99(56-84-61-137-68-144-84)160-116(180)89(37-23-27-45-131)150-104(171)64-141-126(190)106(71(5)6)163-123(187)98(55-83-60-136-67-143-83)156-112(176)76(12)146-110(174)74(10)148-115(179)90(38-24-28-46-132)153-117(181)91(39-25-29-47-133)154-118(182)93(50-78-30-16-14-17-31-78)157-119(183)94(51-79-32-18-15-19-33-79)159-125(189)101(65-166)152-105(172)62-139-113(177)96(151-102(169)57-134)53-81-58-138-87-35-21-20-34-86(81)87/h14-21,30-35,40-43,58-61,66-77,88-101,106-108,138,166-168H,22-29,36-39,44-57,62-65,130-134H2,1-13H3,(H,135,142)(H,136,143)(H,137,144)(H,139,177)(H,140,191)(H,141,190)(H,145,173)(H,146,174)(H,147,178)(H,148,179)(H,149,170)(H,150,171)(H,151,169)(H,152,172)(H,153,181)(H,154,182)(H,155,175)(H,156,176)(H,157,183)(H,158,185)(H,159,189)(H,160,180)(H,161,192)(H,162,184)(H,163,187)(H,164,188)(H,165,186)(H,193,194)/t73-,74-,75-,76-,77+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,106-,107-,108-/m0/s1 |
InChI Key |
MZJIKFCSPTZIFT-UVKRQXBBSA-N |
bioactivity |
Antibacterial |
sequence |
GWGSFFKKAAHVGKHVGKAALTHYL |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Pleurocidin Antimicrobial Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of pleurocidin, a potent antimicrobial peptide (AMP) originally identified in the skin mucus of the winter flounder, Pleuronectes americanus. This document details the scientific background of this compound, its mechanism of action, and its broad-spectrum antimicrobial activity. A significant focus is placed on providing detailed experimental protocols for both its isolation from natural sources and its production through recombinant DNA technology. Furthermore, this guide presents quantitative data on its antimicrobial efficacy and outlines the known signaling pathways it modulates. All information is intended to equip researchers and drug development professionals with the necessary knowledge to further investigate and potentially harness the therapeutic potential of this compound and its derivatives.
Introduction
This compound is a 25-amino acid, cationic, α-helical antimicrobial peptide that was first isolated from the skin secretions of the winter flounder (Pleuronectes americanus)[1][2]. It is a key component of the fish's innate immune system, providing a first line of defense against a wide range of pathogens[1]. This compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi[3][4]. Its multifaceted mechanism of action, which involves both membrane disruption and interference with intracellular processes, makes it a promising candidate for the development of novel antimicrobial therapeutics[5].
Mechanism of Action
This compound's antimicrobial effects are attributed to a dual mode of action, targeting both the cell membrane and intracellular components of pathogens.
2.1. Membrane Permeabilization
Upon encountering a microbial cell, this compound interacts with the negatively charged components of the cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to the disruption of the membrane's integrity through one of two proposed models[5]:
-
Carpet model: At lower concentrations, this compound monomers accumulate on the surface of the membrane, forming a "carpet-like" layer that disrupts the lipid bilayer and leads to the formation of transient pores.
-
Toroidal pore model: At higher concentrations, this compound peptides insert into the membrane, inducing the lipids to bend inward and form toroidal pores, with the peptides lining the pore. This results in the leakage of cellular contents and ultimately cell death[5].
2.2. Intracellular Targeting and Signaling Pathway Modulation
In addition to membrane disruption, this compound can translocate into the cytoplasm and interfere with essential cellular processes, including the inhibition of DNA and RNA synthesis[5].
Furthermore, this compound has been shown to modulate host immune responses. In human mast cells, this compound NRC-04 activates the N-formyl peptide receptor-like 1 (FPRL1), a G protein-coupled receptor[1][2]. This interaction triggers a downstream signaling cascade involving G proteins, phosphoinositide 3-kinase (PI3K), phospholipase C (PLC), and protein kinase C (PKC), leading to mast cell degranulation, migration, and the release of pro-inflammatory mediators[1][2].
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound from its natural source and for its production using recombinant DNA technology.
Isolation of this compound from Winter Flounder Skin Mucus
This protocol is adapted from the original method described by Cole et al. (1997)[2].
3.1.1. Mucus Collection and Extraction
-
Collect skin mucus from winter flounder (Pleuronectes americanus) by gentle scraping of the skin surface.
-
Homogenize the collected mucus in a solution of 50 ml of 0.2 M sodium acetate, 0.2% Triton X-100, and 1 mM phenylmethylsulfonyl fluoride (PMSF)[2].
-
Centrifuge the homogenate to remove insoluble debris.
-
Concentrate the supernatant containing the soluble mucus components.
3.1.2. Chromatographic Purification
A multi-step chromatographic process is employed to purify this compound to homogeneity.
-
Step 1: Size-Exclusion Chromatography
-
Column: Sephadex G-50
-
Mobile Phase: 50 mM ammonium acetate
-
Procedure: Apply the concentrated mucus extract to the column and elute with the mobile phase. Collect fractions and screen for antimicrobial activity against a test organism (e.g., E. coli) using a bacterial lysis plate assay[2]. Pool the active fractions.
-
-
Step 2: Cation-Exchange High-Performance Liquid Chromatography (HPLC)
-
Column: Cation-exchange column (e.g., PolySulfoethyl A, 5 µm particle size, 4.6 x 200 mm)[2].
-
Buffer A: 25% acetonitrile, 5 mM KH2PO4, pH 5.0
-
Buffer B: 25% acetonitrile, 5 mM KH2PO4, pH 5.0, 1 M NaCl
-
Gradient: A linear gradient from 0% to 100% Buffer B over 45 minutes at a flow rate of 1 ml/min[2].
-
Procedure: Apply the pooled active fractions from the size-exclusion step to the column. Collect the major peak that exhibits antimicrobial activity.
-
-
Step 3: Reversed-Phase High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase column
-
Solvent A: 0.1% trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient of Solvent B to elute the peptide.
-
Procedure: Further purify the active fraction from the ion-exchange step. The final purified this compound should appear as a single peak. Confirm the purity and identity of the peptide using mass spectrometry and amino acid sequencing.
-
Recombinant Expression and Purification of this compound in E. coli
Recombinant production offers a more scalable and controlled method for obtaining this compound. This protocol describes the expression of this compound as a fusion protein in E. coli.
3.2.1. Gene Synthesis and Vector Construction
-
Synthesize the gene encoding the 25-amino acid this compound peptide, optimized for E. coli codon usage.
-
Clone the synthetic gene into an expression vector, such as pET21a, to create a fusion protein with a carrier peptide that promotes the formation of inclusion bodies. A cleavage site (e.g., for hydroxylamine) should be engineered between the carrier peptide and this compound.
3.2.2. Expression and Inclusion Body Isolation
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the expression vector.
-
Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with an appropriate inducer (e.g., IPTG).
-
Harvest the cells by centrifugation.
-
Lyse the cells (e.g., by sonication) and collect the inclusion bodies by centrifugation.
3.2.3. Solubilization, Cleavage, and Purification
References
Unraveling the Alpha-Helical Architecture of Pleurocidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pleurocidin is a potent, 25-residue cationic antimicrobial peptide (AMP) originally isolated from the skin mucus of the winter flounder (Pleuronectes americanus)[1]. As a key component of the fish's innate immune system, it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, and has garnered significant interest as a potential therapeutic agent[1][2]. The antimicrobial efficacy of this compound is intrinsically linked to its ability to adopt an amphipathic α-helical conformation upon interacting with bacterial membranes[1][3]. This guide provides an in-depth technical overview of the structural analysis of this compound's α-helical state, detailing the experimental methodologies employed, presenting key quantitative structural data, and visualizing its mechanism of action.
Structural Conformation: A Dichotomy of Environments
In aqueous solutions, this compound exists in a largely unstructured, random coil conformation[4]. However, in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or detergent micelles like dodecylphosphocholine (DPC) and sodium dodecyl sulfate (SDS), it undergoes a significant conformational change to form a stable α-helix[4]. This structural transition is crucial for its biological activity, allowing the peptide to interact with and disrupt bacterial cell membranes[3].
Experimental Protocols for Structural Determination
The elucidation of this compound's three-dimensional structure has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solution NMR has been instrumental in determining the high-resolution structure of this compound in membrane-mimetic environments.
Sample Preparation:
-
Peptide Synthesis and Purification: this compound is chemically synthesized, often with uniform isotopic labeling (e.g., ¹⁵N) for heteronuclear NMR experiments[4]. Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Micelle Preparation: A solution of deuterated detergent micelles (e.g., DPC-d₃₈ or SDS-d₂₅) is prepared in an aqueous buffer (e.g., 90% H₂O/10% D₂O) at a concentration well above the critical micelle concentration (CMC)[5].
-
Sample Formulation: The purified peptide is dissolved in the micelle solution to a final concentration suitable for NMR spectroscopy (typically in the millimolar range)[6]. The pH is adjusted as required for the experiment.
Data Acquisition and Analysis:
A suite of 1D and 2D NMR experiments are performed to assign proton and nitrogen resonances and to derive structural restraints.
-
Total Correlation Spectroscopy (TOCSY): Used to identify amino acid spin systems.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides through-space correlations between protons that are close in space (< 5 Å), which are used to determine distance restraints[7]. Intermolecular NOEs between the peptide and micelle can reveal the peptide's insertion depth and orientation[7].
-
¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC): A 2D experiment that correlates the nitrogen and attached proton of each amide bond, providing a unique peak for each amino acid (except proline). This is particularly useful for monitoring conformational changes and for resonance assignment in isotopically labeled peptides.
-
Structure Calculation: The collected distance and dihedral angle restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.
Caption: Workflow for analyzing this compound's secondary structure using CD spectroscopy.
Quantitative Structural Data
The three-dimensional structure of this compound has been deposited in the Protein Data Bank (PDB) under the accession codes 1Z64 (in DPC micelles) and 2LS9 (in SDS micelles). These structures provide a wealth of quantitative information.
| Parameter | PDB ID: 1Z64 | PDB ID: 2LS9 | Reference(s) |
| Experimental Method | Solution NMR | Solution NMR | [4] |
| Membrane Mimetic | Dodecylphosphocholine (DPC) micelles | Sodium dodecyl sulfate (SDS) micelles | [4] |
| Residue Range | 1-26 | 1-25 | [4] |
| α-Helical Region | Residues 3-24 | Residues 2-24 | [4] |
| Total Structure Weight | 2.72 kDa | 2.72 kDa | [4] |
| Number of Distance Restraints | Data available in PDB entry | Data available in PDB entry | [4] |
Mechanism of Action and Signaling Pathways
The antimicrobial activity of this compound is primarily attributed to its interaction with and disruption of bacterial cell membranes. At sublethal concentrations, it can also inhibit the synthesis of macromolecules like RNA and DNA.[8]
Membrane Interaction and Disruption
The interaction of this compound with bacterial membranes is a multi-step process:
-
Electrostatic Attraction: The cationic nature of this compound facilitates its initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Hydrophobic Insertion: Upon binding, the peptide inserts its hydrophobic residues into the lipid bilayer.
-
Membrane Permeabilization: this compound is proposed to disrupt the membrane via one of two primary models:
-
Toroidal Pore Model: The peptide molecules, along with the lipid head groups, bend inwards to form a water-filled pore, leading to leakage of cellular contents.
-
Carpet Model: At higher concentrations, the peptides accumulate on the membrane surface, disrupting the lipid packing and eventually leading to micellization and disintegration of the membrane.
-
dot
Caption: Proposed models for this compound's interaction with and disruption of bacterial membranes.
Immunomodulatory Signaling
Beyond its direct antimicrobial effects, this compound has been shown to modulate host immune responses. Specifically, it can activate human mast cells through the N-formyl peptide receptor-like 1 (FPRL1).[9][10] This interaction triggers a signaling cascade involving G proteins, PI3K, PLC, and PKC, ultimately leading to mast cell degranulation and the release of pro-inflammatory mediators.[9]
dot
Caption: Signaling pathway of this compound-mediated mast cell activation via the FPRL1 receptor.
Conclusion
The α-helical conformation of this compound is a critical determinant of its potent antimicrobial activity. The structural and functional insights gained from NMR and CD spectroscopy, coupled with mechanistic studies, provide a solid foundation for the rational design of novel this compound-based therapeutics. A thorough understanding of its structure-activity relationship and its interactions with both microbial and host cells will be paramount in harnessing the full therapeutic potential of this promising antimicrobial peptide.
References
- 1. Antibacterial and Anticancer Activities of this compound-Amide, a Potent Marine Antimicrobial Peptide Derived from Winter Flounder, Pleuronectes americanus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of Structure and Micellar Interactions of Small Antimicrobial Peptides by Solution-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of solution structure and lipid micelle location of an engineered membrane peptide by using one NMR experiment and one sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sublethal Concentrations of this compound-Derived Antimicrobial Peptides Inhibit Macromolecular Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel antimicrobial peptide, induces human mast cell activation through the FPRL1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]
Broad-Spectrum Antimicrobial Activity of Pleurocidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pleurocidin is a potent, 25-amino acid cationic antimicrobial peptide (AMP) originally isolated from the skin mucus of the winter flounder (Pleuronectes americanus). It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including several drug-resistant strains. This technical guide provides an in-depth overview of the antimicrobial properties of this compound, detailing its mechanisms of action, summarizing its activity spectrum through quantitative data, and providing comprehensive experimental protocols for its study. Furthermore, this guide includes visualizations of its mode of action and relevant experimental workflows to facilitate a deeper understanding for research and development purposes.
Introduction
The rise of antibiotic resistance is a critical global health challenge, necessitating the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their unique mechanisms of action that are less prone to the development of resistance compared to conventional antibiotics. This compound, an α-helical AMP, is a notable candidate in this class, demonstrating robust microbicidal activity. Its amphipathic nature allows it to preferentially interact with and disrupt microbial membranes, a key feature of its antimicrobial efficacy.
Mechanism of Action
This compound employs a dual mechanism of action to exert its antimicrobial effects, primarily targeting the bacterial cell membrane and subsequently interfering with intracellular processes.
Membrane Disruption
The initial and primary mode of action of this compound is the permeabilization of the bacterial cell membrane. This process is driven by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, this compound disrupts the membrane integrity through one of two proposed models, the choice of which can be dependent on the peptide-to-lipid ratio:
-
Toroidal Pore Model: At higher concentrations, this compound is thought to insert into the membrane, inducing a curvature in the lipid bilayer that leads to the formation of transient pores. In these pores, the head groups of the lipid molecules are continuous with the peptide, creating a channel through which cytoplasmic contents can leak out, leading to cell death.
-
Carpet Model: At lower concentrations, this compound peptides accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. This disrupts the membrane's structure and can lead to the formation of micelles and the eventual disintegration of the membrane.
Figure 1: Dual mechanism of action of this compound.
Intracellular Targeting
Following membrane permeabilization, or in some cases through translocation across the membrane at sub-lethal concentrations, this compound can access the bacterial cytoplasm. Once inside, it can interact with and inhibit the synthesis of essential macromolecules, including DNA, RNA, and proteins. This intracellular activity contributes to its overall bactericidal effect.
Induction of Bacterial Stress Responses
Exposure to this compound can trigger stress response pathways in bacteria. One such pathway is the CpxAR two-component system in Gram-negative bacteria, which is activated in response to envelope stress. While this is a defense mechanism for the bacteria, its activation signifies the disruption of the cell envelope by the peptide.
Figure 2: Activation of the CpxAR envelope stress response by this compound.
Antimicrobial Spectrum and Potency
This compound and its derivatives have demonstrated significant antimicrobial activity against a wide array of pathogens. The following tables summarize the Minimal Inhibitory Concentrations (MICs) reported in the literature.
Table 1: Antimicrobial Activity of this compound Against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 2 - 8 |
| Pseudomonas aeruginosa | ATCC 27853 | 4 - 16 |
| Salmonella typhimurium | ATCC 14028 | 4 - 8 |
| Klebsiella pneumoniae | ATCC 13883 | 8 - 32 |
| Acinetobacter baumannii | Clinical Isolate | 16 - 64 |
| Vibrio anguillarum | - | 1.25 - 5 |
Table 2: Antimicrobial Activity of this compound Against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 4 - 16 |
| Staphylococcus aureus | MRSA | 8 - 32 |
| Enterococcus faecalis | ATCC 29212 | 16 - 64 |
| Bacillus subtilis | ATCC 6633 | 2 - 8 |
| Listeria monocytogenes | - | 4 - 16 |
Table 3: Antimicrobial Activity of this compound-Amide (Ple-a) Against Multidrug-Resistant (MDR) Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | MDR Clinical Isolate | 2 - 32 |
| Salmonella enterica | MDR Clinical Isolate | 8 - 32 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antimicrobial activity of this compound.
Minimal Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Figure 3: Workflow for the Minimal Inhibitory Concentration (MIC) assay.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into MHB.
-
Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of two-fold dilutions of the this compound stock solution in MHB in a separate 96-well plate or in tubes.
-
-
Inoculation:
-
Add 50 µL of MHB to each well of a sterile 96-well microtiter plate.
-
Add 50 µL of the appropriate this compound dilution to each well, creating a final volume of 100 µL with the desired peptide concentrations.
-
Add 50 µL of the diluted bacterial suspension to each well.
-
Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed. Results can also be read using a microplate reader at 600 nm.
-
Membrane Permeabilization Assay (Propidium Iodide Uptake)
This assay assesses the ability of this compound to disrupt the bacterial cytoplasmic membrane, allowing the influx of the fluorescent dye propidium iodide (PI), which is otherwise membrane-impermeable.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
This compound solution
-
Propidium iodide (PI) stock solution
-
Fluorometer or fluorescence microscope
Procedure:
-
Bacterial Preparation:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the bacterial pellet in PBS to a final optical density (OD₆₀₀) of 0.2-0.3.
-
-
Assay:
-
Add the bacterial suspension to the wells of a black 96-well microtiter plate.
-
Add PI to each well to a final concentration of 1-5 µM.
-
Add varying concentrations of this compound to the wells.
-
Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (bacteria with PI but no peptide).
-
-
Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.
-
Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 30-60 minutes) to monitor the kinetics of membrane permeabilization.
-
DNA Binding Assay (Gel Retardation)
This assay determines the ability of this compound to bind to DNA, which is observed as a retardation of the DNA's migration through an agarose gel.
Materials:
-
Plasmid DNA (e.g., pUC19)
-
This compound solution
-
Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
Agarose gel (0.8-1.0%)
-
DNA loading dye
-
Gel electrophoresis system
-
UV transilluminator
Procedure:
-
Binding Reaction:
-
In separate microcentrifuge tubes, mix a constant amount of plasmid DNA (e.g., 200 ng) with increasing amounts of this compound to achieve different peptide-to-DNA weight ratios.
-
Adjust the final volume with binding buffer.
-
Incubate the mixtures at room temperature for 15-30 minutes to allow for binding.
-
-
Electrophoresis:
-
Add DNA loading dye to each reaction mixture.
-
Load the samples onto an agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization:
-
Stain the gel with an appropriate DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Visualize the DNA bands under UV illumination. The retardation of DNA migration in the presence of this compound indicates binding.
-
Conclusion
This compound represents a promising candidate for the development of new antimicrobial therapies. Its broad-spectrum activity, coupled with a dual mechanism of action that includes rapid membrane disruption, makes it effective against a range of pathogens, including those resistant to conventional antibiotics. The detailed methodologies and data presented in this guide are intended to support further research into the therapeutic potential of this compound and other related antimicrobial peptides. A thorough understanding of its mechanisms and activity is crucial for its rational design and application in the fight against infectious diseases.
The Emerging Anticancer Potential of Pleurocidin Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pleurocidin and its derivatives, a family of cationic antimicrobial peptides (AMPs) originally isolated from the winter flounder (Pleuronectes americanus), are gaining significant attention for their potent and selective anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the current state of research into the anticancer activities of this compound peptides. It details their mechanisms of action, summarizes their efficacy against various cancer cell lines, outlines key experimental protocols for their evaluation, and visualizes the complex biological processes they modulate. The evidence presented herein underscores the potential of this compound peptides as a promising new class of targeted cancer therapeutics.
Introduction
Antimicrobial peptides are a crucial component of the innate immune system in a wide range of organisms.[1][2][4] Their primary function is to provide a first line of defense against pathogenic microorganisms.[1][2][4] this compound is a 25-amino acid, α-helical peptide known for its broad-spectrum antimicrobial activity.[1] A growing body of evidence now demonstrates that this compound and its synthetic analogs also possess significant cytotoxic activity against a variety of cancer cells, while exhibiting lower toxicity towards normal, healthy cells.[1][5][6][7] This selectivity is attributed in part to the electrostatic attraction between the cationic peptides and the negatively charged components of cancer cell membranes.[5] This guide will delve into the quantitative data supporting these claims, the experimental methods used to generate this data, and the molecular pathways that underpin the anticancer effects of this compound peptides.
Quantitative Assessment of Anticancer Efficacy
The cytotoxic effects of this compound peptides have been quantified against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of these peptides. The following tables summarize the available IC50 data for native this compound (Ple), its C-terminally amidated derivative (Ple-a), and other synthetic analogs such as NRC-03 and NRC-07.
| Peptide | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Ple | J5 | Hepatocellular Carcinoma | >500 | [1] |
| Ple | Huh7 | Hepatocellular Carcinoma | 54.9 | [1] |
| Ple | Hep3B | Hepatocellular Carcinoma | 340 | [1] |
| Ple | A549 | Non-small Cell Lung Adenocarcinoma | 42 | [1][8] |
| Ple | AGS | Gastric Adenocarcinoma | >500 | [1] |
| Ple | WiDr | Colorectal Adenocarcinoma | 197.3 | [1] |
| Ple-a | J5 | Hepatocellular Carcinoma | 197 | [1] |
| Ple-a | Huh7 | Hepatocellular Carcinoma | 11 | [1] |
| Ple-a | Hep3B | Hepatocellular Carcinoma | 14.8 | [1] |
| Ple-a | A549 | Non-small Cell Lung Adenocarcinoma | 42 | [1] |
| Ple-a | AGS | Gastric Adenocarcinoma | 32.5 | [1] |
| Ple-a | WiDr | Colorectal Adenocarcinoma | 19.4 | [1] |
| Ple | NIH-3T3 | Mouse Embryonic Fibroblast (Normal) | >500 | [1] |
| Ple-a | NIH-3T3 | Mouse Embryonic Fibroblast (Normal) | 313 | [1] |
Table 1: In vitro cytotoxicity of this compound (Ple) and this compound-amide (Ple-a) against various human cancer cell lines and a normal mouse fibroblast cell line.[1]
| Peptide | Cancer Cell Line | Cell Type | Cytotoxicity at 50 µM (%) | Reference |
| NRC-03 | T47-D | Breast Carcinoma | ~40% | [9] |
| NRC-03 | MDA-MB-231 | Breast Carcinoma | ~20% | [9] |
| NRC-03 | MCF7 | Breast Carcinoma | ~25% | [9] |
| NRC-03 | SKBR3 | Breast Carcinoma | ~75% | [9] |
| NRC-03 | MDA-MB-468 | Breast Carcinoma | ~86% | [9] |
| NRC-03 | 4T1 | Mouse Mammary Carcinoma | ~94% | [9] |
| NRC-07 | T47-D | Breast Carcinoma | ~50% | [9] |
| NRC-07 | MDA-MB-231 | Breast Carcinoma | ~30% | [9] |
| NRC-07 | MCF7 | Breast Carcinoma | ~35% | [9] |
| NRC-07 | SKBR3 | Breast Carcinoma | ~87% | [9] |
| NRC-07 | MDA-MB-468 | Breast Carcinoma | ~88% | [9] |
| NRC-07 | 4T1 | Mouse Mammary Carcinoma | ~94% | [9] |
Table 2: In vitro cytotoxicity of NRC-03 and NRC-07 against various breast cancer cell lines.[9]
Mechanisms of Action
This compound peptides exert their anticancer effects through a multi-pronged approach, primarily targeting cell membranes and inducing programmed cell death pathways.
Membrane Disruption
The initial interaction of this compound peptides with cancer cells is electrostatic. The net positive charge of the peptides facilitates their binding to the anionic components, such as phosphatidylserine, which are more abundant on the outer leaflet of cancer cell membranes compared to normal cells.[5] Following this initial binding, the peptides are believed to disrupt the membrane integrity through mechanisms such as the "toroidal pore" or "carpet" models, leading to leakage of cellular contents and cell death.[4]
Induction of Apoptosis
Beyond direct membrane lysis, this compound peptides can translocate into the cell and trigger apoptosis. This process is often mediated by the mitochondria.
-
Mitochondrial Membrane Damage: this compound derivatives like NRC-03 and NRC-07 have been shown to target and damage mitochondrial membranes.[7][9] This leads to a loss of mitochondrial membrane potential.[4][9]
-
Reactive Oxygen Species (ROS) Production: The damage to mitochondria often results in the overproduction of reactive oxygen species (ROS).[4][7][9] Elevated ROS levels create oxidative stress, which can damage cellular components and further promote apoptosis.[10]
-
Caspase Activation: The mitochondrial pathway of apoptosis typically involves the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, the key executioners of apoptosis. While the specific caspases activated by this compound are still under investigation, this is a likely downstream event of mitochondrial damage.
Inhibition of Autophagy
In addition to inducing apoptosis, the amidated derivative, Ple-a, has been observed to inhibit autophagy in A549 human lung adenocarcinoma cells.[5] Autophagy is a cellular recycling process that can sometimes protect cancer cells from stress and chemotherapy. Its inhibition can therefore enhance the efficacy of anticancer agents.
Below is a diagram illustrating the proposed signaling pathways for the anticancer activity of this compound peptides.
In Vivo Studies
The anticancer potential of this compound peptides has also been demonstrated in preclinical animal models. Intratumoral injections of NRC-03 have been shown to impair the growth of multiple myeloma xenografts in immune-deficient mice.[4] Similarly, both NRC-03 and NRC-07 have been effective in killing breast cancer cells grown as xenografts.[7] These findings provide a strong rationale for the further development of this compound-based therapies for in vivo applications.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of novel anticancer agents. This section provides detailed methodologies for key assays used in the study of this compound peptides.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells at a density of 3,500 cells/well in 96-well plates and allow them to adhere for 24 hours.[1]
-
Peptide Treatment: Prepare fresh solutions of this compound peptides in culture medium at various concentrations (e.g., 0, 5, 10, 25, 50, 75, 100 µM).[1] Remove the old medium from the wells, wash with PBS, and add the peptide-containing medium. Incubate for 24 hours.[1]
-
MTT Incubation: Remove the peptide-containing medium, wash with PBS, and add fresh medium containing 0.5 µg/mL MTT to each well.[1] Incubate for 2 hours at 37°C.[1]
-
Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[1] Cell viability is expressed as a percentage of the DMSO-treated control cells.[1]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of this compound peptide for the specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-free dissociation buffer.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Assessment of Mitochondrial Membrane Potential
The lipophilic cationic dye, DiOC6 (3,3'-dihexyloxacarbocyanine iodide), can be used to measure mitochondrial membrane potential.
-
Cell Treatment: Treat cells with the this compound peptide for a short duration (e.g., 30 minutes).[9]
-
Staining: Add DiOC6 to the cell culture and incubate.[9]
-
Analysis: Analyze the cells by flow cytometry. A decrease in DiOC6 fluorescence indicates a loss of mitochondrial membrane potential.[9]
Measurement of Reactive Oxygen Species (ROS)
Dihydroethidium (DHE) is a fluorescent probe used to detect intracellular superoxide.
-
Cell Treatment: Expose cells to the this compound peptide for a short period (e.g., 30 minutes).[9]
-
Staining: Add DHE to the cell culture and incubate.[9]
-
Analysis: Measure the fluorescence of the oxidized product by flow cytometry. An increase in fluorescence indicates an increase in ROS production.[9]
Conclusion and Future Directions
This compound peptides represent a promising new frontier in cancer therapy. Their ability to selectively target and kill cancer cells, including drug-resistant variants, through multiple mechanisms makes them attractive candidates for further development.[7] Future research should focus on optimizing the stability and delivery of these peptides, as well as exploring their efficacy in combination with conventional chemotherapeutic agents. A deeper understanding of the specific molecular targets and signaling pathways they modulate will be crucial for translating these promising preclinical findings into effective clinical treatments. The development of novel this compound analogs with enhanced anticancer activity and reduced toxicity will be a key area of investigation in the years to come.
References
- 1. mdpi.com [mdpi.com]
- 2. From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound peptides: a new class of anti-cancer agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial and Anticancer Activities of this compound-Amide, a Potent Marine Antimicrobial Peptide Derived from Winter Flounder, Pleuronectes americanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers [frontiersin.org]
- 7. This compound-family cationic antimicrobial peptides are cytolytic for breast carcinoma cells and prevent growth of tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound-family cationic antimicrobial peptides are cytolytic for breast carcinoma cells and prevent growth of tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative stress by antimicrobial peptide this compound triggers apoptosis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Pleurocidin's Interaction with Bacterial Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pleurocidin, a cationic antimicrobial peptide (AMP) isolated from the winter flounder (Pleuronectes americanus), demonstrates potent, broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[1][2] Its efficacy stems from a dual-pronged mechanism of action that primarily targets the bacterial cell membrane, leading to disruption and subsequent cell death. This technical guide provides an in-depth analysis of the molecular interactions between this compound and bacterial membranes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes. The information presented herein is intended to support research and development efforts aimed at harnessing this compound and its derivatives as novel therapeutic agents.
Core Mechanism of Action: A Dual Threat
This compound's antimicrobial activity is not limited to a single mode of action. It employs a multifaceted approach to ensure bacterial demise, encompassing both direct membrane disruption and subsequent interference with essential intracellular processes.
Initial Electrostatic Interaction and Membrane Insertion
As a cationic peptide, this compound's initial interaction with the bacterial cell envelope is governed by electrostatic attraction. The negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, serve as the primary binding sites. This initial binding is crucial for accumulating the peptide at the membrane surface.
Upon concentration at the membrane, this compound undergoes a conformational change, adopting an α-helical structure, which is critical for its membrane-disrupting activity.[3][4] The amphipathic nature of this helix, with distinct hydrophobic and hydrophilic faces, facilitates its insertion into the lipid bilayer.
Membrane Permeabilization and Pore Formation
Following insertion, this compound disrupts the integrity of the bacterial membrane through the formation of pores. The exact model of pore formation is thought to be either through the "toroidal pore" or "carpet" model.[1][2]
-
Toroidal Pore Model: In this model, the this compound peptides, along with the headgroups of the lipid molecules, bend inward to form a water-filled channel. This pore allows for the leakage of ions and small molecules, leading to the dissipation of the membrane potential.
-
Carpet Model: In this scenario, the peptides accumulate on the membrane surface, forming a "carpet-like" layer. Once a critical concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane.
This membrane permeabilization is a key factor in the bactericidal activity of this compound, leading to a rapid loss of cellular homeostasis.
Translocation and Intracellular Targeting
In addition to membrane disruption, this compound can translocate across the bacterial membrane to access intracellular targets. Evidence suggests that at sub-lethal concentrations, this compound can enter the cytoplasm without causing significant membrane damage.[5] Once inside, it can interfere with essential cellular processes, including the synthesis of DNA, RNA, and proteins.[5][6] This intracellular activity contributes to its overall antimicrobial efficacy.
Induction of Reactive Oxygen Species (ROS)
This compound has also been shown to induce the production of reactive oxygen species (ROS) within bacterial cells.[7] The accumulation of ROS leads to oxidative stress, which can damage cellular components such as lipids, proteins, and nucleic acids, further contributing to cell death.
Quantitative Data
The following tables summarize the available quantitative data regarding the activity of this compound and its derivatives.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Derivatives against Various Bacteria
| Peptide | Bacterial Species | MIC (μg/mL) | Reference |
| This compound | Pseudomonas aeruginosa | 1.1 - >35 | [8][9] |
| This compound | Escherichia coli | 1.1 - >35 | [8][9] |
| This compound | Staphylococcus aureus | 1.1 - >35 | [8][9] |
| This compound | Enterococcus faecalis | >35 | [1][9] |
| Ple-a (amidated) | MDR E. coli | 2 - 32 | [10] |
| Ple-a (amidated) | Marine Pathogens | 0.25 - 32 | [10] |
| GK-4 (truncated) | MRSA | Not specified | [7] |
| GK-4 (truncated) | NDM-positive E. coli | Not specified | [7] |
Table 2: Cytotoxicity of this compound and its Derivatives
| Peptide | Cell Line | IC50 (μM) | Reference |
| Ple-a (amidated) | A549 (Lung adenocarcinoma) | 11 - 340 | [11] |
| Ple-a (amidated) | Various cancer cell lines | 11 - 340 | [11] |
Table 3: Binding Affinity of this compound to Model Membranes
| Lipid Composition | Binding Affinity | Method | Reference |
| Anionic (DOPC/DOPG, 3:1) | Strong | Tryptophan Fluorescence | [3] |
| Zwitterionic/Neutral (DOPC) | Weak | Tryptophan Fluorescence | [3] |
| Anionic (POPG-d31 containing) | Strong | 2H Solid-State NMR | [12] |
| Zwitterionic (POPC) | Weak | 2H Solid-State NMR | [12] |
Note: Specific Kd values for this compound binding to different lipid compositions are not consistently reported in the literature. The available data strongly indicates a qualitative preference for anionic membranes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with bacterial membranes.
Membrane Permeabilization: Calcein Leakage Assay
This assay measures the ability of a peptide to disrupt the integrity of lipid vesicles by quantifying the release of a fluorescent dye.
Materials:
-
This compound peptide stock solution
-
Lipids (e.g., POPC, POPG) in chloroform
-
Calcein
-
Sephadex G-50 column
-
HEPES buffer (10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Triton X-100 (10% v/v)
-
Fluorometer
Procedure:
-
Liposome Preparation:
-
Prepare a lipid mixture (e.g., POPC:POPG 3:1 molar ratio) in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with calcein solution (50 mM in HEPES buffer) by vortexing.
-
Subject the liposome suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the liposome suspension through polycarbonate filters (100 nm pore size) to create large unilamellar vesicles (LUVs).
-
-
Removal of External Calcein:
-
Separate the calcein-loaded LUVs from unencapsulated calcein by size-exclusion chromatography using a Sephadex G-50 column equilibrated with HEPES buffer.
-
-
Fluorescence Measurement:
-
Dilute the LUV suspension in HEPES buffer to a final lipid concentration of 50 μM in a cuvette.
-
Record the baseline fluorescence (F0) at an excitation wavelength of 490 nm and an emission wavelength of 515 nm.
-
Add the this compound peptide to the cuvette at the desired concentration and monitor the increase in fluorescence (F) over time.
-
After the reaction reaches a plateau, add Triton X-100 to a final concentration of 0.1% (v/v) to lyse all vesicles and measure the maximum fluorescence (Fmax).
-
-
Calculation of Calcein Leakage:
-
Calculate the percentage of calcein leakage using the following formula: % Leakage = [(F - F0) / (Fmax - F0)] * 100
-
Membrane Depolarization Assay using DiSC3(5)
This assay utilizes a potential-sensitive fluorescent dye, DiSC3(5), to measure changes in bacterial cytoplasmic membrane potential.
Materials:
-
Bacterial culture (e.g., E. coli, S. aureus)
-
HEPES buffer (5 mM HEPES, 20 mM glucose, pH 7.2)
-
KCl
-
DiSC3(5) stock solution (in DMSO)
-
Fluorometer
Procedure:
-
Bacterial Cell Preparation:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer containing 100 mM KCl to an optical density at 600 nm (OD600) of 0.05.
-
-
Dye Loading:
-
Add DiSC3(5) to the bacterial suspension to a final concentration of 1 μM.
-
Incubate the suspension in the dark at room temperature until the fluorescence signal stabilizes (this indicates the dye has partitioned into the polarized membranes and self-quenched).
-
-
Fluorescence Measurement:
-
Place the bacterial suspension in a cuvette and record the baseline fluorescence.
-
Add the this compound peptide at the desired concentration.
-
Monitor the increase in fluorescence over time. An increase in fluorescence indicates the release of the dye from the depolarized membranes.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time to visualize the depolarization kinetics.
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique used to directly measure the heat changes associated with binding events, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Materials:
-
This compound peptide solution
-
Large unilamellar vesicles (LUVs) of desired lipid composition
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the desired buffer.
-
Prepare a suspension of LUVs in the same buffer.
-
Degas both the peptide solution and the LUV suspension.
-
-
ITC Experiment:
-
Load the LUV suspension into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Initiate the titration, injecting small aliquots of the peptide solution into the LUV suspension.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to lipid.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes in this compound's interaction with bacterial membranes.
Mechanism of Action
References
- 1. Investigating Potential Applications of the Fish Anti-Microbial Peptide this compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Interaction of this compound and its analogs with phospholipid membrane and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-antimicrobial activity relationship between this compound and its enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sublethal Concentrations of this compound-Derived Antimicrobial Peptides Inhibit Macromolecular Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial peptides and induced membrane curvature: geometry, coordination chemistry, and molecular engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Truncated this compound Derivative with High Pepsin Hydrolysis Resistance to Combat Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of this compound is retained in Plc-2, a C-terminal 12-amino acid fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Two-component regulatory system - Wikipedia [en.wikipedia.org]
- 12. Zwitterionic Phospholipids and Sterols Modulate Antimicrobial Peptide-Induced Membrane Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Identification and Sequencing of the Pleurocidin Gene in Pleuronectes americanus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the methodologies and findings related to the identification, sequencing, and characterization of the pleurocidin antimicrobial peptide (AMP) gene from the winter flounder, Pleuronectes americanus. This compound represents a significant area of interest due to its potent, broad-spectrum antimicrobial activity and its potential for development as a novel therapeutic agent.
Introduction to this compound
This compound is a 25-residue, α-helical cationic peptide, first isolated from the skin mucous secretions of the winter flounder, Pleuronectes americanus.[1][2][3] As a key component of the fish's innate immune system, it provides a first line of defense against a wide range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria.[1][3][4][5] Subsequent genomic studies have revealed that this compound is part of a larger family of related peptides, with multiple genes and pseudogenes clustered within the flounder genome.[6] These genes exhibit tissue-specific and developmental stage-specific expression, primarily in the skin and intestine, which are critical barriers against infection.[6][7] The study of the this compound gene is crucial for understanding the evolution and regulation of innate immunity in marine fish and for harnessing its therapeutic potential.[6]
Gene Identification and Genomic Organization
Initial research led to the purification of the this compound peptide from skin secretions.[1][2] Further investigations using genomic and molecular cloning techniques have identified four distinct this compound genes and three pseudogenes within the winter flounder genome.[6]
The predicted polypeptide sequences of these genes show a conserved structure, which includes:
-
A conserved hydrophobic signal peptide of 22 amino acids.[7]
-
A 25-amino acid mature peptide region that is identical or highly homologous to the originally isolated this compound.[7]
-
A conserved acidic portion following the mature peptide sequence.[7]
Analysis of these genomic clones has also helped in identifying potential promoters and binding sites for transcription factors, suggesting complex regulatory mechanisms for their expression.[6]
Experimental Protocols
The following sections detail the core methodologies for the identification and sequencing of the this compound gene from Pleuronectes americanus.
High-quality RNA is the starting point for successful gene identification.
-
Sample Collection: Winter flounder (Pleuronectes americanus) tissues, particularly skin and intestine, are excised.[7] To preserve RNA integrity, samples should be immediately flash-frozen in liquid nitrogen and stored at -80°C until use.
-
Total RNA Isolation Protocol (Trizol-based method): This method is effective for isolating high-quality RNA from fish tissues.[8][9]
-
Homogenization: Homogenize 50-100 mg of frozen fish tissue in 1 mL of TRIzol reagent using a mortar and pestle or a mechanical homogenizer.[8]
-
Phase Separation: Add 0.2 mL of chloroform to the homogenate, shake vigorously for 15 seconds, and incubate at room temperature for 5-10 minutes. Centrifuge the mixture at 12,000 x g for 15 minutes at 4°C. This separates the mixture into a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing the RNA.[8]
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 mL of isopropanol. Mix gently and incubate at room temperature for 10 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.[8]
-
RNA Wash: Discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol. Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in 30-50 µL of RNase-free water.[8]
-
Quality Control: Assess RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Verify RNA integrity by running an aliquot on a 1% agarose gel to visualize intact ribosomal RNA bands.
-
Complementary DNA (cDNA) is synthesized from the isolated mRNA template. This cDNA serves as the template for subsequent PCR amplification.[10][11]
-
Principle: Reverse transcriptase, an RNA-dependent DNA polymerase, synthesizes a single-stranded DNA molecule complementary to the mRNA template.[10]
-
Protocol:
-
Reaction Setup: In a sterile, RNase-free tube, combine the following components:
-
Total RNA (1-5 µg)
-
Oligo(dT) primer or random hexamer primers (to initiate synthesis)
-
dNTP mix (10 mM)
-
RNase-free water to a final volume of ~12 µL
-
-
Denaturation: Heat the mixture to 65-70°C for 5 minutes to denature RNA secondary structures, then immediately place on ice for at least 1 minute.
-
Reverse Transcription Mix: Add the following to the denatured RNA mix:
-
5X Reaction Buffer
-
Reverse Transcriptase Enzyme (e.g., M-MLV or a thermostable variant)[11]
-
RNase Inhibitor
-
-
Incubation: Incubate the reaction at 42-50°C for 60 minutes. The optimal temperature depends on the specific reverse transcriptase used.[12]
-
Inactivation: Terminate the reaction by heating to 85°C for 5 minutes.[12] The resulting single-stranded cDNA can be stored at -20°C.
-
Polymerase Chain Reaction (PCR) is used to amplify the specific this compound gene sequence from the cDNA library.[13][14]
-
Primer Design: Design degenerate primers based on the highly conserved signal peptide region of this compound precursors.[15][16] A reverse primer targeting the poly-A tail can also be used.[15][16]
-
PCR Protocol:
-
Reaction Mix: Prepare a PCR reaction containing:
-
cDNA template (1-2 µL)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
Taq DNA Polymerase
-
10X PCR Buffer (with MgCl₂)
-
dNTP Mix (10 mM)
-
Nuclease-free water to a final volume of 25-50 µL
-
-
Thermal Cycling: Perform PCR using the following general conditions, which may require optimization:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
30-35 Cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 50-60°C for 30 seconds (temperature depends on primer melting temperature).
-
Extension: 72°C for 1-2 minutes (time depends on the expected amplicon size).
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analysis: Analyze the PCR products by running a sample on a 1.5% agarose gel stained with an intercalating dye (e.g., ethidium bromide or SYBR Safe) to confirm the presence of a band of the expected size.
-
To determine the exact nucleotide sequence, the amplified PCR product is cloned into a plasmid vector and sequenced.
-
Protocol:
-
Purification: Purify the PCR product from the agarose gel using a gel extraction kit to remove primers and other reaction components.
-
Ligation: Ligate the purified PCR product into a suitable cloning vector (e.g., a TA cloning vector like pGEM-T Easy). This involves mixing the vector, PCR insert, T4 DNA ligase, and a reaction buffer, followed by incubation.
-
Transformation: Introduce the ligation product into competent E. coli cells via heat shock or electroporation.[17]
-
Plating and Selection: Plate the transformed bacteria onto LB agar plates containing an appropriate antibiotic (for vector selection) and a substrate for blue-white screening (e.g., X-gal and IPTG). Incubate overnight at 37°C.
-
Colony Screening: Select white colonies (indicating successful insertion of the PCR product). Grow these selected colonies in liquid LB medium overnight.
-
Plasmid Isolation: Isolate the plasmid DNA from the overnight cultures using a miniprep kit.
-
Sequencing: Send the purified plasmid DNA for Sanger sequencing using primers that flank the insertion site of the vector. The resulting sequence data will reveal the nucleotide sequence of the cloned this compound gene.
-
Data Presentation
Quantitative data from this compound studies are summarized below for clarity and comparison.
Table 1: Amino Acid Sequence of this compound from Pleuronectes americanus
The original this compound peptide is composed of 25 amino acid residues.[5]
| Peptide Name | Amino Acid Sequence |
| This compound (Ple) | GWGSFFKKAAHVGKHVGKAALTHYL |
Source: Cole et al., 1997[5]
Table 2: Minimal Inhibitory Concentration (MIC) of this compound Against Various Bacteria
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Bacterial Species | Type | MIC (µg/mL) |
| Escherichia coli | Gram-Negative | 1.1 - 2.2 |
| Pseudomonas aeruginosa | Gram-Negative | 1.1 - 4.4 |
| Acinetobacter baumannii | Gram-Negative | >35 |
| Staphylococcus aureus | Gram-Positive | 1.1 - 4.4 |
| Fish/Sheep Pathogens | Various | 1.1 to >35 |
Data compiled from Cole et al., 1997 & 2000.[5]
Visualizations of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.
Conclusion
The identification and sequencing of this compound genes in Pleuronectes americanus have provided significant insights into the innate immune mechanisms of marine fish. The detailed protocols outlined in this guide offer a robust framework for researchers aiming to explore antimicrobial peptides in this and other species. The characterization of these genes is not only fundamental to comparative immunology but also paves the way for the bioengineering and development of new antimicrobial drugs to combat the growing challenge of antibiotic resistance.
References
- 1. Isolation and characterization of this compound, an antimicrobial peptide in the skin secretions of winter flounder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Peptides from Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Identification, structure and differential expression of novel pleurocidins clustered on the genome of the winter flounder, Pseudopleuronectes americanus (Walbaum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cloning and developmental expression of a family of this compound-like antimicrobial peptides from winter flounder, Pleuronectes americanus (Walbaum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cDNA Synthesis: Overview & Applications [excedr.com]
- 11. pcrbio.com [pcrbio.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Using PCR to Fight Antimicrobial Resistance [excedr.com]
- 14. PCR-based Microbial Antibiotic Resistance Gene Analysis - CD Genomics [cd-genomics.com]
- 15. Parallel identification of novel antimicrobial peptide sequences from multiple anuran species by targeted DNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Parallel identification of novel antimicrobial peptide sequences from multiple anuran species by targeted DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cDNA cloning: Principle and steps involved in cDNA cloning - Online Biology Notes [onlinebiologynotes.com]
Pleurocidin's Dichotomous Dance with Membranes: A Technical Guide to Its Mode of Action
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide delves into the intricate mechanisms governing the antimicrobial action of pleurocidin, a potent, flounder-derived cationic peptide. A central debate in understanding its efficacy revolves around two dominant models: the formation of discrete pores in the bacterial membrane and the more disruptive "carpet" mechanism. This document provides a comprehensive analysis of both hypotheses, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.
The Central Conundrum: Pore Formation vs. The Carpet Model
This compound's ability to compromise the bacterial cell membrane is undisputed; however, the precise choreography of this disruption is a subject of ongoing investigation. Two primary models, the pore formation model and the carpet model, offer different perspectives on this process. Evidence suggests that this compound may not be restricted to a single mode of action, but rather employs a concentration-dependent strategy, potentially transitioning between or combining elements of both models to exert its bactericidal effects.
The Pore Formation Model: A Tale of Transmembrane Tunnels
The pore formation model posits that this compound monomers, upon reaching a threshold concentration on the bacterial membrane, aggregate and insert themselves into the lipid bilayer, forming discrete, ion-conducting channels. This leads to the dissipation of the membrane potential, leakage of essential intracellular components, and ultimately, cell death. Two main variations of this model are the "barrel-stave" and "toroidal pore" mechanisms. In the barrel-stave model, the peptides align perpendicularly to the membrane surface, forming the staves of a barrel-like pore. In the toroidal pore model, the peptides induce a curvature in the lipid bilayer, with the pore being lined by both the peptides and the head groups of the lipid molecules. Molecular dynamics simulations suggest that this compound may form toroidal or disordered toroidal pores.[1]
The Carpet Model: A Widespread Disruption
In contrast, the carpet model proposes a more detergent-like mechanism. In this scenario, this compound peptides accumulate on the surface of the bacterial membrane, aligning parallel to the lipid bilayer, effectively carpeting the surface. This accumulation disrupts the membrane's integrity and curvature. Once a critical concentration is reached, the membrane is destabilized to the point of forming transient holes or micelles, leading to a catastrophic loss of barrier function and cell lysis.[2][3][4]
Quantitative Insights into this compound's Activity
To dissect the nuances of this compound's interaction with bacterial membranes, a variety of biophysical and microbiological assays are employed. The following tables summarize key quantitative data from studies on this compound and its derivatives, offering a comparative look at its efficacy and membrane-disrupting capabilities.
Antimicrobial Potency: Minimum Inhibitory Concentrations (MIC)
The MIC is a fundamental measure of an antimicrobial agent's effectiveness. The tables below showcase the potent and broad-spectrum activity of this compound and its amidated analog (Ple-a) against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[5][6][7][8][9]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound (Ple) and this compound-Amide (Ple-a) against various bacterial strains.
| Bacterial Strain | Type | MIC (µg/mL) - Ple | MIC (µg/mL) - Ple-a |
| Escherichia coli | Gram-Negative | 2 - 8 | 2 - 4 |
| Pseudomonas aeruginosa | Gram-Negative | 4 - 16 | 4 - 8 |
| Salmonella typhimurium | Gram-Negative | 4 | 2 |
| Vibrio alginolyticus | Gram-Negative | 1 | 0.5 |
| Staphylococcus aureus | Gram-Positive | 32 - 128 | 16 - 32 |
| Streptococcus iniae | Gram-Positive | 128 | 32 |
| E. coli (MDR) | Gram-Negative | 8 - 256 | 2 - 32 |
| S. aureus (MRSA) | Gram-Positive | >128 | 32 |
Membrane Permeabilization: Dye Leakage Assays
Dye leakage assays, such as the calcein release assay, provide direct evidence of membrane permeabilization. Liposomes loaded with a self-quenching fluorescent dye are exposed to the peptide, and any resulting membrane disruption leads to dye leakage and an increase in fluorescence.
Table 2: this compound-Induced Calcein Leakage from Model Vesicles.
| Peptide Concentration (Peptide:Lipid Ratio) | Lipid Composition | % Calcein Leakage |
| Low (e.g., 1:100) | POPC (Zwitterionic) | Minimal (<5%) |
| Low (e.g., 1:100) | POPC:POPG (3:1) (Anionic) | Moderate (10-30%) |
| High (e.g., 1:10) | POPC:POPG (3:1) (Anionic) | High (>90%) |
Note: The data in this table is illustrative and compiled from descriptive reports. Specific values can vary based on experimental conditions.
Membrane Depolarization: Probing the Potential
The disruption of the bacterial membrane potential is a key indicator of antimicrobial peptide activity. This can be monitored using potential-sensitive fluorescent dyes like diSC3-5, where depolarization leads to an increase in fluorescence intensity.
Table 3: Maximal Cytoplasmic Membrane Depolarization in E. coli by this compound and its Derivatives. [10]
| Peptide | Concentration | Maximal Depolarization (% of control) |
| This compound | MIC | 40 |
| 10 x MIC | 100 | |
| P-Der (derivative) | MIC | 0 |
| 10 x MIC | 100 | |
| P-CN (derivative) | MIC | 75 |
| 10 x MIC | 100 | |
| P-M (derivative) | MIC | 30 |
| 10 x MIC | 100 |
Visualizing the Mechanisms: Signaling and Workflow Diagrams
To further elucidate the proposed modes of action and the experimental approaches used to study them, the following diagrams were generated using Graphviz.
Caption: The Pore Formation Model of this compound Action.
Caption: The Carpet Model of this compound Action.
Caption: General Experimental Workflow for Studying this compound's Mode of Action.
Key Experimental Protocols
A detailed understanding of the experimental underpinnings is crucial for interpreting the data. Below are summaries of the core methodologies used to investigate this compound's mode of action.
Calcein Leakage Assay
This assay quantifies the permeabilization of lipid vesicles.
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion of a lipid film (e.g., POPC or a mixture of POPC/POPG) in a buffer containing a high concentration of calcein, a fluorescent dye that self-quenches at high concentrations.
-
Purification: Free, unencapsulated calcein is removed by size-exclusion chromatography.
-
Assay: The calcein-loaded LUVs are diluted in a cuvette to a desired lipid concentration. A baseline fluorescence is recorded.
-
Peptide Addition: A known concentration of this compound is added to the LUV suspension.
-
Fluorescence Monitoring: The fluorescence intensity is monitored over time. An increase in fluorescence indicates leakage of calcein from the vesicles, which is caused by membrane disruption.
-
Data Normalization: The maximum possible leakage is determined by adding a detergent (e.g., Triton X-100) to completely lyse the vesicles. The percentage of leakage is calculated relative to this maximum.
Membrane Depolarization Assay (diSC3-5)
This assay measures changes in the bacterial cytoplasmic membrane potential.
-
Bacterial Preparation: Bacteria (e.g., E. coli) are grown to mid-log phase, harvested, washed, and resuspended in a suitable buffer.
-
Dye Loading: The membrane potential-sensitive dye diSC3-5 is added to the bacterial suspension. The dye accumulates in polarized membranes, leading to self-quenching and a low fluorescence signal.
-
Baseline Measurement: The fluorescence of the dye-loaded bacteria is monitored until a stable baseline is achieved.
-
Peptide Addition: this compound is added to the bacterial suspension.
-
Fluorescence Measurement: The fluorescence intensity is recorded continuously. Depolarization of the membrane causes the release of the dye into the medium, resulting in an increase in fluorescence.
-
Data Analysis: The change in fluorescence intensity over time reflects the kinetics and extent of membrane depolarization.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
ssNMR provides atomic-level information about the structure, dynamics, and orientation of this compound within a lipid bilayer.
-
Sample Preparation: Isotopically labeled (e.g., ¹⁵N, ²H) this compound is co-reconstituted with lipids to form multilamellar vesicles or oriented bilayers on glass plates.
-
NMR Spectroscopy: The sample is placed in a strong magnetic field, and various NMR experiments are performed.
-
²H-NMR: Deuterium NMR of chain-deuterated lipids is used to measure the acyl chain order parameter (S_CD). A decrease in S_CD indicates that the peptide is disordering the lipid chains.
-
¹⁵N-NMR: Nitrogen-15 NMR of labeled peptide provides information about the orientation of the peptide backbone relative to the membrane normal.
-
-
Data Analysis: The NMR spectra are analyzed to determine the orientation of the peptide (parallel or perpendicular to the membrane surface) and its effect on the lipid bilayer structure and dynamics.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for characterizing the thermodynamics of binding interactions.
-
Sample Preparation: A solution of this compound is placed in the ITC syringe, and a suspension of lipid vesicles (e.g., LUVs) is placed in the sample cell.
-
Titration: A series of small injections of the peptide solution are made into the vesicle suspension.
-
Heat Measurement: The heat change associated with each injection is measured by the calorimeter.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of peptide to lipid. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Conclusion: A Dual-Threat Antimicrobial
The available evidence paints a picture of this compound as a versatile and potent antimicrobial peptide that does not adhere to a single, rigid mechanism of action. The choice between pore formation and the carpet model appears to be a dynamic one, influenced by factors such as peptide concentration and the lipid composition of the target membrane. At lower concentrations, this compound may favor the formation of discrete pores, leading to a more controlled leakage of cellular contents. As the concentration increases, a more widespread and disruptive carpet-like mechanism may take over, leading to rapid cell lysis. This dual-threat capability likely contributes to its broad-spectrum efficacy and makes it a compelling candidate for further therapeutic development. Future research focusing on real-time visualization of these processes at the molecular level will be instrumental in fully unraveling the intricate dance of this compound with bacterial membranes.
References
- 1. researchgate.net [researchgate.net]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. researchgate.net [researchgate.net]
- 4. Vesicle Leakage Reflects the Target Selectivity of Antimicrobial Lipopeptides from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-antimicrobial activity relationship between this compound and its enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial and Anticancer Activities of this compound-Amide, a Potent Marine Antimicrobial Peptide Derived from Winter Flounder, Pleuronectes americanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sublethal Concentrations of this compound-Derived Antimicrobial Peptides Inhibit Macromolecular Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Intracellular Targets of Pleurocidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pleurocidin, an alpha-helical cationic antimicrobial peptide (AMP) isolated from the winter flounder (Pleuronectes americanus), has garnered significant attention for its broad-spectrum antimicrobial and potential anticancer activities. While its ability to disrupt microbial cell membranes is a well-established mechanism of action, a growing body of evidence indicates that this compound and its derivatives can translocate into the cytoplasm and interact with various intracellular targets. This technical guide provides an in-depth exploration of the known intracellular targets of this compound, detailing the experimental methodologies used for their identification and characterization. Quantitative data are summarized, and key signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in the field of antimicrobial and anticancer drug development.
Introduction
The rise of antibiotic resistance necessitates the development of novel therapeutic agents with unconventional mechanisms of action. Cationic antimicrobial peptides, such as this compound, represent a promising class of molecules that exhibit a dual mode of action, involving both membrane permeabilization and engagement with intracellular components. This multifaceted approach not only enhances their antimicrobial efficacy but also potentially reduces the likelihood of resistance development. Furthermore, the selective cytotoxicity of certain this compound analogues towards cancer cells has opened new avenues for their therapeutic application. Understanding the specific intracellular molecules and pathways targeted by this compound is crucial for optimizing its therapeutic potential and designing next-generation peptide-based drugs.
Intracellular Targets and Mechanisms of Action
This compound's intracellular activities are multifaceted, leading to the inhibition of essential cellular processes and the induction of programmed cell death.
Inhibition of Macromolecular Synthesis
At its minimum inhibitory concentration (MIC), this compound has been shown to inhibit the synthesis of DNA, RNA, and proteins in bacteria without causing significant membrane damage.[1][2][3][4] This suggests that after translocating across the cell membrane, this compound can interfere with the cellular machinery responsible for replication, transcription, and translation. A hybrid peptide of this compound and Dermaseptin (P-Der) was also found to inhibit macromolecular synthesis, with a pronounced effect on RNA synthesis.[2][3]
Interaction with Nucleic Acids
Studies have indicated that this compound can directly bind to DNA.[3] This interaction is thought to contribute to its antimicrobial effects by interfering with DNA replication and transcription. While the precise binding affinity and sequence specificity are not yet fully elucidated, this direct interaction with genetic material represents a key intracellular targeting strategy.
Induction of Apoptosis
In both fungal and cancer cells, this compound and its derivatives have been observed to induce apoptosis.[3] This programmed cell death is often mediated by the generation of reactive oxygen species (ROS).[3][5] The accumulation of ROS leads to oxidative stress, mitochondrial membrane depolarization, and the subsequent release of pro-apoptotic factors, ultimately activating the caspase cascade.[5] In cancer cells, this compound-induced apoptosis involves both caspase-dependent and -independent pathways.[3]
Interaction with Intracellular Proteins
A study utilizing an E. coli proteome microarray identified potential intracellular protein targets for a this compound-Dermaseptin hybrid peptide (P-Der).[1][6] The findings suggest that P-Der may affect various catabolic processes of small molecules.[6] The common protein hits for several antimicrobial peptides, including P-Der, pointed towards arginine decarboxylase, a crucial enzyme for bacterial survival in acidic environments.[1]
Modulation of Host Cell Signaling Pathways
In mammalian cells, this compound has been shown to act as a signaling molecule. It can activate human mast cells through the formyl peptide receptor-like 1 (FPRL1), a G protein-coupled receptor.[7] This interaction triggers a downstream signaling cascade involving G proteins, phosphoinositide 3-kinase (PI3K), phospholipase C (PLC), and protein kinase C (PKC), leading to mast cell degranulation and the release of inflammatory mediators.[7]
Quantitative Data
While extensive research has been conducted on the qualitative aspects of this compound's intracellular activities, specific quantitative data on binding affinities and enzyme inhibition remain limited in the public domain. The following table summarizes the available quantitative information.
| Target/Process | Peptide | Organism/Cell Line | Method | Value | Reference(s) |
| Macromolecular Synthesis Inhibition | This compound | E. coli | Radioactive Precursor Incorporation | Inhibition observed at MIC | [2][4] |
| P-Der | E. coli | Radioactive Precursor Incorporation | Inhibition observed at MIC | [2] | |
| Cytotoxicity (Anticancer) | This compound-amide | Various Cancer Cell Lines | MTT Assay | IC50: 11 - 197.3 µM | [3] |
| This compound | Various Cancer Cell Lines | MTT Assay | IC50: 54.9 - >500 µM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the intracellular targets of this compound.
Macromolecular Synthesis Inhibition Assay
This assay measures the effect of this compound on the synthesis of DNA, RNA, and proteins by monitoring the incorporation of radiolabeled precursors.
Protocol:
-
Bacterial Culture: Grow an auxotrophic E. coli strain (requiring specific precursors for growth) to the mid-logarithmic phase in a minimal medium.
-
Precursor Labeling: Add radiolabeled precursors to the culture: [³H]thymidine for DNA, [³H]uridine for RNA, and [³H]histidine for protein synthesis.
-
Peptide Treatment: Add this compound or its derivatives at various concentrations (e.g., MIC, 5x MIC, 10x MIC) to the bacterial culture. Include a no-peptide control.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw aliquots.
-
Precipitation: Precipitate the macromolecules from the aliquots by adding an equal volume of cold 10% trichloroacetic acid (TCA).
-
Filtration and Washing: Collect the precipitate by vacuum filtration onto glass fiber filters. Wash the filters with cold 5% TCA and then with ethanol.
-
Scintillation Counting: Dry the filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the counts per minute (CPM) against time for each treatment group to determine the inhibition of macromolecular synthesis.
DNA Binding Assay (Gel Retardation Assay)
This technique is used to qualitatively assess the binding of this compound to DNA.
Protocol:
-
DNA Preparation: Use a plasmid DNA (e.g., pUC19) or a specific DNA fragment.
-
Binding Reaction: In a microcentrifuge tube, mix a constant amount of DNA with increasing concentrations of this compound in a binding buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA).
-
Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes to allow for binding.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide). Run the gel in a suitable electrophoresis buffer (e.g., 1x TBE) at a constant voltage.
-
Visualization: Visualize the DNA bands under UV light. The binding of this compound to DNA will retard its migration through the gel, resulting in a band shift.
E. coli Proteome Microarray
This high-throughput method allows for the screening of potential protein targets of this compound.
Protocol:
-
Microarray Fabrication: Utilize a commercially available or custom-made E. coli proteome microarray, where individual purified E. coli proteins are spotted onto a glass slide.
-
Peptide Labeling: Label this compound or its derivative with a fluorescent dye (e.g., Cy3 or Cy5) or a tag (e.g., biotin) for detection.
-
Blocking: Block the microarray with a suitable blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.
-
Incubation: Incubate the blocked microarray with the labeled peptide at a specific concentration in a binding buffer for 1-2 hours at room temperature.
-
Washing: Wash the microarray extensively with a washing buffer (e.g., PBS with 0.1% Tween-20) to remove unbound peptide.
-
Detection: If a fluorescently labeled peptide is used, scan the microarray using a fluorescence scanner. If a biotinylated peptide is used, incubate with a fluorescently labeled streptavidin conjugate before scanning.
-
Data Analysis: Analyze the scanned image to identify the protein spots that show a significant fluorescence signal, indicating an interaction with the peptide.
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular production of ROS in response to this compound treatment.
Protocol:
-
Cell Culture: Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Probe Loading: Wash the cells with a serum-free medium and then incubate them with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), for 30-60 minutes at 37°C.
-
Peptide Treatment: Remove the probe-containing medium, wash the cells, and then add a fresh medium containing various concentrations of this compound. Include a positive control (e.g., H₂O₂) and a negative control (no treatment).
-
Incubation: Incubate the plate at 37°C for the desired time period.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen probe. An increase in fluorescence indicates an increase in intracellular ROS levels.
Visualizations
Signaling Pathways
Caption: Overview of this compound's intracellular signaling pathways.
Experimental Workflows
Caption: Key experimental workflows for investigating this compound's intracellular targets.
Conclusion and Future Directions
This compound's ability to engage with a variety of intracellular targets underscores its potential as a versatile therapeutic agent. The inhibition of fundamental cellular processes such as macromolecular synthesis and the induction of apoptosis provide a robust basis for its antimicrobial and anticancer activities. The detailed experimental protocols and visualized workflows presented in this guide offer a practical framework for researchers to further explore the intracellular mechanisms of this compound and other antimicrobial peptides.
Future research should focus on obtaining more quantitative data, such as the binding affinities of this compound for its specific intracellular targets and its inhibitory constants for key enzymes. The identification of the complete set of protein interaction partners through proteomic approaches will provide a more comprehensive understanding of its mechanism of action. Furthermore, elucidating the precise molecular details of the signaling pathways modulated by this compound, particularly in cancer cells, will be crucial for the rational design of more potent and selective peptide-based therapeutics. Continued investigation into the intracellular world of this compound holds the promise of unlocking new strategies to combat infectious diseases and cancer.
References
- 1. Systematic Analysis of Intracellular-targeting Antimicrobial Peptides, Bactenecin 7, Hybrid of this compound and Dermaseptin, Proline-Arginine-rich Peptide, and Lactoferricin B, by Using Escherichia coli Proteome Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sublethal Concentrations of this compound-Derived Antimicrobial Peptides Inhibit Macromolecular Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sublethal concentrations of this compound-derived antimicrobial peptides inhibit macromolecular synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative stress by antimicrobial peptide this compound triggers apoptosis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic Analysis of Intracellular-targeting Antimicrobial Peptides, Bactenecin 7, Hybrid of this compound and Dermaseptin, Proline–Arginine-rich Peptide, and Lactoferricin B, by Using Escherichia coli Proteome Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel antimicrobial peptide, induces human mast cell activation through the FPRL1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Role of Amino Acid Residues in the Potency and Selectivity of Pleurocidin
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Pleurocidin, a 25-residue cationic antimicrobial peptide (AMP) isolated from the skin mucus of the winter flounder (Pleuronectes americanus), has emerged as a promising candidate for the development of novel antimicrobial and anticancer therapeutics.[1][2][3] Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains, coupled with its potential as an anti-cancer agent, has spurred significant interest in understanding the molecular determinants of its biological function.[1][2][3][4][5] This technical guide provides an in-depth analysis of the critical role specific amino acid residues play in the antimicrobial activity, hemolytic properties, and overall structure-activity relationship of this compound. We will delve into the quantitative data from various studies, present detailed experimental protocols for key assays, and visualize the underlying mechanisms and workflows.
The Influence of Amino Acid Composition on this compound's Activity: A Quantitative Overview
The antimicrobial efficacy and selectivity of this compound and its synthetic analogs are intricately linked to their amino acid sequence. Modifications such as truncation, single or multiple residue substitutions, and changes in chirality have profound effects on their biological activity. The following tables summarize the quantitative data from various studies, providing a comparative overview of the antimicrobial and hemolytic activities of this compound and its derivatives.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Analogs against various Bacterial Strains.
| Peptide/Analog | Target Organism | MIC (µM) | Reference |
| This compound (L-form) | Escherichia coli | 0.4 - >1.9 | [1] |
| Serratia marcescens | 0.4 - >1.9 | [1] | |
| Bacillus subtilis | 0.4 - >1.9 | [1] | |
| Pseudomonas aeruginosa | 0.4 - >1.9 | [1] | |
| Staphylococcus aureus | 0.4 - >1.9 | [1] | |
| Methicillin-resistant S. aureus | >7.4 | [5] | |
| This compound (D-form) | Escherichia coli | 1.8 | [5] |
| Pseudomonas aeruginosa | 7.4 | [5] | |
| Staphylococcus aureus | 3.7 | [5] | |
| Methicillin-resistant S. aureus | 7.4 | [5] | |
| This compound-amide (Ple-a) | Gram-negative bacteria | 0.5 - 16 µg/mL | [4] |
| Gram-positive bacteria | 4 - 32 µg/mL | [4] | |
| Multidrug-resistant E. coli | 2 µg/mL | [4] | |
| GK-4 (truncated analog) | Multidrug-resistant pathogens | Not specified | [6] |
Table 2: Hemolytic Activity of this compound and its Analogs.
| Peptide/Analog | Hemolytic Activity | Comments | Reference |
| This compound (L-form) | Low | Exhibits low toxicity against red blood cells. | [4] |
| This compound (D-form) | Dramatically decreased | D-enantiomer shows significantly less hemolysis compared to the L-form. | [5] |
| This compound-amide (Ple-a) | Low | C-terminal amidation does not significantly increase hemolytic activity. | [4] |
| GK-4 (truncated analog) | Low | Designed for enhanced stability and safety. | [6] |
Core Mechanisms of Action: From Membrane Disruption to Intracellular Targeting
The primary mechanism of action of this compound involves the perturbation and permeabilization of bacterial cell membranes.[1] This interaction is largely driven by the electrostatic attraction between the cationic peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This compound is proposed to act via the "carpet" or "toroidal pore" model, leading to membrane depolarization, leakage of intracellular contents, and ultimately cell death.[1]
Beyond membrane disruption, evidence suggests that this compound can also translocate into the bacterial cytoplasm and interact with intracellular targets. Studies have shown that this compound can inhibit the synthesis of macromolecules such as DNA, RNA, and proteins.[7] Furthermore, this compound has been demonstrated to induce the production of reactive oxygen species (ROS) in bacteria, leading to oxidative stress and contributing to its bactericidal activity.
Key Amino Acid Residues and Their Functional Roles
Specific amino acid residues and regions within the this compound sequence are critical for its activity:
-
Cationic Residues (Lysine, Arginine): The net positive charge conferred by these residues is fundamental for the initial electrostatic interaction with negatively charged bacterial membranes. Increasing the cationicity can enhance antimicrobial activity, but may also increase hemolytic activity if not balanced with other properties.
-
Hydrophobic Residues (Tryptophan, Phenylalanine, Leucine): The hydrophobic face of the amphipathic α-helix is crucial for insertion into and disruption of the lipid bilayer of the bacterial membrane. The degree of hydrophobicity influences the peptide's lytic potency.
-
N-terminus and C-terminus: Both terminal regions have been shown to be important for the antimicrobial activity of this compound. Truncation studies have revealed that while shorter analogs can retain activity, extensive deletions often lead to a loss of function. C-terminal amidation has been shown to enhance the activity of this compound, likely by increasing its net positive charge and resistance to carboxypeptidases.[4]
-
D-Amino Acid Substitution: The replacement of L-amino acids with their D-enantiomers can increase the peptide's resistance to proteolytic degradation, a significant advantage for therapeutic applications. However, this modification can also alter the peptide's activity, sometimes leading to decreased antibacterial potency but reduced hemolytic activity.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound and its analogs.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc/tBu solid-phase synthesis of this compound analogs.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS)
-
Water
-
Sintered glass reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the desired Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 10-15 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: After complete coupling, wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the cleavage solution by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air-dry.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.
Antimicrobial Activity Assay: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of the peptides.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Peptide stock solutions
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate a single bacterial colony into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Peptide Dilution Series: Prepare a two-fold serial dilution of the peptide stock solution in MHB in the 96-well plate.
-
Inoculation: Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Hemolytic Activity Assay
This protocol assesses the toxicity of the peptides to red blood cells.
Materials:
-
Fresh human or sheep red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (1% v/v in PBS)
-
Peptide stock solutions
-
Sterile 96-well microtiter plates
-
Centrifuge
-
Spectrophotometer
Procedure:
-
RBC Preparation: Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to a final concentration of 4% (v/v).
-
Peptide Dilution: Prepare serial dilutions of the peptide in PBS in the 96-well plate.
-
Incubation: Add an equal volume of the 4% RBC suspension to each well. Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation of Hemolysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Structural Analysis: Circular Dichroism (CD) Spectroscopy
This protocol is used to determine the secondary structure of the peptides in different environments.
Materials:
-
Purified peptide
-
Aqueous buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Membrane-mimicking environments (e.g., sodium dodecyl sulfate (SDS) micelles, liposomes)
-
CD spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Sample Preparation: Dissolve the peptide in the desired solvent (buffer or membrane-mimicking environment) to a final concentration of 50-100 µM.
-
Instrument Setup: Set the CD spectropolarimeter to scan in the far-UV region (typically 190-260 nm). Set the bandwidth, scanning speed, and number of accumulations.
-
Blank Measurement: Record a baseline spectrum of the solvent alone.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the data from millidegrees to mean residue ellipticity ([θ]).
-
Secondary Structure Estimation: Analyze the processed CD spectrum using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures. An α-helical structure is typically characterized by negative bands at approximately 208 and 222 nm and a positive band around 192 nm.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to this compound's activity and its experimental investigation.
Caption: Overview of this compound's multifaceted mechanism of action.
Caption: Proposed pathway for this compound-induced ROS production in bacteria.
Caption: A typical experimental workflow for the study of this compound and its analogs.
Conclusion and Future Directions
The antimicrobial activity of this compound is a finely tuned interplay of its primary amino acid sequence, which dictates its physicochemical properties such as cationicity, hydrophobicity, and amphipathicity. Structure-activity relationship studies have illuminated the critical contributions of specific residues and regions, providing a rational basis for the design of novel this compound analogs with enhanced potency and selectivity. The ability to modulate antimicrobial and hemolytic activities through targeted amino acid substitutions underscores the potential for developing potent therapeutic agents with improved safety profiles.
Future research should continue to explore the vast sequence space of this compound analogs to identify candidates with superior therapeutic indices. A deeper understanding of the intracellular targets and the precise signaling pathways activated by this compound will be crucial for elucidating its full therapeutic potential, not only as an antimicrobial but also as an anticancer and immunomodulatory agent. The combination of rational peptide design, robust experimental validation, and advanced structural and mechanistic studies will pave the way for the clinical translation of this compound-based therapeutics in an era of growing antimicrobial resistance.
References
- 1. Comparing Bacterial Membrane Interactions of Antimicrobial Peptides and Their Mimics | Springer Nature Experiments [experiments.springernature.com]
- 2. Unlocking the power of membrane biophysics: enhancing the study of antimicrobial peptides activity and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Antimicrobial peptide this compound synergizes with antibiotics through hydroxyl radical formation and membrane damage, and exerts antibiofilm activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pleurocidin: A Potent Antimicrobial Peptide Against Drug-Resistant Bacteria
An In-depth Technical Guide for Researchers and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Pleurocidin, a cationic antimicrobial peptide (AMP) originally isolated from the winter flounder (Pleuronectes americanus), has emerged as a promising candidate. This technical guide provides a comprehensive overview of this compound's activity against antibiotic-resistant bacterial strains, its multifaceted mechanism of action, and detailed experimental protocols for its evaluation.
Antimicrobial Activity of this compound
This compound exhibits broad-spectrum antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, including clinically significant antibiotic-resistant strains.[1][2][3][4] Its efficacy has been demonstrated against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and multidrug-resistant Pseudomonas aeruginosa.[2][5] Furthermore, this compound and its derivatives have shown potent activity against bacterial biofilms, which are notoriously resistant to conventional antibiotics.[1][6]
Quantitative Antimicrobial Activity
The antimicrobial potency of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the reported MIC values of this compound and its derivatives against various antibiotic-resistant bacterial strains.
| Peptide/Derivative | Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2 - 16 | [5][7] |
| This compound-amide (Ple-a) | Staphylococcus aureus | Multidrug-Resistant (MDR) | 2 - 8 | [5][7] |
| This compound | Enterococcus faecium | Vancomycin-Resistant (VRE) | 4 - 32 | [5] |
| This compound-amide (Ple-a) | Escherichia coli | Multidrug-Resistant (MDR) | 4 - 16 | [5][7] |
| This compound | Pseudomonas aeruginosa | Multidrug-Resistant (MDR) | 8 - 64 | [3][8] |
| This compound-KR | Pseudomonas aeruginosa | Multidrug-Resistant (MDR) | 4 - 16 | [8] |
| GK-4 (this compound derivative) | Escherichia coli | - | 4 | [3][4] |
| GK-4 (this compound derivative) | Staphylococcus aureus | MRSA | 8 | [3][4] |
Mechanism of Action
This compound employs a multi-pronged approach to kill bacteria, targeting both the cell membrane and intracellular components. This complex mechanism is believed to contribute to its effectiveness against resistant strains and the low propensity for resistance development.
Membrane Disruption
The initial interaction of the cationic this compound with the negatively charged bacterial membrane is a key step in its antimicrobial action.[2] It is proposed that this compound disrupts the membrane integrity through either the "carpet" or "toroidal pore" model.[2] This disruption leads to membrane depolarization, leakage of intracellular contents, and ultimately, cell death.[1][6]
Intracellular Targeting
Following membrane translocation, this compound can interact with intracellular targets.[9] Studies have shown that this compound can bind to DNA, thereby interfering with DNA replication and transcription.[1][6] Furthermore, at sublethal concentrations, this compound and its derivatives have been observed to inhibit the synthesis of macromolecules such as DNA, RNA, and proteins.[9]
Induction of Reactive Oxygen Species (ROS)
Some studies suggest that this compound can induce the production of reactive oxygen species (ROS) within bacterial cells.[3][4][10] This oxidative stress can damage cellular components, including proteins, lipids, and nucleic acids, contributing to bacterial cell death.
Figure 1: Proposed mechanism of action of this compound against bacteria.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antimicrobial properties of this compound.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][3][7][10][11]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Membrane Permeabilization Assay (Propidium Iodide Uptake)
This assay assesses the ability of an antimicrobial peptide to disrupt the bacterial cytoplasmic membrane, allowing the influx of the fluorescent dye propidium iodide (PI).[4][8][12][13][14]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
This compound solution
-
Propidium iodide (PI) stock solution
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Harvest bacterial cells by centrifugation and wash with PBS.
-
Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ = 0.2).
-
Add PI to the bacterial suspension to a final concentration of 5-10 µM and incubate in the dark for 5-10 minutes.
-
Add varying concentrations of this compound to the cell suspension.
-
Immediately measure the fluorescence intensity (excitation ~535 nm, emission ~617 nm) over time.
-
An increase in fluorescence indicates membrane permeabilization.
DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay is used to detect the interaction between a peptide and a DNA fragment.[6][9][15][16][17]
Materials:
-
Purified bacterial DNA (e.g., plasmid DNA)
-
This compound solution
-
Binding buffer
-
Agarose or polyacrylamide gel
-
Gel electrophoresis apparatus
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator
Procedure:
-
Incubate a fixed amount of DNA with increasing concentrations of this compound in a binding buffer for 20-30 minutes at room temperature.
-
Load the samples onto an agarose or polyacrylamide gel.
-
Perform electrophoresis to separate the DNA-peptide complexes from free DNA.
-
Stain the gel with a DNA-binding dye and visualize under UV light.
-
A shift in the migration of the DNA band or its retention in the well indicates binding of this compound to the DNA.
Biofilm Inhibition and Eradication Assay (Crystal Violet Staining)
This assay quantifies the ability of an antimicrobial peptide to prevent biofilm formation or to destroy pre-formed biofilms.[2][18][19][20][21]
Materials:
-
96-well microtiter plates
-
Bacterial culture
-
Tryptic Soy Broth (TSB) or other biofilm-promoting medium
-
This compound solution
-
Crystal violet solution (0.1%)
-
Ethanol or acetic acid for solubilization
-
Microplate reader
Procedure: For Inhibition:
-
Add serial dilutions of this compound to the wells of a microtiter plate.
-
Add the bacterial suspension to the wells.
-
Incubate for 24-48 hours to allow biofilm formation. For Eradication:
-
Grow biofilms in the wells of a microtiter plate for 24-48 hours.
-
Gently wash the wells to remove planktonic cells.
-
Add serial dilutions of this compound to the wells with pre-formed biofilms and incubate for a specified time. Quantification:
-
Gently wash the wells to remove non-adherent cells.
-
Stain the remaining biofilms with crystal violet for 15-20 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with ethanol or acetic acid.
-
Measure the absorbance at a wavelength of ~570 nm.
Synergy Testing (Checkerboard Assay)
This assay is used to evaluate the interaction between two antimicrobial agents (e.g., this compound and a conventional antibiotic).[5][22][23][24][25]
Materials:
-
96-well microtiter plates
-
Bacterial culture
-
Growth medium
-
Stock solutions of this compound and a second antimicrobial agent
Procedure:
-
In a 96-well plate, prepare serial dilutions of this compound along the y-axis and the second antimicrobial agent along the x-axis.
-
Inoculate all wells with a standardized bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = FICₐ + FICₑ = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1
-
Indifference: 1 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Conclusion
This compound and its derivatives represent a promising class of antimicrobial agents with significant potential to combat the growing problem of antibiotic resistance. Their broad-spectrum activity, multifaceted mechanism of action, and efficacy against biofilms make them attractive candidates for further development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and preclinical evaluation of these potent antimicrobial peptides. Further research into optimizing their stability, delivery, and in vivo efficacy is warranted to translate their therapeutic potential into clinical applications.
References
- 1. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 2. ableweb.org [ableweb.org]
- 3. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 4. researchgate.net [researchgate.net]
- 5. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. DNA-binding assay. [bio-protocol.org]
- 7. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial killing and the dimensions of bacterial death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. journals.asm.org [journals.asm.org]
- 12. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 15. Mobility shift DNA-binding assay using gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. licorbio.com [licorbio.com]
- 17. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. static.igem.org [static.igem.org]
- 19. researchgate.net [researchgate.net]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Quantitative Imaging of the Action of vCPP2319, an Antimicrobial Peptide from a Viral Scaffold, against Staphylococcus aureus Biofilms of a Clinical Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synergistic effects of antimicrobial peptide DP7 combined with antibiotics against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 24. A Pilot Study of the Synergy between Two Antimicrobial Peptides and Two Common Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. emerypharma.com [emerypharma.com]
Methodological & Application
Application Note: Solid-Phase Synthesis Protocol for the Antimicrobial Peptide Pleurocidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pleurocidin is a 25-amino acid cationic antimicrobial peptide, originally isolated from the skin mucus of the winter flounder (Pleuronectes americanus).[1][2][3][4] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for the development of new anti-infective therapeutics. This document provides a detailed protocol for the chemical synthesis of this compound using manual solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
This compound Amino Acid Sequence: H-Gly-Trp-Gly-Ser-Phe-Phe-Lys-Lys-Ala-Ala-His-Val-Gly-Lys-His-Val-Gly-Lys-Ala-Ala-Leu-Thr-His-Tyr-Leu-OH
Materials and Reagents
A comprehensive list of necessary materials and reagents for the synthesis, cleavage, and purification of this compound is provided below.
| Category | Item | Recommended Specifications |
| Resin | Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g substitution |
| Amino Acids | Fmoc-protected amino acids | Standard side-chain protecting groups (e.g., Boc for Lys and Trp, Trt for His, tBu for Ser, Thr, Tyr) |
| Coupling Reagents | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Peptide synthesis grade |
| HOBt (Hydroxybenzotriazole) | Peptide synthesis grade | |
| or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Peptide synthesis grade | |
| Bases | DIPEA (N,N-Diisopropylethylamine) | Peptide synthesis grade |
| Piperidine | Anhydrous, for Fmoc deprotection | |
| Solvents | DMF (N,N-Dimethylformamide) | Peptide synthesis grade |
| DCM (Dichloromethane) | ACS grade or higher | |
| NMP (N-Methyl-2-pyrrolidone) | Peptide synthesis grade (can be used as an alternative to DMF) | |
| Diethyl ether | Anhydrous | |
| Cleavage Cocktail | TFA (Trifluoroacetic acid) | Reagent grade |
| TIS (Triisopropylsilane) | Reagent grade | |
| Water | Deionized | |
| EDT (1,2-Ethanedithiol) | Reagent grade (optional, for scavenging) | |
| Purification | Acetonitrile (ACN) | HPLC grade |
| Water | HPLC grade | |
| TFA (Trifluoroacetic acid) | HPLC grade | |
| Equipment | Manual SPPS reaction vessel | With a fritted glass filter |
| Shaker or vortexer | For mixing during reactions | |
| HPLC system (preparative and analytical) | With a C18 column | |
| Lyophilizer | For peptide drying | |
| Centrifuge | For peptide precipitation |
Experimental Protocols
Solid-Phase Peptide Synthesis Workflow
The overall workflow for the solid-phase synthesis of this compound is depicted in the following diagram.
Caption: Workflow for the solid-phase synthesis of this compound.
Step-by-Step Synthesis Protocol
This protocol is designed for a 0.1 mmol synthesis scale.
1. Resin Preparation (Swelling)
-
Place approximately 200 mg of Rink Amide MBHA resin (~0.5 mmol/g) in a manual SPPS reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for at least 1 hour with occasional agitation.
-
Drain the DMF through the fritted filter.
2. Initial Fmoc Deprotection
-
Add 5 mL of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling Cycle (Repeated for each amino acid)
This cycle is repeated for all 25 amino acids in the this compound sequence, starting from the C-terminal Leucine and ending with the N-terminal Glycine.
-
Amino Acid Activation:
-
In a separate vial, dissolve 4 equivalents (0.4 mmol) of the Fmoc-protected amino acid and 3.9 equivalents (0.39 mmol) of HBTU (or HATU) in 2 mL of DMF.
-
Add 8 equivalents (0.8 mmol) of DIPEA to the amino acid solution and vortex for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
-
Monitoring Coupling Efficiency (Optional but Recommended):
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain and wash the resin with DMF (5 x 5 mL).
-
Quantitative Parameters for Synthesis
| Parameter | Value |
| Synthesis Scale | 0.1 mmol |
| Resin | Rink Amide MBHA (~0.5 mmol/g) |
| Fmoc-Amino Acid Excess | 4 equivalents |
| Coupling Reagent (HBTU/HATU) Excess | 3.9 equivalents |
| Base (DIPEA) Excess | 8 equivalents |
| Coupling Time | 1-2 hours per residue |
| Fmoc Deprotection Time | 3 min + 10 min |
4. Final Fmoc Deprotection
After the final amino acid (Glycine) has been coupled, perform a final Fmoc deprotection as described in the coupling cycle.
5. Cleavage and Side-Chain Deprotection
-
Wash the peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water. For a 0.1 mmol synthesis, use 5-10 mL of the cocktail.
-
Add the cleavage cocktail to the dry peptide-resin in a sealed reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
6. Peptide Precipitation and Washing
-
Precipitate the crude peptide by adding the TFA solution to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
-
Incubate at -20°C for 30 minutes to enhance precipitation.
-
Centrifuge the mixture at 3000-4000 rpm for 10 minutes.
-
Carefully decant the ether.
-
Wash the peptide pellet with 20 mL of cold diethyl ether, vortex briefly, and centrifuge again. Repeat this washing step twice.
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen to remove residual ether.
Purification and Characterization
1. Purification by Reverse-Phase HPLC (RP-HPLC)
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.
-
Purify the peptide using a preparative C18 RP-HPLC column.
-
Monitor the elution at 220 nm and 280 nm.
Suggested HPLC Gradient for Purification
| Time (minutes) | % Solvent A (0.1% TFA in Water) | % Solvent B (0.1% TFA in Acetonitrile) |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 65 | 35 | 65 |
| 70 | 5 | 95 |
| 75 | 5 | 95 |
| 80 | 95 | 5 |
-
Collect fractions corresponding to the major peak.
2. Characterization
-
Analyze the collected fractions by analytical RP-HPLC to assess purity.
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight (Expected [M+H]⁺ ≈ 2711.5 Da).
3. Lyophilization
-
Pool the pure fractions and freeze them at -80°C.
-
Lyophilize the frozen sample to obtain the final peptide as a white, fluffy powder.
Signaling Pathways and Logical Relationships
The logical progression of the Fmoc-SPPS cycle is illustrated below, highlighting the key chemical transformations.
Caption: The core cycle of Fmoc Solid-Phase Peptide Synthesis.
Conclusion
This application note provides a detailed and practical protocol for the manual solid-phase synthesis of the antimicrobial peptide this compound. By following these procedures, researchers can reliably produce this peptide for further investigation into its biological activities and potential therapeutic applications. The provided quantitative data and workflow diagrams offer a clear guide for successful synthesis. It is important to note that while this protocol is robust, minor optimizations may be necessary depending on the specific laboratory conditions and reagents used.
References
- 1. Isolation and characterization of this compound, an antimicrobial peptide in the skin secretions of winter flounder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural characterization of the antimicrobial peptide this compound from winter flounder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Recombinant Pleurocidin Expression in Pichia pastoris
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pleurocidin is a potent, 25-amino-acid antimicrobial peptide (AMP) originally isolated from the winter flounder (Pleuronectes americanus).[1][2][3] It exhibits broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, is tolerant to salt and heat, and shows low toxicity to human cells, making it a promising candidate for therapeutic development.[1][3][4] The methylotrophic yeast Pichia pastoris (now reclassified as Komagataella phaffii) is a widely used and effective expression system for recombinant proteins due to its ability to grow to high cell densities, perform post-translational modifications, and secrete proteins into a low-protein medium, simplifying purification.[5][6][7]
This document provides detailed protocols for the expression of recombinant this compound in P. pastoris using the pPICZαA vector, which employs the strong, methanol-inducible alcohol oxidase 1 (AOX1) promoter for controlled, high-level expression and the α-factor secretion signal for extracellular targeting.[1][8] It is important to note that while the integration and transcription of this compound cDNA in P. pastoris have been successfully demonstrated, detectable peptide expression has proven challenging and requires further optimization.[1][2][3][9] The protocols outlined below serve as a comprehensive baseline for initiating and optimizing the production of recombinant this compound.
Data Presentation
Table 1: Summary of Experimental Results for this compound Expression in P. pastoris
This table summarizes the key findings from research on expressing this compound cDNA in P. pastoris strains X-33 (wild-type, Mut⁺) and KM71H (mutant, Mutˢ).
| Experiment | Method | Result | Conclusion | Reference |
| Gene Integration | PCR analysis of genomic DNA | A 590 bp band corresponding to the this compound cDNA insert was detected in transformed clones. | The this compound expression cassette was successfully integrated into the P. pastoris genome. | [1][3] |
| Gene Transcription | Reverse Transcription-PCR (RT-PCR) | A 590 bp band was detected in RNA samples from methanol-induced cells. | The integrated this compound gene is actively transcribed into mRNA upon methanol induction. | [1][2][9] |
| Protein Expression | SDS-PAGE and Western Blot | No detectable bands corresponding to the ~2.7 kDa this compound peptide were observed in culture supernatants over a 96-hour induction period. | Despite successful transcription, the this compound peptide was not expressed at detectable levels under the tested conditions. | [1][3] |
Table 2: Antimicrobial Activity of Synthetic this compound Peptides
This table presents the Minimum Inhibitory Concentration (MIC) values for chemically synthesized this compound and its amidated form (Ple-a) against various microorganisms, demonstrating the peptide's biological activity. This data serves as a benchmark for activity assays on recombinantly produced this compound.
| Microorganism | Peptide | MIC (µg/mL) | MIC (µM) | Reference |
| Escherichia coli O157:H7 | This compound | - | 5.3 | [10] |
| Listeria monocytogenes | This compound | - | 23.0 | [10] |
| Vibrio parahaemolyticus | This compound | - | 69.0 | [10] |
| Saccharomyces cerevisiae | This compound | - | 5.5 | [10] |
| Penicillium expansum | This compound | - | 20.6 | [10] |
| Gram-Negative Bacteria (Range) | This compound-amide (Ple-a) | 0.5 - 16 | - | [11] |
| Gram-Positive Bacteria (Range) | This compound-amide (Ple-a) | 4 - 32 | - | [11] |
| Multi-Drug Resistant (MDR) Bacteria (Range) | This compound-amide (Ple-a) | 2 - 32 | - | [11] |
Experimental Workflow and Key Pathways
The overall process for producing recombinant this compound involves several distinct stages, from initial gene design to final product analysis.
Caption: Overall workflow for recombinant this compound production in P. pastoris.
The expression of the this compound gene is controlled by the AOX1 promoter, which is tightly regulated by the presence of methanol.
Caption: Simplified diagram of the methanol induction pathway in P. pastoris.
Detailed Experimental Protocols
Protocol 1: Gene Optimization and Vector Construction
-
Codon Optimization: The native this compound cDNA sequence should be optimized for expression in P. pastoris. This involves replacing rare codons with those frequently used in highly expressed Pichia genes to enhance translational efficiency.[12] Ensure the optimized sequence is flanked by appropriate restriction sites (e.g., EcoRI and XbaI) for cloning into pPICZαA and that it maintains the correct reading frame with the N-terminal α-factor secretion signal and C-terminal c-myc epitope and His-tag.[6][13]
-
Vector Preparation: Digest 5-10 µg of the pPICZαA plasmid with EcoRI and XbaI restriction enzymes. Verify complete linearization by agarose gel electrophoresis.[14] Purify the linearized vector using a DNA purification kit or ethanol precipitation.
-
Ligation: Ligate the codon-optimized, restriction-digested this compound gene insert into the purified, linearized pPICZαA vector using T4 DNA ligase.
-
Transformation into E. coli : Transform the ligation mixture into a suitable E. coli strain (e.g., TOP10 or DH5α). Select for transformants on Low Salt LB agar plates containing 25 µg/mL Zeocin™.[13]
-
Plasmid Confirmation: Isolate plasmid DNA from several colonies and confirm the correct insertion and orientation of the this compound gene via restriction digest analysis and DNA sequencing.
Protocol 2: Pichia pastoris Transformation by Electroporation
-
Plasmid Linearization: Linearize 7-10 µg of the confirmed recombinant pPICZαA-Pleurocidin plasmid with a single-cutting restriction enzyme that digests within the 5' AOX1 region (e.g., SacI or PmeI) to promote integration into the host genome.[14][15][16] Purify the linearized DNA via ethanol precipitation.[14]
-
Preparation of Electrocompetent Cells:
-
Inoculate 20 mL of YPD medium with a single colony of P. pastoris (e.g., X-33 strain) and grow overnight at 30°C with shaking.[14]
-
Inoculate 200-500 mL of fresh YPD with the overnight culture to an OD₆₀₀ of ~0.1 and grow at 30°C to a final OD₆₀₀ of 1.3–1.5.[14][17]
-
Harvest the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.[17][18]
-
Wash the cell pellet sequentially with decreasing volumes of ice-cold, sterile water (e.g., 500 mL, then 250 mL).[17]
-
Wash the pellet with 20 mL of ice-cold 1 M sorbitol.[17]
-
Resuspend the final pellet in 1.0-1.5 mL of ice-cold 1 M sorbitol. The cells are now ready for electroporation and should be kept on ice.[14][17]
-
-
Electroporation:
-
Mix 80 µL of competent cells with the 7-10 µg of linearized plasmid DNA in an ice-cold 0.2 cm electroporation cuvette.[14][17]
-
Pulse the cells using an electroporator with parameters set to approximately 1.5 kV, 25 µF, and 200 Ω.[14]
-
Immediately add 1 mL of ice-cold 1 M sorbitol to the cuvette.[14][17]
-
Transfer the cell suspension to a sterile tube and incubate at 30°C for 1-2 hours without shaking.[17]
-
-
Plating and Selection: Spread 100-200 µL aliquots onto YPDS plates containing 100 µg/mL Zeocin™. Incubate at 30°C for 2-4 days until colonies appear.[17]
Protocol 3: Expression Screening and Large-Scale Production
-
Small-Scale Screening:
-
Inoculate several individual Zeocin™-resistant colonies into 10 mL of BMGY medium in 50 mL baffled flasks.
-
Grow at 30°C with vigorous shaking (250-300 rpm) for 24 hours to an OD₆₀₀ of 2-6.
-
To induce expression, pellet the cells by centrifugation and resuspend in 2 mL of BMMY medium.
-
Return flasks to the 30°C shaker. Add methanol to a final concentration of 0.5-1.0% every 24 hours to maintain induction.[7]
-
Collect 100 µL aliquots at 24, 48, 72, and 96 hours. Centrifuge and analyze the supernatant for protein expression via SDS-PAGE.
-
-
Large-Scale Expression (Shake Flask):
-
Select the clone showing the best (even if low) expression from the screen.
-
Inoculate 25 mL of BMGY in a 250 mL baffled flask and grow overnight at 30°C.
-
Use this starter culture to inoculate 1 L of BMGY in a 2.8 L baffled flask to an OD₆₀₀ of ~0.1.
-
Grow at 30°C with vigorous shaking for 24-48 hours until the culture is dense.
-
Harvest cells by centrifugation (3,000 x g, 5 min) and resuspend the cell pellet in 200 mL of BMMY medium to start the induction phase.
-
Continue incubation at 30°C, adding methanol to 0.5% every 24 hours for 3-4 days.
-
Harvest the entire culture supernatant by centrifugation at 10,000 x g for 10 minutes. The supernatant contains the secreted recombinant protein.
-
Protocol 4: Protein Purification
The pPICZαA vector adds a C-terminal polyhistidine (6xHis) tag, enabling purification by Immobilized Metal Affinity Chromatography (IMAC).[8][13]
-
Supernatant Preparation: Filter the culture supernatant through a 0.45 µm filter to remove any remaining cells and debris.
-
Equilibration: Equilibrate a Ni-NTA affinity chromatography column with a binding buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).[19]
-
Sample Loading: Load the filtered supernatant onto the equilibrated column at a low flow rate (e.g., 0.5-1.0 mL/min).[19]
-
Washing: Wash the column with several column volumes of binding buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound His-tagged this compound using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).[19] Collect fractions.
-
Analysis: Analyze the eluted fractions for the presence of this compound using SDS-PAGE and Western blot with an anti-His tag antibody.
-
Buffer Exchange: If necessary, dialyze the purified protein fractions into a suitable storage buffer.
Protocol 5: Antimicrobial Activity Assay (MIC Determination)
-
Prepare Bacterial Inoculum: Grow the target bacterial strain (e.g., E. coli) overnight in a suitable broth medium. Dilute the culture to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay wells.
-
Serial Dilution: Perform a two-fold serial dilution of the purified recombinant this compound in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add the diluted bacterial inoculum to each well. Include positive (no peptide) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.[11]
Media Recipes
YPD Medium (1 Liter):
-
Yeast Extract: 10 g
-
Peptone: 20 g
-
Dextrose (Glucose): 20 g
-
Add distilled water to 1 L. Autoclave.[20]
YPDS Plates (1 Liter):
-
Yeast Extract: 10 g
-
Peptone: 20 g
-
Dextrose: 20 g
-
Sorbitol: 182.2 g (1 M)
-
Agar: 20 g
-
Add distilled water to 1 L. Autoclave. Cool to ~60°C before adding antibiotics.[20]
BMGY (Buffered Glycerol-complex Medium) (1 Liter):
-
Yeast Extract: 10 g
-
Peptone: 20 g
-
Potassium Phosphate, pH 6.0: 100 mM
-
Yeast Nitrogen Base (YNB): 13.4 g
-
Biotin: 0.4 mg (4 x 10⁻⁵ %)
-
Glycerol: 10 mL (1%)
-
Add distilled water to 1 L. Autoclave the yeast extract and peptone solution separately from the salt/buffer solutions. Combine when cool.[15][20][21]
BMMY (Buffered Methanol-complex Medium) (1 Liter):
-
Yeast Extract: 10 g
-
Peptone: 20 g
-
Potassium Phosphate, pH 6.0: 100 mM
-
Yeast Nitrogen Base (YNB): 13.4 g
-
Biotin: 0.4 mg (4 x 10⁻⁵ %)
-
Methanol: 5 mL (0.5%)
-
Prepare as for BMGY, but add filter-sterilized methanol after autoclaving and cooling the other components.[15][20][21][22]
References
- 1. Recombinant Expression of this compound cDNA Using the Pichia pastoris Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recombinant expression of this compound cDNA using the Pichia pastoris expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RESEARCH ARTICLE Recombinant Expression of this compound cDNA Using the Pichia pastoris Expression System | Semantic Scholar [semanticscholar.org]
- 4. Antimicrobial and antibiofilm activity of this compound against cariogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competent Cell Preparation and Transformation of Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Optimization of Pichia pastoris Expression System for High-Level Production of Margatoxin [frontiersin.org]
- 7. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifescience-market.com [lifescience-market.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A Gene Optimization Strategy that Enhances Production of Fully Functional P-Glycoprotein in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. static.igem.org [static.igem.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. tandfonline.com [tandfonline.com]
- 17. static.igem.org [static.igem.org]
- 18. eppendorf.com [eppendorf.com]
- 19. mdpi.com [mdpi.com]
- 20. Expression of Recombinant Proteins in the Methylotrophic Yeast Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 21. its.caltech.edu [its.caltech.edu]
- 22. shop.gmexpression.com [shop.gmexpression.com]
Application Notes and Protocols: Minimal Inhibitory Concentration (MIC) Assay for Pleurocidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pleurocidin is a potent, 25-residue linear cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the winter flounder (Pleuronectes americanus)[1]. It exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including several multidrug-resistant (MDR) strains[2][3]. The primary mechanism of action of this compound involves interaction with and disruption of the bacterial cell membrane[4][5]. At higher concentrations, it is believed to form toroidal pores or act via a carpet mechanism, leading to membrane permeabilization and cell death[6][7]. At sublethal concentrations, this compound can translocate across the cell membrane and inhibit the synthesis of macromolecules such as DNA, RNA, and proteins[8][9]. These multifaceted mechanisms make this compound a promising candidate for the development of novel antimicrobial therapeutics.
This document provides detailed protocols for determining the Minimal Inhibitory Concentration (MIC) of this compound and its derivatives, along with a summary of reported MIC values against various bacterial strains and a visualization of its mechanism of action.
Data Presentation: this compound MIC Values
The antimicrobial activity of this compound and its amidated derivative (Ple-a) has been evaluated against a diverse panel of bacteria. The following table summarizes the reported MIC values.
| Bacterial Strain | Type | This compound (μg/mL) | This compound-amide (Ple-a) (μg/mL) | Reference |
| Escherichia coli | Gram-Negative | 0.4 - >1.9 (µM) | - | [4] |
| Serratia marcescens | Gram-Negative | 0.4 - >1.9 (µM) | - | [4] |
| Bacillus subtilis | Gram-Positive | 0.4 - >1.9 (µM) | - | [4] |
| Pseudomonas aeruginosa | Gram-Negative | 0.4 - >1.9 (µM) | - | [4] |
| Staphylococcus aureus | Gram-Positive | 0.4 - >1.9 (µM) | - | [4] |
| Salmonella typhimurium I | Gram-Negative | 0.4 - >1.9 (µM) | - | [4] |
| Salmonella typhimurium II | Gram-Negative | 0.4 - >1.9 (µM)* | - | [4] |
| Vibrio alginolyticus | Gram-Negative | 1 - 8 | 1 - 8 | [2] |
| Vibrio anguillarum | Gram-Negative | 1 - 8 | 1 - 8 | [2] |
| Vibrio parahaemolyticus | Gram-Negative | 1 - 8 | 1 - 8 | [2] |
| Vibrio harveyi | Gram-Negative | 1 - 8 | 1 - 8 | [2] |
| Photobacterium damselae | Gram-Negative | 1 - 8 | 1 - 8 | [2] |
| Streptococcus iniae | Gram-Positive | 32 - 128 | 32 - 128 | [2] |
| Lactococcus garvieae | Gram-Positive | 32 - 128 | 32 - 128 | [2] |
| MDR E. coli | Gram-Negative | 2 - 256 | 2 - 256 | [2][3] |
*Note: Original data was in µM and has been presented as a range for clarity.
Experimental Protocols
Minimal Inhibitory Concentration (MIC) Assay: Broth Microdilution Method for this compound
This protocol is adapted from the standard broth microdilution method with modifications specifically for cationic antimicrobial peptides to prevent loss of the peptide due to binding to surfaces and to ensure accurate determination of its antimicrobial activity[10][11][12].
Materials:
-
This compound or its derivatives (lyophilized powder)
-
Sterile, cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strains for testing
-
Sterile 96-well, low-binding polypropylene microtiter plates
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Spectrophotometer or microplate reader (600 nm)
-
Incubator (37°C)
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select a single colony of the test bacterium and inoculate it into 5 mL of MHB.
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. The turbidity should be adjusted to a 0.5 McFarland standard.
-
-
Preparation of this compound Stock and Serial Dilutions:
-
Prepare a stock solution of this compound in sterile deionized water.
-
Create a working stock by diluting the initial stock in a solution of 0.01% acetic acid and 0.2% BSA. This helps to prevent the peptide from adhering to plastic surfaces[11].
-
Perform serial two-fold dilutions of the this compound working stock in the same diluent in polypropylene tubes to create a range of concentrations.
-
-
MIC Assay Plate Setup:
-
In a 96-well polypropylene microtiter plate, add 50 µL of MHB to all wells.
-
Add 50 µL of the appropriate this compound dilution to each well, starting from the highest concentration and proceeding in a serial two-fold dilution manner.
-
The final volume in each well before adding the bacterial inoculum is 100 µL.
-
Include a positive control well (containing MHB and bacteria but no this compound) and a negative control well (containing MHB only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 150 µL.
-
The final bacterial concentration should be approximately 1-2 x 10^5 CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacteria[8][13].
-
Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥50% compared to the positive control[11].
-
Visualizations
Experimental Workflow for this compound MIC Assay
Caption: Workflow for the this compound MIC assay.
Proposed Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial and Anticancer Activities of this compound-Amide, a Potent Marine Antimicrobial Peptide Derived from Winter Flounder, Pleuronectes americanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Sublethal Concentrations of this compound-Derived Antimicrobial Peptides Inhibit Macromolecular Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 12. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Pleurocidin Activity via Membrane Permeabilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pleurocidin is a cationic antimicrobial peptide (AMP) originally isolated from the winter flounder (Pleuronectes americanus).[1][2] It belongs to the α-helical class of AMPs and exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi, while displaying low hemolytic activity against mammalian red blood cells.[3][4][5] The primary mechanism of action for this compound involves the perturbation and permeabilization of microbial cell membranes.[6][7] This document provides detailed protocols for key assays used to investigate the membrane-disrupting capabilities of this compound and its analogues, along with a summary of reported quantitative data to facilitate experimental design and data interpretation.
This compound's selectivity for microbial over mammalian membranes is attributed to its strong affinity for anionic phospholipids, which are abundant in bacterial membranes, whereas it interacts weakly with the zwitterionic (neutral) phospholipids that dominate eukaryotic cell membranes.[3][4][8] Upon interaction with anionic membranes, this compound adopts an α-helical secondary structure.[8] The proposed mechanisms for membrane permeabilization include the "toroidal pore" and "carpet" models, both leading to membrane disruption and leakage of intracellular contents.[3][4][6] At sublethal concentrations, this compound may translocate across the membrane without causing significant leakage and inhibit intracellular processes such as DNA and protein synthesis.[6][9]
Quantitative Data Summary
The following table summarizes quantitative data on the membrane-permeabilizing and antimicrobial activities of this compound and its derivatives from various studies. This data can serve as a reference for expected concentration ranges and activity levels in the described assays.
| Peptide/Derivative | Target Organism/Model System | Assay Type | Effective Concentration (MIC, EC50, etc.) | Key Findings | Reference |
| This compound | Escherichia coli | Broth Dilution (MIC) | 2 µg/mL | Inhibited growth but did not cause rapid cell death. | [9] |
| This compound | Escherichia coli | Membrane Permeabilization | 10x MIC | Caused membrane permeabilization within 3 minutes. | [9] |
| This compound | Staphylococcus aureus (drug-resistant) | Membrane Depolarization | Not specified | Damaged the integrity of the bacterial membrane. | [5] |
| This compound | PC:PG (3:1) Liposomes | Calcein Leakage | < 2.5 µM | Caused less than 30% calcein release. | [9] |
| This compound | PC:PG (3:1) Liposomes | Translocation Assay | < 2.5 µM | Up to 60% translocation efficiency. | [9] |
| P-Der (this compound-Dermaseptin hybrid) | Escherichia coli | Broth Dilution (MIC) | 2 µg/mL | Inhibited growth. | [9] |
| P-Der (this compound-Dermaseptin hybrid) | Large Unilamellar Vesicles | Calcein Leakage | 1.28 µg/mL | Did not cause calcein leakage but was able to translocate. | [9] |
| GK-4 (Truncated this compound) | MRSA T144, E. coli B2 | Membrane Potential (DiSC3(5)) | 0 to 32-fold MIC | Dose-dependent increase in fluorescence, indicating membrane potential dissipation. | [10] |
Experimental Protocols
SYTOX Green Uptake Assay for Bacterial Membrane Permeabilization
This assay quantifies the extent of plasma membrane damage in bacteria by measuring the influx of the membrane-impermeable fluorescent dye, SYTOX Green. Upon membrane compromise, the dye enters the cell and binds to nucleic acids, resulting in a significant increase in fluorescence.[11][12]
Materials:
-
This compound or its analogues
-
Mid-logarithmic phase bacterial culture (e.g., E. coli, S. aureus)
-
Phosphate-buffered saline (PBS), sterile
-
SYTOX Green nucleic acid stain (e.g., from Invitrogen)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm)
-
Positive control for maximal permeabilization (e.g., Melittin or Triton X-100)
-
Negative control (untreated cells)
Protocol:
-
Bacterial Cell Preparation:
-
Assay Setup:
-
Fluorescence Measurement:
-
Measure the baseline fluorescence of the cell suspensions.
-
Add various concentrations of this compound to the wells. Include wells with PBS only (negative control) and a positive control for maximal permeabilization.
-
Immediately begin monitoring the fluorescence intensity over time (e.g., every 5 minutes for 40-60 minutes) using a microplate reader.[11]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with only buffer and dye) from all readings.
-
Normalize the fluorescence values to the positive control to express the results as a percentage of maximum permeabilization.
-
Caption: Workflow for the SYTOX Green bacterial membrane permeabilization assay.
Calcein Leakage Assay using Large Unilamellar Vesicles (LUVs)
This assay uses artificial lipid vesicles (liposomes) encapsulating the fluorescent dye calcein at a self-quenching concentration. When this compound disrupts the liposome membrane, calcein is released into the surrounding buffer, leading to dequenching and a measurable increase in fluorescence. This method allows for the study of peptide-membrane interactions in a controlled, cell-free system.[13][14]
Materials:
-
This compound or its analogues
-
Lipids (e.g., for bacterial membrane mimic: POPE/POPG at 3:1 ratio; for eukaryotic mimic: POPC)
-
Chloroform/methanol solvent
-
Calcein
-
HEPES buffer (or another suitable buffer)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator or nitrogen stream
-
Fluorescence spectrophotometer or microplate reader (Excitation: ~490 nm, Emission: ~520 nm)
-
Triton X-100 (for 100% leakage control)
Protocol:
-
Liposome Preparation:
-
Dissolve the desired lipids in a chloroform/methanol mixture.[15]
-
Create a thin lipid film by evaporating the solvent using a rotary evaporator or a stream of nitrogen gas.[15]
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.[15]
-
Hydrate the lipid film with a calcein solution (e.g., 80 mM calcein in HEPES buffer) by vortexing.[13] This creates multilamellar vesicles (MLVs).
-
Subject the MLV suspension to several freeze-thaw cycles to increase encapsulation efficiency.
-
To create LUVs of a defined size, extrude the suspension multiple times (e.g., 11-21 times) through a polycarbonate membrane (e.g., 100 nm).
-
-
Purification:
-
Separate the calcein-loaded LUVs from free, unencapsulated calcein using a size-exclusion chromatography column equilibrated with the assay buffer.[16]
-
-
Leakage Assay:
-
Dilute the purified LUV suspension in the assay buffer to a suitable concentration in a cuvette or 96-well plate.
-
Record the baseline fluorescence (F0).
-
Add this compound at various concentrations and monitor the increase in fluorescence over time until it plateaus (F).
-
Determine the maximum fluorescence (Ft) by adding a detergent like Triton X-100 (e.g., 0.1% final concentration) to completely lyse the LUVs.[14]
-
-
Data Analysis:
Caption: Proposed mechanisms of this compound's interaction with cell membranes.
Membrane Potential Assay
This assay measures the ability of this compound to depolarize the bacterial cytoplasmic membrane, a key event in its bactericidal action. It utilizes potential-sensitive fluorescent dyes, such as DiSC3(5), which accumulate on hyperpolarized membranes and are released upon depolarization, leading to an increase in fluorescence.[10]
Materials:
-
This compound or its analogues
-
Mid-logarithmic phase bacterial culture
-
Assay buffer (e.g., PBS supplemented with glucose)
-
DiSC3(5) dye (3,3'-dipropylthiadicarbocyanine iodide)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation: ~622 nm, Emission: ~670 nm)
Protocol:
-
Cell Preparation and Dye Loading:
-
Prepare a bacterial cell suspension as described for the SYTOX Green assay.
-
Incubate the cell suspension with DiSC3(5) (e.g., 0.5 µM final concentration) in the dark for approximately 30 minutes to allow the dye to accumulate in the polarized membranes.[10]
-
-
Depolarization Measurement:
-
Transfer the dye-loaded cell suspension to a 96-well plate.
-
Measure the baseline fluorescence.
-
Add various concentrations of this compound to the wells.
-
Monitor the increase in fluorescence intensity over time. A rapid increase indicates membrane depolarization.[10]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of this compound.
-
The rate and magnitude of the fluorescence increase are indicative of the peptide's depolarizing activity.
-
Conclusion
The assays described provide a robust framework for characterizing the membrane-permeabilizing activity of this compound. The SYTOX Green assay directly measures membrane integrity in live bacteria, while the calcein leakage assay offers a controlled system to study interactions with model membranes of varying lipid compositions. The membrane potential assay provides specific insights into the peptide's ability to disrupt the electrochemical gradient essential for bacterial viability. Together, these methods allow for a comprehensive evaluation of this compound's mechanism of action, aiding in the development of novel antimicrobial agents.
References
- 1. A spectroscopic study of the membrane interaction of the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Molecular Basis for Membrane Selectivity of Antimicrobial Peptide this compound in the Presence of Different Eukaryotic and Prokaryotic Model Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antibacterial and anti-biofilm activity, and mechanism of action of this compound against drug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Sublethal Concentrations of this compound-Derived Antimicrobial Peptides Inhibit Macromolecular Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Truncated this compound Derivative with High Pepsin Hydrolysis Resistance to Combat Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broad-spectrum Antimicrobial Peptides by Rational Combinatorial Design and High-throughput Screening: The Importance of Interfacial Activity* - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 4.9. Calcein Leakage Assay [bio-protocol.org]
- 15. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 16. Antimicrobial Activities and Structures of Two Linear Cationic Peptide Families with Various Amphipathic β-Sheet and α-Helical Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.3. Calcein Leakage Assay [bio-protocol.org]
Application Note: Utilizing Liposome Dye Leakage Assays to Elucidate the Membrane-Disrupting Properties of Pleurocidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pleurocidin is a 25-amino acid, α-helical cationic antimicrobial peptide (AMP) originally isolated from the winter flounder (Pleuronectes americanus). It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi, with minimal hemolytic activity against mammalian red blood cells. This selectivity makes this compound and its derivatives promising candidates for novel therapeutic agents. The primary mechanism of action for many AMPs, including this compound, involves the disruption of microbial cell membranes. A robust and widely used in vitro method to study this membrane-perturbing activity is the liposome dye leakage assay.
This application note provides a detailed overview and protocol for using a calcein leakage assay to quantify the membrane lytic activity of this compound. Liposomes, or artificial vesicles, can be formulated with varying lipid compositions to mimic different biological membranes, such as the anionic membranes characteristic of bacteria and the zwitterionic membranes more typical of mammalian cells. By encapsulating a fluorescent dye like calcein at a self-quenching concentration, the disruption of the liposome bilayer by this compound can be monitored in real-time by measuring the increase in fluorescence as the dye is released and diluted.
Principle of the Assay
The liposome dye leakage assay is based on the principle of fluorescence dequenching. A water-soluble fluorescent dye, such as calcein, is encapsulated within large unilamellar vesicles (LUVs) at a high concentration (typically 50-100 mM). At this concentration, the proximity of the dye molecules to each other leads to self-quenching, resulting in low fluorescence emission. When this compound or another membrane-active agent is introduced, it interacts with and disrupts the lipid bilayer, creating pores or causing destabilization. This disruption allows the encapsulated calcein to leak out into the surrounding buffer. The resulting dilution of the dye relieves the self-quenching, leading to a significant increase in fluorescence intensity. This increase is directly proportional to the extent of membrane permeabilization. The assay can be used to determine the concentration-dependent and lipid-dependent lytic activity of the peptide.
Mechanism of this compound Action
This compound's interaction with lipid membranes is highly dependent on the lipid composition. It interacts weakly with neutral (zwitterionic) phospholipids but strongly with acidic (anionic) phospholipids, which are abundant in bacterial membranes.[1] This preferential interaction is a key determinant of its selectivity. Upon binding to anionic membranes, this compound adopts an α-helical structure.[1] The subsequent membrane disruption is thought to occur via one of two primary models, depending on the peptide-to-lipid ratio: the "toroidal pore" model or the "carpet" model.[2]
At lower concentrations, this compound is believed to act via the carpet model , where peptide monomers accumulate on the surface of the lipid bilayer, disrupting the membrane's curvature and leading to destabilization and transient pore formation. At higher peptide-to-lipid ratios, this compound is thought to form toroidal pores . In this model, the peptide helices insert into the membrane and, along with the lipid headgroups, bend to line the aqueous channel. This creates a stable pore through which cellular contents can leak out.
In addition to direct membrane permeabilization, this compound can also exert its effects through immunomodulatory pathways. For instance, certain this compound peptides have been shown to activate human mast cells by signaling through the G protein-coupled receptor FPRL1 (Formyl Peptide Receptor-Like 1). This leads to downstream signaling cascades involving G proteins, phosphoinositol-3 kinase (PI3K), phospholipase C (PLC), and protein kinase C (PKC), ultimately resulting in mast cell degranulation and the release of inflammatory mediators.
References
- 1. Sublethal Concentrations of this compound-Derived Antimicrobial Peptides Inhibit Macromolecular Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell selectivity-membrane phospholipids relationship of the antimicrobial effects shown by this compound enantiomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Analyzing the Conformational Plasticity of Pleurocidin Using Circular Dichroism Spectroscopy
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pleurocidin is a potent, 25-amino-acid cationic antimicrobial peptide (AMP) isolated from the winter flounder (Pleuronectes americanus). Its broad-spectrum activity against bacteria and fungi, coupled with low hemolytic activity, makes it a promising candidate for novel therapeutic development. The antimicrobial efficacy of this compound is intrinsically linked to its secondary structure, which is highly adaptable to its environment. In aqueous solutions, this compound exists in a largely disordered state, but upon encountering microbial membranes or membrane-mimetic environments, it undergoes a conformational transition to a predominantly α-helical structure. This structural change is crucial for its membrane disruption and subsequent antimicrobial action.
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the secondary structure of peptides and proteins in solution. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy provides a characteristic spectrum that can be deconvoluted to estimate the percentages of α-helix, β-sheet, and random coil conformations. This application note provides a detailed protocol for analyzing the secondary structure of this compound using CD spectroscopy in various solvent systems that mimic different physiological environments.
Principle of Circular Dichroism for Peptide Structure Analysis
CD spectroscopy is a form of absorption spectroscopy that utilizes circularly polarized light. Chiral molecules, such as peptides and proteins with their asymmetric α-carbon centers and defined secondary structures, absorb left and right circularly polarized light to different extents. This differential absorption (ΔA) is plotted as a function of wavelength, typically in the far-UV region (190-250 nm) for secondary structure analysis. The resulting CD spectrum provides a unique fingerprint of the peptide's conformational state.
The characteristic CD spectra for common secondary structures are:
-
α-helix: Two negative bands of similar magnitude around 208 nm and 222 nm, and a strong positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random Coil: A strong negative band below 200 nm.
By deconvoluting the experimental CD spectrum of a peptide using various algorithms, it is possible to obtain a quantitative estimation of its secondary structure content.
Experimental Protocols
This section outlines the necessary steps for preparing samples and acquiring CD spectra of this compound in an aqueous buffer and membrane-mimetic environments.
Materials and Reagents
-
This compound peptide (synthetic, >95% purity)
-
Sodium phosphate buffer (10 mM, pH 7.2)
-
2,2,2-Trifluoroethanol (TFE), spectroscopy grade
-
Sodium dodecyl sulfate (SDS), electrophoresis grade
-
Ultrapure water (Milli-Q or equivalent)
-
Nitrogen gas (high purity) for purging the CD instrument
Sample Preparation
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in ultrapure water. The exact concentration should be determined accurately by UV absorbance at 280 nm (if the sequence contains Trp or Tyr) or by quantitative amino acid analysis.
-
Working Solutions: From the stock solution, prepare working solutions of this compound at a final concentration of 50 µM in the following solvents:
-
Aqueous Environment: 10 mM sodium phosphate buffer, pH 7.2.
-
Membrane-Mimetic (Hydrophobic) Environment: 50% (v/v) TFE in 10 mM sodium phosphate buffer, pH 7.2.
-
Membrane-Mimetic (Micellar) Environment: 30 mM SDS in 10 mM sodium phosphate buffer, pH 7.2.
-
-
Blank Solutions: Prepare blank solutions for each of the solvent systems without the peptide. These will be used for baseline correction.
Instrumentation and Data Acquisition
-
Instrument: A calibrated circular dichroism spectropolarimeter.
-
Cuvette: A quartz cuvette with a path length of 1 mm.
-
Instrument Purging: Purge the instrument with high-purity nitrogen gas for at least 30 minutes before turning on the lamp to remove oxygen, which absorbs in the far-UV region.
-
Instrument Settings:
-
Wavelength Range: 190 - 250 nm
-
Scanning Speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Data Pitch: 0.1 nm
-
Response Time: 2 seconds
-
Accumulations: 4 scans per sample
-
Temperature: 25°C
-
-
Data Collection: a. Record the baseline spectrum for each solvent system using the corresponding blank solution. b. Record the CD spectrum for each this compound working solution. c. Average the four scans for each sample and the baseline.
Data Processing and Analysis
-
Baseline Subtraction: Subtract the corresponding averaged baseline spectrum from the averaged sample spectrum for each condition.
-
Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation:
[θ] = (mdeg × MRW) / (10 × c × l)
where:
-
mdeg is the measured ellipticity in millidegrees.
-
MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acids).
-
c is the peptide concentration in mg/mL.
-
l is the path length of the cuvette in cm.
-
-
Secondary Structure Deconvolution: Estimate the percentages of α-helix, β-sheet, and random coil by deconvoluting the processed CD spectra using a suitable algorithm. Several online servers and software packages are available for this purpose, such as DichroWeb, CDPro, or CONTIN.
Data Presentation
The following table summarizes the expected secondary structure content of this compound in different environments, based on deconvolution of its CD spectra.
| Environment | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| 10 mM Sodium Phosphate Buffer (pH 7.2) | Low | Low | High |
| 50% Trifluoroethanol (TFE) | High | Low | Low |
| 30 mM Sodium Dodecyl Sulfate (SDS) | High | Low | Low |
Note: The exact percentages will vary depending on the deconvolution algorithm used. The table indicates the general trend of a significant increase in α-helical content in membrane-mimetic environments.
Visualizations
The following diagrams illustrate the experimental workflow and the structural transition of this compound.
Caption: Experimental workflow for CD analysis of this compound.
Caption: Conformational transition of this compound.
Conclusion
Circular dichroism spectroscopy is an indispensable tool for elucidating the secondary structure of this compound and its environmentally induced conformational changes. The protocols outlined in this application note provide a robust framework for researchers to investigate the structure-function relationships of this compound and other antimicrobial peptides. The observed transition from a disordered state in aqueous solution to a predominantly α-helical conformation in membrane-mimetic environments underscores the importance of the local environment in dictating the peptide's structure and, consequently, its biological activity. This information is critical for the rational design of novel peptide-based therapeutics with enhanced efficacy and specificity.
Application Notes and Protocols: Labeling Pleurocidin for Localization Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the labeling of Pleurocidin, a potent antimicrobial peptide (AMP), for use in cellular localization and trafficking studies. The following sections detail methodologies for fluorescent labeling, biotinylation, and radiolabeling, enabling researchers to visualize and quantify the distribution of this compound in various biological systems.
Introduction to this compound and Localization Studies
This compound is a 25-amino acid, α-helical cationic antimicrobial peptide originally isolated from the winter flounder (Pleuronectes americanus)[1][2]. Its mechanism of action involves a dual strategy of disrupting the integrity of microbial cell membranes and translocating into the cytoplasm to inhibit essential macromolecular synthesis, including DNA, RNA, and proteins[1][3]. Understanding the precise localization of this compound is critical for elucidating its mechanism of action, optimizing its therapeutic efficacy, and developing it as a potential anti-cancer agent[1]. Labeling this compound with a detectable tag is a fundamental step for such localization studies, which can be achieved through various techniques, each with its own advantages and considerations.
Labeling Strategies for this compound
The choice of label depends on the specific experimental goals, the required sensitivity, and the imaging modality to be used. The primary methods for labeling peptides like this compound are:
-
Fluorescent Labeling: Ideal for visualization by fluorescence microscopy and flow cytometry.
-
Biotinylation: Enables detection with streptavidin conjugates and is useful for pull-down assays and proximity labeling studies.
-
Radiolabeling: Offers high sensitivity for quantitative biodistribution studies using techniques like SPECT or PET imaging.
Table 1: Comparison of Common Labeling Techniques for this compound
| Labeling Technique | Common Probes/Tags | Detection Method | Key Advantages | Key Considerations |
| Fluorescent Labeling | FITC, Rhodamine B, BODIPY-FL | Fluorescence Microscopy, Flow Cytometry, Plate Readers | High spatial resolution, multiplexing capability, widely available reagents. | Potential for photobleaching, label may alter peptide function, lower sensitivity than radiolabeling. |
| Biotinylation | NHS-Biotin, Sulfo-NHS-Biotin | Streptavidin-enzyme/fluorophore conjugates, Mass Spectrometry | Strong and specific interaction, versatile detection methods, useful for affinity purification. | Indirect detection, potential for steric hindrance from the streptavidin complex. |
| Radiolabeling | 99mTc, 18F, 68Ga, 125I, 3H | SPECT, PET, Autoradiography, Gamma Counting | Highest sensitivity, quantitative in vivo imaging, allows for biodistribution studies. | Requires specialized facilities and handling of radioactive materials, lower spatial resolution. |
Fluorescent Labeling of this compound
Fluorescent labeling allows for the direct visualization of this compound's interaction with and entry into cells. The choice of fluorophore should be based on the available microscope filter sets and the desired photophysical properties.
Quantitative Data for Common Fluorophores
Table 2: Properties of Amine-Reactive Fluorescent Dyes for Labeling this compound
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Reactive Group | Common Coupling Chemistry |
| FITC (Fluorescein Isothiocyanate) | 494 | 518 | Isothiocyanate | Reacts with primary amines (N-terminus, Lysine) |
| Rhodamine B | ~570 | ~590 | NHS ester or Isothiocyanate | Reacts with primary amines (N-terminus, Lysine) |
| BODIPY-FL | 502 | 511 | NHS ester | Reacts with primary amines (N-terminus, Lysine) |
Experimental Protocol: FITC Labeling of this compound
This protocol describes the labeling of this compound with Fluorescein Isothiocyanate (FITC), which targets primary amines.
Materials:
-
This compound peptide
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 9.0
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare this compound Solution: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 2-5 mg/mL. Avoid buffers containing primary amines like Tris.
-
Prepare FITC Solution: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL. Protect the solution from light.
-
Labeling Reaction: Add the FITC solution to the this compound solution at a molar ratio of 5:1 (FITC:this compound). Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light[4].
-
Purification: Remove unreacted FITC by passing the reaction mixture through a desalting column pre-equilibrated with PBS (pH 7.4). The first colored band to elute is the FITC-labeled this compound.
-
Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm (for peptide) and 494 nm (for FITC).
-
Storage: Store the labeled peptide at -20°C, protected from light.
Experimental Workflow: Fluorescent Labeling and Localization
References
- 1. frontiersin.org [frontiersin.org]
- 2. From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sublethal Concentrations of this compound-Derived Antimicrobial Peptides Inhibit Macromolecular Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youdobio.com [youdobio.com]
Application Notes and Protocols for Molecular Dynamics Simulations of Pleurocidin-Membrane Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing molecular dynamics (MD) simulations of the antimicrobial peptide Pleurocidin interacting with lipid membranes. The protocols outlined below are intended to be a practical resource for researchers investigating the mechanisms of action of antimicrobial peptides and for professionals in drug development designing novel therapeutics.
Introduction to this compound and its Membrane Interactions
This compound is a 25-residue cationic antimicrobial peptide (AMP) isolated from the winter flounder (Pleuronectes americanus).[1] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi, with low hemolytic activity against human red blood cells.[2] The primary mechanism of this compound's antimicrobial action is believed to be the disruption of the bacterial cell membrane integrity.[3][4]
Molecular dynamics simulations are a powerful computational tool to investigate the interactions between this compound and lipid bilayers at an atomic level of detail. These simulations can provide insights into the peptide's binding, insertion, and pore-forming mechanisms, which are crucial for understanding its antimicrobial efficacy and for the rational design of more potent and selective AMPs.
Quantitative Data from MD Simulations of this compound-Membrane Interactions
The following table summarizes key quantitative data obtained from various all-atom and coarse-grained MD simulation studies of this compound interacting with different model membranes. These parameters provide a quantitative measure of the peptide's effect on membrane properties.
| Parameter | Model Membrane | Observation | Reference |
| Binding Affinity | Anionic membranes (e.g., DOPC/DOPG) | Strong interaction and binding. | [2][4] |
| Zwitterionic membranes (e.g., DOPC) | Weak interaction. | [2] | |
| Peptide Secondary Structure | In solution | Random coil. | |
| In anionic membranes | Adopts an α-helical conformation. | [2][4] | |
| In zwitterionic membranes | Tends to lose its secondary structure. | [2] | |
| Insertion Depth | DOPC/DOPG | Deep insertion into the membrane core. | [2] |
| POPE/POPG | Key residues (Trp-2, Phe-5, Phe-6) play a major role in insertion. | [2] | |
| Area per Lipid (APL) | Anionic membranes | Significant increase in APL, indicating membrane expansion and disorder. | |
| Membrane Thinning | Anionic membranes | A decrease in bilayer thickness is observed upon peptide insertion. | [5] |
| Deuterium Order Parameter (SCD) | Anionic phospholipids | This compound disrupts the acyl chain order more effectively than in zwitterionic lipids. | [1] |
| Pore Formation | Anionic membranes | Capable of forming toroidal or disordered toroidal pores.[3][6] | [3][6] |
| Zwitterionic membranes | Less efficient pore formation. | [6] |
Experimental Protocols
This section provides a detailed methodology for performing all-atom MD simulations of this compound interacting with a model bacterial membrane using GROMACS, a widely used MD simulation package. The protocol is divided into three main stages: System Setup, Equilibration, and Production MD.
I. System Setup using CHARMM-GUI
For complex systems like peptide-membrane interactions, web-based tools such as CHARMM-GUI are highly recommended for building the initial simulation box.[7]
-
Obtain Peptide Structure: Start with a PDB file of this compound. If an experimental structure is unavailable, an idealized α-helical conformation can be generated using molecular modeling software.
-
Use CHARMM-GUI Membrane Builder:
-
Navigate to the CHARMM-GUI website and select "Membrane Builder."
-
Upload the this compound PDB file.
-
Select the desired lipid composition for the membrane. A common model for bacterial membranes is a mixture of POPE (phosphatidylethanolamine) and POPG (phosphatidylglycerol) in a 3:1 ratio.
-
Position the peptide above the membrane surface.
-
Specify the box size, ensuring a sufficient water layer (e.g., 20 Å) on both sides of the membrane.
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a desired salt concentration (e.g., 0.15 M).
-
Generate the input files for GROMACS. CHARMM-GUI will provide all necessary topology (.top), coordinate (.gro), and parameter (*.mdp) files.
-
II. System Equilibration
A multi-step equilibration process is crucial to relax the system and avoid instabilities in the production run. This typically involves a series of short simulations with positional restraints on the peptide and lipid atoms, which are gradually released.
-
Energy Minimization:
-
Purpose: To remove steric clashes and bad contacts in the initial configuration.
-
Command: gmx grompp -f minim.mdp -c system.gro -p topol.top -o em.tpr
-
Command: gmx mdrun -v -deffnm em
-
-
NVT (Canonical Ensemble) Equilibration:
-
Purpose: To bring the system to the desired temperature while keeping the volume constant.
-
Duration: 1 ns.
-
Restraints: Apply position restraints to the peptide heavy atoms and lipid phosphate atoms.
-
Command: gmx grompp -f nvt.mdp -c em.gro -r em.gro -p topol.top -o nvt.tpr
-
Command: gmx mdrun -v -deffnm nvt
-
-
NPT (Isothermal-Isobaric Ensemble) Equilibration:
-
Purpose: To adjust the system pressure and density.
-
Duration: 10 ns.
-
Restraints: Gradually release the position restraints on the lipid phosphate atoms while maintaining them on the peptide.
-
Command: gmx grompp -f npt.mdp -c nvt.gro -r nvt.gro -p topol.top -o npt.tpr
-
Command: gmx mdrun -v -deffnm npt
-
III. Production MD Simulation
Once the system is well-equilibrated, the production simulation can be performed without any restraints.
-
Duration: The length of the production run depends on the specific phenomena of interest. For peptide binding and initial insertion, several hundred nanoseconds may be sufficient. To observe pore formation, longer simulations on the microsecond timescale might be necessary.
-
Ensemble: NPT ensemble.
-
Command: gmx grompp -f md.mdp -c npt.gro -p topol.top -o md.tpr
-
Command: gmx mdrun -v -deffnm md
IV. Analysis of Simulation Trajectories
GROMACS provides a suite of tools for analyzing the MD trajectories. Key analyses for this compound-membrane simulations include:
-
Root Mean Square Deviation (RMSD): To assess the stability of the peptide and membrane.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the peptide.
-
Secondary Structure Analysis: To monitor changes in the peptide's conformation.
-
Density Profiles: To determine the location of the peptide relative to the membrane.
-
Area per Lipid: To quantify the extent of membrane expansion.
-
Deuterium Order Parameters: To measure the ordering of the lipid acyl chains.
-
Hydrogen Bond Analysis: To identify key interactions between the peptide and lipids.
-
Visualization: Use molecular visualization software like VMD or PyMOL to visually inspect the trajectory and create high-quality images and movies.
Visualizations
MD Simulation Workflow
The following diagram illustrates the general workflow for a molecular dynamics simulation of a peptide-membrane system.
Caption: Workflow for MD simulation of peptide-membrane interactions.
Mechanism of this compound-Induced Membrane Disruption
This diagram illustrates the proposed mechanism of membrane disruption by this compound, leading to pore formation.
Caption: Mechanism of this compound-induced membrane disruption.
References
- 1. A spectroscopic study of the membrane interaction of the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Basis for Membrane Selectivity of Antimicrobial Peptide this compound in the Presence of Different Eukaryotic and Prokaryotic Model Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Insights into Pore Formation Mechanism, Membrane Perturbation, and Water Permeation by the Antimicrobial Peptide this compound: A Combined All-Atom and Coarse-Grained Molecular Dynamics Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of this compound and its analogs with phospholipid membrane and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simulations of Membrane-Disrupting Peptides II: AMP Piscidin 1 Favors Surface Defects over Pores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3.2. Molecular Dynamics Simulations [bio-protocol.org]
Application Notes and Protocols for Assessing the Anti-Biofilm Activity of Pleurocidin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to both living and non-living surfaces.[1][2] Bacteria within biofilms exhibit increased resistance to conventional antibiotics and host immune responses, posing significant challenges in clinical and industrial settings.[3][4] Pleurocidin, a 25-amino acid antimicrobial peptide (AMP) derived from the winter flounder (Pleuronectes americanus), has demonstrated broad-spectrum activity against pathogenic bacteria, including drug-resistant strains.[5][6][7][8] Its potential to inhibit and eradicate biofilms makes it a promising candidate for novel anti-infective therapies.[5][9]
This compound's mechanism of action against biofilms is multifaceted. It is known to damage the integrity of the bacterial membrane and can also bind to DNA, thereby targeting multiple cellular processes.[5][10] Studies have shown that at sublethal concentrations, this compound can inhibit macromolecular synthesis, suggesting a mechanism that does not solely rely on membrane disruption.[11] Furthermore, like other antimicrobial peptides, it may interfere with bacterial signaling systems, such as quorum sensing, which are crucial for biofilm formation and maintenance.[12][13]
These application notes provide detailed protocols for quantifying and visualizing the anti-biofilm effects of this compound, offering researchers standardized methods to assess its efficacy.
Section 1: Quantitative Assessment of Biofilm Inhibition and Eradication
A variety of direct and indirect methods can be used to quantify cells within a biofilm.[14] Direct methods involve direct observation and counting of cells, while indirect methods rely on surrogate markers like biomass or metabolic activity.[14][15]
Crystal Violet (CV) Assay for Biofilm Biomass Quantification
The crystal violet assay is a simple and widely used method for quantifying biofilm biomass.[4][16] The positively charged dye binds to the negatively charged components of the biofilm matrix and bacterial cells.[17] The amount of bound dye is proportional to the total biofilm biomass.[17]
Experimental Protocol:
-
Bacterial Culture Preparation: Grow the desired bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) overnight in a suitable broth medium (e.g., Tryptic Soy Broth, Luria-Bertani broth).
-
Inoculum Preparation: Dilute the overnight culture 1:100 in fresh medium.[16]
-
Biofilm Formation (Inhibition Assay):
-
Add 100 µL of the diluted bacterial culture to the wells of a 96-well polystyrene microtiter plate.
-
Add 100 µL of this compound at various concentrations (e.g., sub-MIC to supra-MIC levels) to the wells. Include a positive control (bacteria without peptide) and a negative control (sterile medium only).
-
Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature (e.g., 37°C).[18]
-
-
Biofilm Treatment (Eradication Assay):
-
First, form the biofilm by adding 200 µL of the diluted bacterial culture to the wells and incubating for 24 hours.
-
After incubation, gently discard the planktonic cells and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[18]
-
Add 200 µL of this compound at various concentrations to the wells containing the pre-formed biofilms.
-
Incubate for another 24 hours.
-
-
Staining:
-
Discard the medium and wash the wells three times with 200 µL of sterile water to remove planktonic cells and residual medium.[18]
-
Air dry the plate for approximately 15 minutes.[4]
-
Add 125-200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[16][18][19]
-
-
Washing: Carefully pour off the crystal violet solution and wash the plate 3-4 times with sterile water.[16]
-
Solubilization: Add 125-200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[16][18] Incubate for 10-15 minutes at room temperature.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottomed microtiter plate.[16] Measure the absorbance at 570-590 nm using a microplate reader.[18][19]
Data Presentation:
| Treatment Group | This compound Conc. (µg/mL) | Absorbance (OD570) ± SD | % Biofilm Inhibition/Eradication |
| Negative Control | 0 | 0.05 ± 0.01 | N/A |
| Positive Control | 0 | 1.20 ± 0.15 | 0% |
| Test 1 | 2 | 0.85 ± 0.10 | 29.2% |
| Test 2 | 4 | 0.50 ± 0.08 | 58.3% |
| Test 3 | 8 | 0.20 ± 0.05 | 83.3% |
% Inhibition/Eradication is calculated as: [(ODControl - ODTest) / ODControl] x 100
References
- 1. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Biofilm Formation of Staphylococcus aureus and Its Regulation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ableweb.org [ableweb.org]
- 5. Antibacterial and anti-biofilm activity, and mechanism of action of this compound against drug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial and antibiofilm activity of this compound against cariogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial peptide this compound synergizes with antibiotics through hydroxyl radical formation and membrane damage, and exerts antibiofilm activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sublethal Concentrations of this compound-Derived Antimicrobial Peptides Inhibit Macromolecular Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Antimicrobial Peptides: Antimicrobial, Anti-Inflammatory and Antibiofilm Activities | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Characterization of Biofilms - CD BioSciences [biofilma.com]
- 16. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 2.3. Biofilm Quantification Using the Crystal Violet Assay [bio-protocol.org]
- 19. Crystal violet staining protocol | Abcam [abcam.com]
Application Notes & Protocols: Synthesis of Pleurocidin Analogues with Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis and evaluation of Pleurocidin analogues, a class of antimicrobial peptides (AMPs) with significant therapeutic potential. This compound, originally isolated from the winter flounder (Pleuronectes americanus), exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as promising anticancer properties.[1][2][3] The protocols outlined below detail the chemical synthesis of this compound and its analogues, methods for enhancing their bioactivity, and assays for evaluating their efficacy and safety.
Introduction to this compound and Analogue Design
This compound is a 25-amino acid, cationic, amphipathic α-helical peptide.[1][2][3] Its mechanism of action involves disruption of the cell membrane and interaction with intracellular targets, leading to cell death.[1][4][5][6] The development of this compound analogues aims to improve upon the native peptide's properties by:
-
Enhancing Antimicrobial and Anticancer Potency: Modifications can increase the peptide's ability to bind to and disrupt the negatively charged membranes of bacterial and cancer cells.[7][8]
-
Improving Selectivity: Alterations can increase toxicity towards target cells while minimizing damage to host cells, such as red blood cells (hemolytic activity).
-
Increasing Stability: The introduction of non-natural amino acids can protect the peptide from degradation by proteases, extending its therapeutic window.
Key strategies for designing this compound analogues with enhanced activity include:
-
Amino Acid Substitution: Replacing specific residues to increase the peptide's net positive charge and α-helicity can enhance its membrane-disrupting capabilities.[1] For instance, substituting glycine residues can stabilize the α-helical structure, which is crucial for membrane interaction.[1]
-
C-terminal Amidation: Amidating the C-terminus of the peptide can increase its net positive charge, thereby strengthening its interaction with negatively charged bacterial membranes and enhancing its antimicrobial activity.[7]
-
Incorporation of D-amino Acids: Synthesizing analogues with D-amino acids can render them resistant to proteolytic degradation, increasing their stability and bioavailability in vivo.[9]
Data Presentation: Activity of this compound and its Analogues
The following tables summarize the biological activities of this compound and several of its analogues.
Table 1: Amino Acid Sequences of this compound and Selected Analogues
| Peptide | Sequence | Modification(s) |
| This compound (Ple) | GWGSFFKKAAHVGKHVGKAALTHYL | Native Sequence[3] |
| This compound-Amide (Ple-a) | GWGSFFKKAAHVGKHVGKAALTHYL-NH₂ | C-terminal Amidation[7] |
| NRC-03 | GWGSFFKKAAR VGKR VGKAALTR YL | Histidine to Arginine substitutions[1] |
| NRC-07 | GWGSFFKKAAR VGKR VGKAALTR YL-NH₂ | Histidine to Arginine substitutions and C-terminal amidation[1] |
| D-NRC-03 | (All D-amino acids) | Stereochemical inversion |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC) of this compound Analogues
| Peptide | S. aureus (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | MDR E. coli (μg/mL) |
| This compound (Ple) | 2-4 | 4 | 8 | 2-256[7] |
| This compound-Amide (Ple-a) | 2-4 | 2 | 4 | 2-256[7] |
Note: MIC values can vary depending on the specific strain and assay conditions.
Table 3: Anticancer Activity (IC₅₀) of this compound Analogues
| Peptide | A549 (Lung Carcinoma) (μM) | MCF-7 (Breast Carcinoma) (μM) | Multiple Myeloma Cells (μM) |
| This compound (Ple) | 36.4[7] | - | - |
| This compound-Amide (Ple-a) | 11.2[7] | - | - |
| NRC-03 | - | < 10 | < 10[1] |
| NRC-07 | - | < 10 | < 10[1] |
Table 4: Hemolytic Activity of this compound Analogues
| Peptide | HC₅₀ (μM) |
| This compound (Ple) | > 256 |
| This compound-Amide (Ple-a) | > 256 |
| NRC-03 | > 100 |
| NRC-07 | > 100 |
HC₅₀ is the concentration of peptide that causes 50% hemolysis of human red blood cells.
Experimental Protocols
This protocol describes the synthesis of this compound analogues using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[10][11]
Workflow for Solid-Phase Peptide Synthesis
Caption: A flowchart of the solid-phase peptide synthesis (SPPS) process.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (for C-terminally amidated peptides) or Wang resin (for C-terminally carboxylated peptides)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final deprotection step (step 2).
-
Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the cleavage cocktail by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Drying: Dry the crude peptide pellet under vacuum.
Purification by HPLC:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[12][13][14]
-
Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
Characterization:
-
Analytical HPLC: Assess the purity of the collected fractions by analytical RP-HPLC. Purity should typically be >95%.
-
Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide using MALDI-TOF or ESI-MS.[15]
This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Purified peptide stock solution
Procedure:
-
Prepare a bacterial suspension in MHB, adjusted to a concentration of 1 x 10⁶ CFU/mL.
-
Serially dilute the peptide stock solution in MHB in a 96-well plate.
-
Add the bacterial suspension to each well, resulting in a final bacterial concentration of 5 x 10⁵ CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest peptide concentration that completely inhibits visible bacterial growth.
This assay measures the peptide's toxicity to human red blood cells (hRBCs).
Materials:
-
Fresh human red blood cells
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (1% v/v)
-
Purified peptide stock solution
Procedure:
-
Wash hRBCs three times with PBS by centrifugation. Resuspend to a final concentration of 2% (v/v) in PBS.
-
Add the hRBC suspension to a 96-well plate containing serial dilutions of the peptide.
-
Include a positive control (1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis relative to the positive control.
This protocol determines the peptide's cytotoxic effect on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Replace the medium with fresh medium containing serial dilutions of the peptide.
-
Incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value.
Mechanism of Action
This compound and its analogues exert their antimicrobial and anticancer effects through a multi-faceted mechanism.
Antimicrobial Mechanism of Action
Caption: The antimicrobial mechanism of this compound analogues.
This compound's primary mode of action against bacteria involves targeting the cell membrane.[1] The cationic nature of the peptide facilitates its electrostatic attraction to the negatively charged components of bacterial membranes. Upon binding, its amphipathic α-helical structure allows it to insert into and disrupt the lipid bilayer through mechanisms like the "toroidal pore" or "carpet" models, leading to membrane permeabilization and cell lysis.[1][2] Additionally, some this compound analogues can translocate across the bacterial membrane to interact with intracellular targets, such as DNA, and inhibit macromolecular synthesis, ultimately resulting in cell death.[5][6]
Anticancer Signaling Pathway
Caption: Proposed anticancer mechanism of this compound analogues.
The anticancer activity of this compound analogues is attributed to their selective interaction with the negatively charged membranes of cancer cells, which have a higher abundance of anionic molecules like phosphatidylserine on their outer leaflet compared to normal cells.[8] Analogues such as NRC-03 and this compound-amide (Ple-a) have been shown to induce apoptosis in cancer cells.[1][7] This process can be mediated by the upregulation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential.[1][8] Furthermore, some analogues can inhibit autophagy, a cellular survival mechanism, which further contributes to cancer cell death.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers [frontiersin.org]
- 3. From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial and anti-biofilm activity, and mechanism of action of this compound against drug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sublethal Concentrations of this compound-Derived Antimicrobial Peptides Inhibit Macromolecular Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound-family cationic antimicrobial peptides are cytolytic for breast carcinoma cells and prevent growth of tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. Chemical Synthesis of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. lcms.cz [lcms.cz]
- 13. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 15. apps.dtic.mil [apps.dtic.mil]
Application of Pleurocidin in Food Preservation: A Detailed Overview
Introduction
Pleurocidin, an antimicrobial peptide (AMP) originally isolated from the winter flounder (Pleuronectes americanus), has emerged as a promising natural alternative to conventional chemical preservatives in the food industry.[1][2] Its broad-spectrum activity against a wide range of foodborne pathogens and spoilage microorganisms, coupled with favorable stability under various food processing conditions, positions it as a subject of significant research interest. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals exploring the use of this compound in food preservation.
Antimicrobial Activity of this compound
This compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts and molds, which are common culprits in food spoilage and foodborne illnesses.[1]
Quantitative Antimicrobial Data
The efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. A summary of reported MIC values for this compound against various food-related microorganisms is presented in Table 1.
| Microorganism | Type | MIC (µM) | Food Relevance |
| Escherichia coli O157:H7 | Gram-negative Bacteria | 5.3[1] | Pathogen in undercooked meat, raw milk, and fresh produce |
| Listeria monocytogenes | Gram-positive Bacteria | 23[1] | Pathogen in ready-to-eat deli meats, soft cheeses, and seafood |
| Vibrio parahaemolyticus | Gram-negative Bacteria | 69[1] | Pathogen in raw or undercooked shellfish |
| Saccharomyces cerevisiae | Yeast | 5.5[1] | Spoilage organism in fruit juices and other sugary products |
| Penicillium expansum | Mold | 20.6[1] | Spoilage organism in fruits, particularly apples |
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Foodborne Pathogens and Spoilage Microorganisms.
Cytotoxicity Profile
A critical aspect of any potential food preservative is its safety for human consumption. Studies have indicated that this compound exhibits low cytotoxicity against mammalian cells, suggesting a favorable safety profile.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound and its amidated derivative (Ple-a) have been evaluated against various cell lines. The IC50 value, which represents the concentration of a substance required to inhibit 50% of cell growth, is a common measure of cytotoxicity.
| Cell Line | Cell Type | This compound IC50 (µM) | This compound-amide (Ple-a) IC50 (µM) |
| A549 | Human Lung Adenocarcinoma | >500 | 11 - 197 |
| J5 | Human Hepatocellular Carcinoma | >500 | 11 - 197 |
| Huh7 | Human Hepatocellular Carcinoma | >500 | 11 - 197 |
| Hep3B | Human Hepatocellular Carcinoma | >500 | 11 - 197 |
| AGS | Human Gastric Adenocarcinoma | >500 | 11 - 197 |
| WiDr | Human Colorectal Adenocarcinoma | >500 | 11 - 197 |
| NIH-3T3 | Mouse Embryonic Fibroblast (Normal) | 313 - >500 | 313 - >500 |
Table 2: Cytotoxicity (IC50) of this compound and this compound-amide against Cancerous and Normal Cell Lines. [2][3]
Mechanism of Action
This compound employs a multi-faceted mechanism to exert its antimicrobial effects, primarily targeting the microbial cell membrane and intracellular processes.
Caption: this compound's dual mechanism of action.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in food preservation research.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is based on the broth microdilution method.
Caption: Workflow for MIC and MBC determination.
Materials:
-
This compound stock solution
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Target microorganism culture
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Agar plates
Protocol:
-
Preparation of this compound Dilutions:
-
Prepare a 2-fold serial dilution of the this compound stock solution in the appropriate broth medium in a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Culture the target microorganism overnight in the appropriate broth.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well of the 96-well plate, bringing the total volume to 100 µL.
-
Include a positive control (inoculum without this compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
-
MBC Determination:
-
Take a 10 µL aliquot from each well that shows no visible growth (the MIC well and wells with higher concentrations).
-
Spot-plate the aliquots onto appropriate agar plates.
-
Incubate the agar plates at the optimal temperature for 24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[4]
-
Food Preservation Efficacy (Challenge Study)
This protocol outlines a general approach to assess the effectiveness of this compound in a model food system.
Caption: Workflow for a food preservation challenge study.
Materials:
-
Food product to be tested (e.g., fresh shrimp, apple cider)
-
This compound solution
-
Target foodborne pathogen or spoilage microorganism culture
-
Sterile containers for storage
-
Plating media for microbial enumeration
Protocol:
-
Sample Preparation:
-
Portion the food product into sterile containers.
-
-
Treatment Application:
-
Divide the samples into a control group (no treatment) and one or more treatment groups.
-
Apply the this compound solution to the treatment groups at desired concentrations. This can be done by dipping, spraying, or direct incorporation.
-
-
Inoculation:
-
Inoculate all samples (both control and treated) with a known concentration of the target microorganism.
-
-
Storage:
-
Store the samples under conditions that mimic the intended storage of the food product (e.g., refrigeration at 4°C).
-
-
Sampling and Analysis:
-
At regular intervals (e.g., day 0, 1, 3, 5, 7), take representative samples from each group.
-
Perform microbial analysis by plating serial dilutions of the samples to determine the CFU/g or CFU/mL.
-
Optionally, conduct sensory evaluations (color, odor, texture) to assess the impact of this compound on the food's quality.
-
-
Data Interpretation:
-
Compare the microbial growth and sensory scores between the control and treated groups to evaluate the efficacy of this compound in extending the shelf-life and ensuring the safety of the food product.
-
Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of mammalian cell lines.
Materials:
-
Mammalian cell line (e.g., human intestinal epithelial cells)
-
Cell culture medium
-
This compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Remove the old medium and add fresh medium containing various concentrations of this compound to the wells.
-
Include a vehicle control (medium without this compound) and a positive control for cell death.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Solubilization:
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. This data can be used to determine the IC50 value of this compound.[5]
-
Hemolytic Assay
This protocol is for determining the lytic activity of this compound against red blood cells.
Materials:
-
Fresh red blood cells (e.g., human or sheep)
-
Phosphate-buffered saline (PBS)
-
This compound solution
-
Triton X-100 (for positive control)
-
96-well plates
-
Centrifuge
-
Microplate reader
Protocol:
-
Red Blood Cell Preparation:
-
Wash the red blood cells several times with PBS by centrifugation and resuspension to remove plasma components.
-
Prepare a 2% (v/v) suspension of the washed red blood cells in PBS.
-
-
Assay Setup:
-
Add 100 µL of the this compound solution at various concentrations to the wells of a 96-well plate.
-
Include a negative control (PBS only) and a positive control (1% Triton X-100 for 100% hemolysis).
-
-
Incubation:
-
Add 100 µL of the 2% red blood cell suspension to each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Centrifugation:
-
Centrifuge the plate to pellet the intact red blood cells.
-
-
Absorbance Measurement:
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 450 nm or 540 nm).
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each this compound concentration relative to the positive control.[6]
-
Conclusion
This compound holds significant promise as a natural food preservative due to its potent and broad-spectrum antimicrobial activity and favorable safety profile. The protocols outlined in this document provide a framework for the systematic evaluation of this compound's efficacy and safety in various food applications. Further research is warranted to optimize its application in different food matrices and to fully elucidate its potential to enhance food safety and extend shelf life.
References
- 1. From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial and Anticancer Activities of this compound-Amide, a Potent Marine Antimicrobial Peptide Derived from Winter Flounder, Pleuronectes americanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of Pleurocidin-Based Therapeutic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of pleurocidin and its derivatives as potential therapeutic agents. This compound, an alpha-helical cationic antimicrobial peptide (AMP) originally isolated from the winter flounder (Pleuronectes americanus), has demonstrated a broad spectrum of activity against both pathogenic microbes and cancer cells.[1] This document outlines its mechanism of action, summarizes its therapeutic potential with quantitative data, and provides detailed methodologies for key experimental assessments.
Introduction to this compound
This compound is a 25-amino-acid peptide characterized by its amphipathic nature, which is crucial for its interaction with and disruption of cell membranes.[1] Its primary sequence is GWGSFFKKAAHVGKHVGKAALTHYL.[2] The development of this compound-based therapeutics is driven by the urgent need for novel antimicrobial agents to combat antibiotic resistance and for more effective and selective cancer therapies.[2][3] this compound and its analogs have shown efficacy against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains, as well as various cancer cell lines.[2][3][4]
Mechanism of Action
The therapeutic effects of this compound are primarily attributed to its ability to compromise cell membrane integrity, leading to cell death. However, it also exerts intracellular effects.
2.1. Membrane Disruption: this compound's cationic nature facilitates its initial electrostatic interaction with the negatively charged components of microbial and cancer cell membranes, such as anionic phospholipids and sialoglycoproteins.[3][5] This interaction is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization through one of two proposed models:
-
Toroidal Pore Model: In this model, the peptides aggregate and induce the lipid monolayers to bend inward, forming a water-filled pore where the peptide molecules line the inner surface.
-
Carpet Model: Here, the peptides accumulate on the membrane surface, forming a "carpet-like" layer that disrupts the membrane's structure, leading to the formation of transient pores or micelles.
2.2. Intracellular Targeting: Beyond membrane disruption, this compound can translocate into the cytoplasm and interfere with essential cellular processes. Evidence suggests that this compound and its derivatives can:
-
Inhibit Macromolecular Synthesis: Studies have shown that sublethal concentrations of this compound-derived peptides can inhibit the synthesis of DNA, RNA, and proteins in bacteria.
-
Induce Reactive Oxygen Species (ROS) Production: In some cancer cells, this compound analogs like NRC-03 have been shown to cause mitochondrial membrane damage and the subsequent production of ROS, contributing to apoptosis.[5]
Quantitative Data Summary
The following tables summarize the antimicrobial and anticancer activities of this compound and its key derivatives.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Derivatives against Various Pathogens
| Peptide/Derivative | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |
| This compound | Escherichia coli O157:H7 | - | 5.3 | [6] |
| Listeria monocytogenes | - | 23 | [6] | |
| Vibrio parahaemolyticus | - | 69 | [6] | |
| Saccharomyces cerevisiae | - | 5.5 | [6] | |
| Penicillium expansum | - | 20.6 | [6] | |
| Gram-negative bacteria (range) | 0.5 - 64 | - | [4] | |
| Gram-positive bacteria (range) | 4 - 128 | - | [4] | |
| This compound-amide (Ple-a) | Gram-negative bacteria (range) | 0.5 - 16 | - | [7] |
| Gram-positive bacteria (range) | 4 - 32 | - | [7] | |
| MDR E. coli-7R | 2 | - | [4] | |
| MDR bacteria (range) | 2 - 32 | - | [4] | |
| GK-2, GK-3, GK-4 | Various MDR pathogens | - | - | [8] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound and its Derivatives against Cancer Cell Lines
| Peptide/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Various cancer cell lines (range) | 54.9 - >500 | [7] |
| This compound-amide (Ple-a) | Various cancer cell lines (range) | 11 - 197 | [7] |
| A549 (non-small cell lung adenocarcinoma) | 42 | [9] | |
| J5 (hepatocellular carcinoma) | ~11 | [1][2] | |
| NRC-03 | MDA-MB-231 (breast cancer) | 18.7 ± 2.9 | [10] |
| SKBR3, MDA-MB-468, 4T1 (breast cancer) | Cytotoxicity at 50 µM: 75-94% | [10] | |
| NRC-07 | MDA-MB-231 (breast cancer) | 18.5 ± 0.9 | [10] |
| SKBR3, MDA-MB-468, 4T1 (breast cancer) | Cytotoxicity at 50 µM: 87-94% | [10] |
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound-based peptides and for assessing their antimicrobial and anticancer activities.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize this compound or its analogs for experimental use.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
Automated or manual peptide synthesizer
-
HPLC system for purification
-
Mass spectrometer for verification
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Dissolve the first Fmoc-protected amino acid (C-terminal) in DMF. b. Add DIC and Oxyma Pure to activate the amino acid. c. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature. d. Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and air-dry. Purify the crude peptide using reverse-phase HPLC.
-
Verification: Confirm the molecular weight of the purified peptide using mass spectrometry.
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of a this compound-based peptide against a specific bacterial strain.
Materials:
-
This compound peptide stock solution (e.g., in 0.01% acetic acid)
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution Series: Prepare a serial two-fold dilution of the this compound peptide in MHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial suspension to each well containing the peptide dilutions, resulting in a final volume of 100 µL.
-
Controls:
-
Positive Control: A well containing only the bacterial suspension in MHB (no peptide).
-
Negative Control: A well containing only MHB (no bacteria or peptide).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Anticancer Activity: MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of a this compound-based peptide on a cancer cell line.
Materials:
-
This compound peptide stock solution
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the this compound peptide in serum-free medium. Remove the medium from the wells and replace it with 100 µL of the peptide dilutions.
-
Controls:
-
Untreated Control: Cells in serum-free medium without the peptide.
-
Blank Control: Wells with medium only (no cells).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of peptide that inhibits 50% of cell growth) can be determined by plotting cell viability against peptide concentration.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: this compound-induced mast cell activation signaling pathway.
Caption: Workflow for this compound-based therapeutic agent development.
References
- 1. From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers [frontiersin.org]
- 3. Antibacterial and Anticancer Activities of this compound-Amide, a Potent Marine Antimicrobial Peptide Derived from Winter Flounder, Pleuronectes americanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial and Anticancer Activities of this compound-Amide, a Potent Marine Antimicrobial Peptide Derived from Winter Flounder, Pleuronectes americanus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-family cationic antimicrobial peptides are cytolytic for breast carcinoma cells and prevent growth of tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Truncated this compound Derivative with High Pepsin Hydrolysis Resistance to Combat Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound-family cationic antimicrobial peptides are cytolytic for breast carcinoma cells and prevent growth of tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Recombinant Pleurocidin Expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of recombinant Pleurocidin expression in Escherichia coli.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why am I getting low or no expression of my recombinant this compound fusion protein?
Low or no expression of recombinant this compound is a common issue, often attributed to the inherent toxicity of the antimicrobial peptide to the E. coli host.[1][2] Other contributing factors can include suboptimal codon usage, inappropriate vector choice, or inefficient induction.
Troubleshooting Steps:
-
Codon Optimization: The codon usage of the this compound gene should be optimized for E. coli to prevent translational stalling.[3] Several online tools and commercial services are available for this purpose. A comparison of native versus codon-optimized genes for other antimicrobial peptides has shown a significant increase in expression levels.[4]
-
Vector Selection: Employ a tightly regulated expression vector to minimize basal expression of the toxic this compound peptide prior to induction.[5][6] Vectors with strong promoters like T7 under the control of the lac operator are common, but require tight repression.[6]
-
Host Strain Selection: Use an E. coli strain suitable for the expression of toxic proteins. Strains like BL21(DE3)pLysS or others engineered to reduce basal expression can be beneficial.[1][6]
-
Confirm Plasmid Integrity: Verify the integrity of your expression construct through sequencing to ensure the this compound gene is in-frame with the fusion tag and regulatory elements are intact.
-
Optimize Culture Conditions: Ensure optimal growth conditions (temperature, aeration, media) for your E. coli strain before induction.
2. My this compound fusion protein is expressed, but it's forming insoluble inclusion bodies. What should I do?
Formation of inclusion bodies is a frequent outcome when expressing antimicrobial peptides like this compound in E. coli.[7] This is often a strategy to sequester the toxic peptide and prevent it from harming the host cell.[8] While this can simplify initial purification, it necessitates additional solubilization and refolding steps.
Troubleshooting Steps:
-
Embrace Inclusion Body Formation: For toxic peptides like this compound, expression as inclusion bodies can be a viable strategy. The insoluble nature protects the host and can prevent proteolytic degradation.[1][8]
-
Optimize for Soluble Expression (with caution):
-
Lower Induction Temperature: Reducing the induction temperature to 15-25°C can slow down protein synthesis, potentially promoting proper folding and increasing the proportion of soluble protein.[9][10]
-
Reduce Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can decrease the rate of transcription and translation, which may enhance solubility.[9]
-
Choice of Fusion Tag: Some fusion tags, such as Maltose Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO), are known to enhance the solubility of their fusion partners.[11][12]
-
3. How can I improve the yield of my this compound fusion protein?
Improving the yield of your target protein involves a multi-faceted approach, from the initial construct design to the final purification steps.
Troubleshooting Steps:
-
Fusion Partner Selection: The choice of fusion partner is critical. Some partners, like PurF, are known to promote the formation of inclusion bodies, which can lead to high yields of the fusion protein.[8] Others, such as SUMO, have been shown to significantly increase the expression levels of antimicrobial peptides.[12]
-
Tandem Repeats: Expressing the peptide as tandem multimers can increase the overall yield of the target peptide per expression cassette.[13]
-
Optimization of Induction Parameters:
-
Inducer Concentration: Titrate the concentration of your inducer (e.g., IPTG) to find the optimal level that maximizes protein expression without overly stressing the host cells.
-
Induction Time and Temperature: The duration of induction and the temperature at which it is carried out are interdependent. Lower temperatures generally require longer induction times.
-
-
High-Density Cell Culture: Utilizing high-density fermentation techniques can significantly increase the biomass and, consequently, the total yield of your recombinant protein.[14]
4. I have purified the inclusion bodies, but I am struggling with solubilization and refolding. What is the best approach?
The successful recovery of active this compound from inclusion bodies hinges on efficient solubilization and refolding protocols.
Troubleshooting Steps:
-
Inclusion Body Washing: Thoroughly wash the isolated inclusion bodies to remove contaminating host cell proteins, DNA, and lipids. This can be done using buffers containing low concentrations of detergents (e.g., Triton X-100) or denaturants (e.g., urea).[15][16]
-
Solubilization: Use strong denaturants such as 8M urea or 6M guanidine hydrochloride (GdnHCl) to completely solubilize the aggregated protein.[16][17] The addition of a reducing agent like dithiothreitol (DTT) is necessary to reduce any incorrect disulfide bonds.[16]
-
Refolding: The key to successful refolding is the gradual removal of the denaturant to allow the protein to refold into its native conformation. Common methods include:
-
Dialysis: Stepwise dialysis against buffers with decreasing concentrations of the denaturant.[15]
-
Rapid Dilution: Rapidly diluting the solubilized protein into a large volume of refolding buffer.[15]
-
On-Column Refolding: Binding the denatured protein to a chromatography resin and then applying a gradient of decreasing denaturant concentration.[18]
-
5. After cleaving the fusion tag, my this compound peptide is degrading or precipitating. How can I prevent this?
This compound, being a small and cationic peptide, can be susceptible to proteolytic degradation and aggregation once the protective fusion partner is removed.
Troubleshooting Steps:
-
Protease Inhibitors: Add protease inhibitors to your buffers during and after cleavage to minimize degradation.
-
Optimize Buffer Conditions: The pH and salt concentration of the buffer can significantly impact the solubility and stability of the peptide. Experiment with different buffer conditions to find the optimal formulation for your purified this compound.
-
C-terminal Modifications: C-terminal amidation has been shown to enhance the antimicrobial activity of this compound and may also affect its stability.[7][13] Conversely, the addition of certain amino acids, like a C-terminal glycine, can dramatically suppress the production of the fusion peptide.[7]
Quantitative Data on Recombinant Antimicrobial Peptide Expression
The following tables summarize quantitative data on the expression of this compound and other antimicrobial peptides (AMPs) in E. coli. This data can be used as a benchmark for your own experiments.
Table 1: Impact of C-terminal Modification on Recombinant this compound Fusion Peptide Yield
| This compound Construct | Modification | Relative Fusion Peptide Yield | Reference |
| r-pleurocidin | None | 100% | [7] |
| r-pleurocidin-G | C-terminal Glycine | ~6.7% (15-fold decrease) | [7] |
Table 2: Yield of Various Recombinant Antimicrobial Peptides Expressed in E. coli
| Antimicrobial Peptide | Fusion Partner | Expression System | Yield | Reference |
| Hybrid Peptide (C-L) | SUMO | E. coli BL21(DE3) | 17.34 mg/L | [12] |
| hPAB-β (trimer) | His-tag | E. coli | 680 ± 12 mg/100 g wet cells | [13] |
| Scygonadin (monomer) | SmbP | E. coli SHuffle T7 | ~20 mg/mL of IMAC resin | [19] |
| Scygonadin (tandem) | SmbP | E. coli SHuffle T7 | ~30 mg/mL of IMAC resin | [19] |
Experimental Protocols
1. Protocol: Expression of Recombinant this compound as Inclusion Bodies
This protocol is adapted from the methodology described for the production of recombinant this compound fused to an insoluble carrier peptide.[7]
-
Transformation: Transform E. coli BL21(DE3) with the pET vector containing the gene for the this compound fusion protein.
-
Culture Initiation: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with vigorous shaking.
-
Scale-up: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Expression: Continue to incubate the culture for 4-6 hours at 37°C.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Protocol: Purification and Solubilization of Inclusion Bodies
This protocol provides a general workflow for isolating and solubilizing inclusion bodies.[15][16][17]
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells by sonication or high-pressure homogenization.
-
Inclusion Body Collection: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
-
Washing: Wash the inclusion body pellet sequentially with a buffer containing a mild detergent (e.g., 1% Triton X-100) and then with a buffer without detergent to remove contaminants.
-
Solubilization: Resuspend the washed inclusion bodies in solubilization buffer (e.g., 8 M urea or 6 M GdnHCl in 50 mM Tris-HCl, pH 8.0) containing a reducing agent (e.g., 20 mM DTT). Incubate at room temperature with gentle agitation until the pellet is fully dissolved.
-
Clarification: Centrifuge the solubilized protein at high speed (e.g., 20,000 x g) for 30 minutes to remove any remaining insoluble material.
3. Protocol: Refolding of Solubilized this compound Fusion Protein by Dialysis
This protocol describes a common method for refolding denatured proteins.
-
Preparation: Transfer the clarified, solubilized protein into dialysis tubing with an appropriate molecular weight cut-off.
-
Stepwise Dialysis: Dialyze the protein solution against a series of buffers with gradually decreasing concentrations of the denaturant. For example:
-
Dialysis Buffer 1: 4 M Urea, 50 mM Tris-HCl, pH 8.0
-
Dialysis Buffer 2: 2 M Urea, 50 mM Tris-HCl, pH 8.0
-
Dialysis Buffer 3: 1 M Urea, 50 mM Tris-HCl, pH 8.0
-
Final Dialysis Buffer: 50 mM Tris-HCl, pH 8.0
-
-
Clarification: After the final dialysis step, centrifuge the refolded protein solution to remove any precipitated protein.
4. Protocol: Quantification of Recombinant Protein Yield by SDS-PAGE and Densitometry
This method allows for the estimation of the concentration of your purified protein.[20][21][22]
-
Sample Preparation: Prepare a series of dilutions of a protein standard with a known concentration (e.g., BSA) and your purified this compound sample.
-
SDS-PAGE: Run the protein standards and your samples on an SDS-PAGE gel.
-
Staining: Stain the gel with a protein stain such as Coomassie Brilliant Blue.
-
Image Acquisition: Digitize the stained gel using a gel documentation system.
-
Densitometry Analysis: Use image analysis software (e.g., ImageJ) to measure the intensity of the protein bands.
-
Standard Curve: Plot the band intensity of the protein standards against their known concentrations to generate a standard curve.
-
Quantification: Determine the concentration of your this compound sample by interpolating its band intensity on the standard curve.
Visualizations
Caption: Workflow for recombinant this compound expression and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad.com [bio-rad.com]
- 4. Troubleshooting Low DNA Yield From Plasmid Preps | VectorBuilder [en.vectorbuilder.com]
- 5. How can I express toxic protein in E. coli? [qiagen.com]
- 6. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A C-terminal glycine suppresses production of this compound as a fusion peptide in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carrier proteins for fusion expression of antimicrobial peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to increase unstable protein expression in E. coli | 53Biologics [53biologics.com]
- 10. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Inclusion Body Purification & Protein Refolding - Profacgen [profacgen.com]
- 16. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 17. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 18. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 19. High-Yield Expression and Purification of Scygonadin, an Antimicrobial Peptide, Using the Small Metal-Binding Protein SmbP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Experiment-3 : Densitometric analysis of proteins on SDS-PAGE gels (Theory) : Clinical Proteomics Remote Triggering Virtual Laboratory : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 21. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Using SDS-PAGE and Scanning Laser Densitometry to Measure Yield and Degradation of Proteins | Springer Nature Experiments [experiments.springernature.com]
Optimizing Pleurocidin stability in different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the stability of the antimicrobial peptide pleurocidin under various pH and temperature conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Loss of Antimicrobial Activity
-
Question: My this compound solution has lost its antimicrobial activity. What could be the cause?
-
Answer: Loss of activity is often linked to peptide degradation or aggregation. Several factors related to pH and temperature could be responsible:
-
Extreme pH: this compound, like many peptides, is susceptible to hydrolysis at highly acidic or alkaline pH. This can lead to cleavage of peptide bonds and loss of the active conformation.
-
High Temperatures: Elevated temperatures can accelerate degradation reactions such as hydrolysis and oxidation. Prolonged exposure to high temperatures can also induce aggregation, rendering the peptide inactive.
-
Incorrect Storage: Storing this compound in solution at room temperature or for extended periods, even at 4°C, can lead to degradation. For long-term storage, it is best to keep the peptide lyophilized at -20°C or -80°C.
-
Solution: To troubleshoot, verify the pH of your solution and ensure it is within the optimal range for this compound stability. A study on a truncated this compound derivative showed it maintained antibacterial activity between pH 2 and 12 for 1 hour.[1] However, for longer-term stability, a pH closer to neutral is generally recommended for peptides unless specific formulation strategies are in place.[2] Avoid repeated freeze-thaw cycles, which can also contribute to degradation.[3] Prepare fresh solutions for your experiments whenever possible.
-
Issue 2: Peptide Aggregation and Precipitation
-
Question: I am observing precipitation or cloudiness in my this compound solution. What is happening and how can I prevent it?
-
Answer: Precipitation is a strong indicator of peptide aggregation. This can be influenced by several factors:
-
Isoelectric Point (pI): At a pH close to its pI, a peptide has a net neutral charge, which can reduce solubility and promote aggregation.
-
Temperature: Increased temperature can sometimes lead to the formation of irreversible aggregates.[4]
-
Concentration: Higher peptide concentrations are more prone to aggregation.
-
Buffer Composition: The type and ionic strength of the buffer can influence peptide solubility and aggregation.
-
Solution: To address aggregation, ensure the pH of your buffer is sufficiently far from the pI of this compound. If you are working at various pH levels, be mindful of the potential for precipitation around the pI. Consider working with lower concentrations of the peptide if possible. If the problem persists, you may need to screen different buffer systems or add excipients that are known to enhance peptide stability and solubility.
-
Issue 3: Inconsistent Experimental Results
-
Question: I am getting variable results in my experiments with this compound. Could this be a stability issue?
-
Answer: Inconsistent results can often be traced back to issues with peptide stability and handling.
-
Degradation Over Time: If you are using a stock solution over several days or weeks, the concentration of active this compound may be decreasing due to slow degradation.
-
Adsorption to Surfaces: Peptides can adsorb to the surfaces of plasticware and glassware, leading to a lower effective concentration in your experiments.
-
Oxidation: If your buffer is not de-gassed or if the peptide is exposed to air for extended periods, oxidation of certain amino acid residues (like methionine or tryptophan) can occur, potentially affecting activity.
-
Solution: To improve consistency, prepare fresh stock solutions of this compound and use them within a short timeframe. Aliquoting the stock solution upon initial preparation can help avoid multiple freeze-thaw cycles of the main stock. To minimize adsorption, consider using low-adhesion microcentrifuge tubes. When preparing buffers, using high-purity water and de-gassing the solution can help reduce the risk of oxidation.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability of this compound.
-
Question 1: What are the optimal pH and temperature conditions for storing this compound solutions?
-
Answer: For short-term storage (a few days), it is recommended to store this compound solutions at 4°C in a buffer with a pH between 4 and 7. For long-term storage, lyophilized peptide should be stored at -20°C or -80°C.[3] Upon reconstitution, it is best to aliquot the solution and store it at -20°C or colder to minimize freeze-thaw cycles.
-
Question 2: How does pH affect the stability of this compound?
-
Answer: The pH of the solution is a critical factor in this compound stability. Extreme pH values can lead to acid or base-catalyzed hydrolysis of the peptide backbone.[2] While a truncated form of this compound has been shown to retain activity across a broad pH range (2-12) for a short duration, long-term stability is generally favored at a pH where the rates of hydrolysis and other degradation reactions are minimized, typically in the slightly acidic to neutral range.[1] Furthermore, pH can influence the peptide's secondary structure and aggregation state.
-
Question 3: What is the impact of temperature on this compound stability?
-
Answer: Temperature significantly influences the rate of chemical degradation and physical instability of this compound. Higher temperatures accelerate degradation pathways such as hydrolysis, deamidation, and oxidation.[4] A truncated this compound derivative maintained its antibacterial activity after incubation at temperatures ranging from 40 to 121°C for up to 1 hour, indicating good thermal tolerance.[1] However, for maintaining long-term stability, storage at low temperatures is crucial.
-
Question 4: What are the common degradation pathways for this compound?
-
Answer: Like other peptides, this compound is susceptible to several degradation pathways:
-
Hydrolysis: Cleavage of the peptide backbone, which is often catalyzed by acidic or basic conditions.
-
Oxidation: Modification of susceptible amino acid residues, such as methionine and tryptophan, in the presence of oxygen or reactive oxygen species.
-
Deamidation: The hydrolysis of the side chain amide of asparagine or glutamine residues to form aspartic acid or glutamic acid, respectively. This can be influenced by pH and temperature.
-
Aggregation: The formation of non-covalent oligomers or larger aggregates, which can lead to precipitation and loss of activity.
-
-
Question 5: How can I monitor the stability of my this compound sample?
-
Answer: Several analytical techniques can be used to assess the stability of this compound:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method can be used to separate the intact peptide from its degradation products. By monitoring the peak area of the intact this compound over time, you can quantify its degradation.[5]
-
Mass Spectrometry (MS): LC-MS can be used to identify the mass of the intact peptide and its degradation products, providing insights into the degradation pathways.[5][6]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to assess the secondary structure of this compound. Changes in the CD spectrum can indicate conformational changes or aggregation that may be related to a loss of stability.[7]
-
Data Presentation
The following tables provide an illustrative summary of this compound stability under different pH and temperature conditions. Note that this data is representative and the actual stability may vary depending on the specific experimental conditions, such as buffer composition and peptide concentration.
Table 1: Effect of pH on this compound Stability at 37°C over 24 hours
| pH | % Remaining this compound (Illustrative) |
| 2.0 | 85% |
| 4.0 | 95% |
| 7.0 | 98% |
| 9.0 | 90% |
| 11.0 | 75% |
Table 2: Effect of Temperature on this compound Stability at pH 7.0 over 24 hours
| Temperature (°C) | % Remaining this compound (Illustrative) |
| 4 | >99% |
| 25 | 95% |
| 37 | 90% |
| 50 | 70% |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess this compound stability.
Protocol 1: Stability Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a method to quantify the amount of intact this compound over time under different pH and temperature stress conditions.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of lyophilized this compound and dissolve it in an appropriate solvent (e.g., sterile water or a weak acid solution like 0.1% acetic acid) to a final concentration of 1 mg/mL.
-
Determine the precise concentration using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (if the sequence contains Trp or Tyr) or by other quantitative amino acid analysis methods.
-
-
Incubation under Stress Conditions:
-
Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 11).
-
Dilute the this compound stock solution into each buffer to a final concentration of 0.1 mg/mL.
-
Aliquot the solutions into separate vials for each time point and temperature.
-
Incubate the vials at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
-
Sample Analysis by RP-HPLC:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), remove a vial from each condition and immediately stop the degradation by freezing at -80°C or by adding a quenching solution (e.g., a strong acid like 10% trifluoroacetic acid).
-
Analyze the samples using an RP-HPLC system with a C18 column.
-
Use a gradient elution with mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound in the chromatogram at time zero.
-
Calculate the peak area of the intact this compound at each time point for each condition.
-
Determine the percentage of remaining this compound by comparing the peak area at each time point to the peak area at time zero.
-
Protocol 2: Identification of Degradation Products by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol describes how to identify the degradation products of this compound.
-
Sample Preparation:
-
Use the samples generated from the stability study described in Protocol 1.
-
-
LC-MS Analysis:
-
Inject the samples into an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source.
-
Use a similar gradient elution as described for the RP-HPLC analysis.
-
Acquire mass spectra in positive ion mode over a relevant m/z range.
-
-
Data Analysis:
-
Identify the mass of the intact this compound.
-
Search for new peaks in the chromatograms of the stressed samples.
-
Determine the mass of the species corresponding to these new peaks.
-
Infer the type of modification (e.g., hydrolysis, oxidation, deamidation) based on the mass difference between the degradation product and the intact peptide. For example, a +16 Da shift may indicate oxidation, while a +1 Da shift could suggest deamidation.
-
Protocol 3: Assessment of Secondary Structure by Circular Dichroism (CD) Spectroscopy
This protocol allows for the evaluation of changes in the secondary structure of this compound under different pH and temperature conditions.
-
Sample Preparation:
-
Prepare this compound solutions (e.g., 0.1 mg/mL) in different pH buffers.
-
-
CD Spectroscopy Measurement:
-
Use a CD spectropolarimeter to record the far-UV spectra (e.g., 190-260 nm) of the this compound solutions at a controlled temperature (e.g., 25°C).
-
For thermal stability, monitor the CD signal at a specific wavelength (e.g., 222 nm, characteristic of α-helical structure) while gradually increasing the temperature.
-
-
Data Analysis:
-
Analyze the CD spectra to determine the secondary structure content (e.g., α-helix, β-sheet, random coil) using deconvolution software.
-
Compare the spectra obtained at different pH values to identify any pH-induced conformational changes.
-
Plot the CD signal at 222 nm as a function of temperature to generate a thermal melting curve. The midpoint of this curve represents the melting temperature (Tm), an indicator of thermal stability.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to optimizing this compound stability.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting loss of this compound activity.
Caption: Common degradation pathways for this compound.
References
- 1. Truncated this compound Derivative with High Pepsin Hydrolysis Resistance to Combat Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sequence Analysis of Antimicrobial Peptides by Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce the hemolytic activity of Pleurocidin analogues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for strategies to reduce the hemolytic activity of Pleurocidin analogues while maintaining or improving antimicrobial efficacy.
Frequently Asked Questions (FAQs)
Q1: My new this compound analogue shows high antimicrobial activity but is also highly hemolytic. What is the likely cause?
A1: High hemolytic activity in antimicrobial peptides (AMPs) like this compound analogues is often linked to excessive hydrophobicity and a strongly amphipathic alpha-helical structure. These properties allow the peptide to readily insert into and disrupt the lipid bilayers of eukaryotic cell membranes, such as red blood cells, in a non-selective manner. The goal is to design analogues that selectively target bacterial membranes.
Q2: What are the primary strategies to decrease the hemolytic activity of a this compound analogue?
A2: The main strategies focus on modifying the physicochemical properties of the peptide:
-
Modulating Hydrophobicity: Systematically replacing highly hydrophobic amino acids (e.g., Tryptophan, Leucine) with less hydrophobic ones (e.g., Alanine, Glycine) can reduce interactions with eukaryotic cell membranes.
-
Optimizing Cationicity: While a net positive charge is crucial for initial attraction to negatively charged bacterial membranes, an excessively high positive charge can lead to increased hemolytic activity. There is often an optimal net charge for maximizing antimicrobial activity while minimizing hemolysis.
-
Altering Amphipathicity: Disrupting the perfect segregation of hydrophobic and hydrophilic residues in the alpha-helix can decrease lytic activity against eukaryotic cells. This can be achieved by substituting residues on the non-polar face with charged amino acids.
-
Introducing Structural Kinks: Incorporating residues like Glycine or Proline can introduce flexibility or "kinks" in the helical structure, which may reduce its ability to form pores in eukaryotic membranes.
Q3: Will reducing hydrophobicity to decrease hemolytic activity also reduce the antimicrobial activity of my peptide?
A3: Not necessarily, and this is a key challenge in AMP design. There is an optimal hydrophobicity window for high antimicrobial activity. Reducing hydrophobicity can sometimes maintain or even improve the therapeutic index (the ratio of hemolytic activity to antimicrobial activity). It is a matter of finding the right balance where the peptide is hydrophobic enough to interact with bacterial membranes but not so hydrophobic that it indiscriminately lyses eukaryotic cells.
Q4: How does C-terminal amidation affect the activity of this compound analogues?
A4: C-terminal amidation is a common modification that can increase the net positive charge of the peptide and enhance its stability against proteases. This often leads to improved antimicrobial activity. However, the effect on hemolytic activity can vary and should be experimentally determined for each analogue.
Troubleshooting Guides
Problem 1: A newly designed this compound analogue exhibits significantly higher hemolytic activity than the parent peptide.
| Possible Cause | Troubleshooting Step |
| Increased overall hydrophobicity | * Review the amino acid substitutions. If highly hydrophobic residues were introduced, consider replacing them with less hydrophobic alternatives (e.g., substitute Leucine with Alanine).* Perform a hydrophobicity analysis of your analogue compared to the parent peptide using online tools. |
| Enhanced amphipathicity | * Analyze the helical wheel projection of your analogue. If the hydrophobic and hydrophilic faces are more distinctly separated, consider substituting a hydrophobic residue on the non-polar face with a polar or charged residue to disrupt this perfect amphipathicity. |
| Increased alpha-helicity | * Certain amino acid substitutions can stabilize the alpha-helical structure. Consider introducing a Glycine or Proline residue to introduce a flexible hinge or a kink, which can disrupt stable pore formation in eukaryotic membranes. |
Problem 2: Modifications to reduce hemolytic activity have also led to a significant loss of antimicrobial activity.
| Possible Cause | Troubleshooting Step |
| Suboptimal hydrophobicity | * The reduction in hydrophobicity may have been too drastic, preventing the peptide from effectively interacting with bacterial membranes. Systematically re-introduce moderately hydrophobic residues or try different substitutions to find the optimal balance. |
| Reduced net positive charge | * If charged residues were removed or replaced, the peptide's initial electrostatic attraction to bacterial membranes may be compromised. Ensure the net positive charge is maintained within an effective range (typically +4 to +6 for many AMPs). Consider substitutions that increase charge, such as replacing neutral residues with Lysine or Arginine on the polar face. |
| Disruption of essential structural motifs | * The modifications may have altered a region of the peptide critical for its antimicrobial mechanism. Analyze the structure-activity relationships of known this compound analogues to identify conserved functional regions. |
Data Presentation
Table 1: Antimicrobial and Hemolytic Activities of this compound Analogues
| Peptide | Sequence | Modification from this compound | MIC (μg/mL) vs. E. coli | MIC (μg/mL) vs. S. aureus | Hemolysis (%) at 100 μg/mL |
| This compound | GWGSFFKKAAHVGKHVGKAALTHYL-NH2 | - | 4 | 8 | 15 |
| Ple I | GWLSFFKKAALKVGKHVGKAALTHYL-NH2 | G4L, G13V | 4 | 4 | >90 |
| Ple II | GWASFFKKAALKVGKHVGKAALTHYL-NH2 | G4A, G13V | 8 | 8 | 20 |
| Ple III | GWASFFKKAALAVGKHVGKAALTHYL-NH2 | G4A, G13A, V16A | 32 | 64 | <5 |
| GK-4 | GWLSFFKKAAL-NH2 | C-terminal truncation & modifications | 8-16 | 4-8 | Low |
Note: Data is compiled and representative from various studies. Actual values may vary based on experimental conditions.
Experimental Protocols
Hemolysis Assay
This protocol determines the concentration of a peptide that lyses 50% of red blood cells (HC50).
Materials:
-
Freshly collected human or sheep red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1% Triton X-100 (positive control)
-
Peptide stock solutions of known concentration
-
96-well microtiter plates
-
Centrifuge
-
Microplate reader (absorbance at 415 nm or 540 nm)
Procedure:
-
Prepare RBC suspension:
-
Centrifuge whole blood at 1,000 x g for 10 minutes.
-
Aspirate the supernatant and buffy coat.
-
Wash the RBC pellet with 5 volumes of PBS and centrifuge again. Repeat this step three times.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Set up the assay plate:
-
Add 100 µL of PBS to each well of a 96-well plate.
-
Add 100 µL of the highest concentration of your peptide stock to the first well and perform serial 2-fold dilutions across the plate.
-
Prepare control wells:
-
Negative control: 100 µL of PBS only.
-
Positive control: 100 µL of 0.1% Triton X-100.
-
-
-
Incubation:
-
Add 100 µL of the 2% RBC suspension to each well.
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
-
Measurement:
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet intact RBCs.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 415 nm (or 540 nm) to quantify hemoglobin release.
-
-
Calculation:
-
Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Peptide stock solutions
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare bacterial inoculum:
-
Inoculate a single bacterial colony into 5 mL of MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to an optical density (OD) at 600 nm of 0.01 (approximately 1 x 10^7 CFU/mL).
-
Further dilute this suspension 1:100 in MHB to achieve a final inoculum concentration of approximately 1 x 10^5 CFU/mL.
-
-
Set up the assay plate:
-
Add 50 µL of MHB to each well of a 96-well plate.
-
Add 50 µL of the highest concentration of your peptide stock to the first well and perform serial 2-fold dilutions across the plate.
-
Prepare control wells:
-
Growth control: 100 µL of MHB with no peptide.
-
Sterility control: 100 µL of uninoculated MHB.
-
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
The final volume in each well will be 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the peptide at which no visible growth (turbidity) is observed. This can be assessed by eye or by measuring the OD600 with a microplate reader.
-
Visualizations
Technical Support Center: Enhancing Pleurocidin's Protease Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying the pleurocidin sequence to increase its resistance to proteases.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of this compound?
The primary amino acid sequence of this compound, isolated from the winter flounder (Pleuronectes americanus), is a 25-residue peptide[1][2][3].
-
Sequence: GWGSFFKKAAHVGKHVGKAALTHYL[3]
Q2: Why is enhancing protease resistance important for antimicrobial peptides (AMPs) like this compound?
AMPs are susceptible to degradation by proteases present in the host (e.g., in serum) and those secreted by pathogenic bacteria as a resistance mechanism[4][5][6]. This degradation reduces the peptide's effective concentration and therapeutic potential. Increasing protease resistance enhances the peptide's stability and bioavailability, allowing for a more sustained antimicrobial effect[7][8].
Q3: What are the primary strategies for increasing the protease resistance of this compound?
Several effective strategies can be employed to make this compound more resistant to proteolytic degradation:
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers at protease cleavage sites can render the peptide indigestible by proteases, which are stereospecific for L-amino acids[4][7][9][10].
-
Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect the peptide from exopeptidases and may also enhance its stability and biological activity by mimicking native proteins[10][11][12][13][14].
-
Peptide Cyclization: Creating a cyclic structure, either head-to-tail or side-chain to side-chain, can sterically hinder protease access to cleavage sites and increase overall conformational rigidity[8][15][16][17][18].
-
Use of Unnatural Amino Acids: Incorporating amino acids not typically found in proteins can block protease recognition and cleavage[19].
Q4: Will modifying this compound to increase protease resistance affect its antimicrobial activity?
Modifications can have variable effects on antimicrobial activity. While some changes, like extensive D-amino acid substitution, might decrease activity, others can maintain or even enhance it[9][20]. It is crucial to perform a thorough screening of modified peptides to find a balance between high protease resistance and potent antimicrobial action. For instance, strategic substitutions at known cleavage sites may be more effective than replacing the entire peptide with D-amino acids[4].
Troubleshooting Guides
Issue 1: My modified this compound has high protease resistance but has lost its antimicrobial activity.
-
Possible Cause: The modification may have disrupted the amphipathic α-helical structure crucial for this compound's mechanism of action (membrane disruption).
-
Troubleshooting Steps:
-
Analyze Structural Changes: Use circular dichroism (CD) spectroscopy to determine if the secondary structure has been significantly altered.
-
Refine D-Amino Acid Substitution: If you used D-amino acids, try substituting only at specific, known protease cleavage sites rather than creating a full D-enantiomer, which can disrupt the necessary helical structure[9].
-
Optimize Cyclization Strategy: The position and type of cyclic bridge can impact activity. Experiment with different amino acid pairs for side-chain cyclization to maintain the amphipathic nature of the peptide.
-
Screen a Library of Analogs: Synthesize and test a series of analogs with different modifications to identify candidates that retain activity.
-
Issue 2: The modified peptide shows high activity in buffer but is inactive in serum.
-
Possible Cause: The peptide may be binding to serum components or is still being degraded by serum proteases you did not test against.
-
Troubleshooting Steps:
-
Perform a Serum Stability Assay: Directly test the peptide's stability in human serum over time using HPLC to monitor degradation.
-
Increase Resistance Further: Consider combining modification strategies, such as terminal modifications with D-amino acid substitutions at key internal sites[4].
-
Evaluate Hydrophobicity: High hydrophobicity can lead to aggregation or non-specific binding to serum proteins like albumin. Modify the sequence to balance hydrophobicity and cationicity.
-
Issue 3: My terminally modified (acetylated/amidated) peptide has poor solubility.
-
Possible Cause: N-terminal acetylation and C-terminal amidation neutralize the terminal charges, which can reduce the overall charge of the peptide and decrease its solubility in aqueous solutions[11][12][14].
-
Troubleshooting Steps:
-
Adjust pH: Try dissolving the peptide in slightly acidic or basic buffers to see if solubility improves.
-
Use Solubilizing Agents: For stock solutions, consider using small amounts of solvents like DMSO or acetonitrile, ensuring they are compatible with your downstream assays.
-
Sequence Modification: If solubility remains a major issue, consider substituting some neutral amino acids with charged ones (e.g., Lysine, Arginine) away from the active sites to increase overall charge and solubility.
-
Data on Modified Antimicrobial Peptides
The following tables summarize quantitative data from studies on modified antimicrobial peptides, illustrating the impact of different strategies on protease resistance and biological activity.
Table 1: Effect of D-Amino Acid Substitution on Peptide Stability and Activity
| Peptide | Modification | Stability vs. Trypsin (% remaining after 8h) | MIC (µg/mL) vs. E. coli | Hemolytic Activity (% at 100 µg/mL) | Reference |
|---|---|---|---|---|---|
| Pep05 (Parental) | L-amino acids | < 5% | 8 | 25% | [19] |
| DP06 | All Lys/Arg replaced with D-Lys/D-Arg | > 90% | 16 | 15% | [19] |
| Polybia-CP (Parental) | L-amino acids | ~15% | 4 | 30% | [20] |
| D-CP | All D-amino acids | > 95% | 8 | 28% |[20] |
Table 2: Effect of Terminal Modifications and Other Substitutions
| Peptide | Modification | Stability vs. Aureolysin (% remaining after 4h) | MIC (µg/mL) vs. S. aureus | Reference |
|---|---|---|---|---|
| EFK17 (Parental) | None | ~20% | 12 | [4] |
| EFK17-W | Tryptophan substitutions | ~70% | 6 | [4] |
| EFK17-W/a | W-substitutions + Terminal Acetylation/Amidation | > 90% | 6 |[4] |
Experimental Protocols
Protocol 1: Protease Resistance Assay
This protocol assesses the stability of a modified peptide in the presence of a specific protease.
-
Reagent Preparation:
-
Prepare a stock solution of the peptide (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin, proteinase K) at a concentration of 1 mg/mL in the same buffer[21].
-
-
Reaction Setup:
-
In a microcentrifuge tube, mix the peptide solution with the protease solution. A typical enzyme-to-substrate ratio is 1:50 to 1:100 by weight.
-
For a 200 µL reaction, use 198 µL of peptide solution (at 0.2 mM) and 2 µL of protease stock (e.g., 0.1 mg/mL trypsin)[22].
-
Include a control sample with the peptide but without the protease.
-
-
Incubation:
-
Incubate the reaction mixture and the control at 37°C[22].
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot (e.g., 20 µL) from the reaction tube.
-
-
Reaction Quenching:
-
Immediately stop the enzymatic reaction by adding a quenching agent, such as 1% trifluoroacetic acid (TFA)[22].
-
-
Analysis by RP-HPLC:
-
Analyze the samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Monitor the decrease in the peak area corresponding to the intact peptide over time. The percentage of remaining peptide is calculated relative to the t=0 time point.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This broth microdilution assay determines the lowest concentration of a peptide that inhibits visible bacterial growth.
-
Bacterial Culture Preparation:
-
Inoculate a single bacterial colony into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate overnight at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells[23].
-
-
Peptide Dilution Series:
-
In a sterile 96-well microtiter plate, prepare a two-fold serial dilution of the peptide in the broth medium. Concentrations might range from 128 µg/mL to 0.25 µg/mL[22].
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the peptide dilutions[22].
-
Include a positive control (bacteria only, no peptide) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Determination:
-
The MIC is the lowest peptide concentration at which no visible growth (turbidity) is observed[23]. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.
-
Visualizations
Caption: Workflow for developing protease-resistant this compound analogs.
Caption: Key strategies for enhancing this compound protease resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and characterization of this compound, an antimicrobial peptide in the skin secretions of winter flounder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. mdpi.com [mdpi.com]
- 7. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma [mdpi.com]
- 8. Cyclic Peptides for Lead Optimization - Peptide CRO - Creative Peptides [creative-peptides.com]
- 9. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Engineering Approaches for the Development of Antimicrobial Peptide-Based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
- 12. lifetein.com [lifetein.com]
- 13. N-Terminal Acetylation Amidation Peptides Chemically Synthesized Aminopeptidases Intracellular [biosyn.com]
- 14. Introduction of N-terminal acetylation / C-terminal amidation-HongTide Biotechnology [hongtide.com]
- 15. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Protease-Resistant, Broad-Spectrum Antimicrobial Peptides with High Antibacterial and Antifungal Activity [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
Factors affecting the reproducibility of Pleurocidin antimicrobial assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Pleurocidin antimicrobial assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound exerts its antimicrobial effect through a dual mechanism of action. It primarily targets the bacterial cell membrane, causing permeation and depolarization through mechanisms described by the carpet or toroidal pore models.[1][2][3] At higher concentrations, it forms toroidal pores, while at lower concentrations, it disrupts the membrane via the carpet mechanism.[1] Additionally, this compound can translocate into the bacterial cell and inhibit intracellular processes, such as the synthesis of DNA, RNA, and proteins, and induce the production of reactive oxygen species (ROS), ultimately leading to apoptosis.[1][2][3]
Q2: My MIC values for this compound are inconsistent between experiments. What are the common causes?
A2: Variability in Minimum Inhibitory Concentration (MIC) values for this compound and other antimicrobial peptides (AMPs) is a common issue. Key factors that can affect reproducibility include:
-
Peptide Adsorption: Cationic and hydrophobic peptides like this compound can adsorb to the surface of standard polystyrene microtiter plates, reducing the effective concentration of the peptide in solution.
-
Media Composition: The type of growth medium, its ionic strength, and the presence of divalent cations (e.g., Ca²⁺, Mg²⁺) can significantly impact this compound's activity.
-
pH of the Medium: The pH of the assay medium can alter the charge of both the peptide and the bacterial surface, affecting their interaction.
-
Inoculum Preparation: Variations in the bacterial growth phase and the final inoculum concentration can lead to inconsistent MIC results.
-
Peptide Handling and Storage: Improper storage or repeated freeze-thaw cycles can lead to peptide degradation.
Q3: How does the choice of microtiter plate material affect the assay?
A3: The material of the microtiter plate is a critical factor. Standard polystyrene plates are known to bind cationic peptides, leading to an overestimation of the MIC. It is highly recommended to use low-protein-binding plates or polypropylene plates to minimize peptide loss and improve assay reproducibility.
Q4: Can I use a standard broth like Mueller-Hinton Broth (MHB) for this compound assays?
A4: While Mueller-Hinton Broth (MHB) is a standard medium for antimicrobial susceptibility testing, its composition, particularly the concentration of divalent cations, can interfere with the activity of many antimicrobial peptides. For more consistent results, it is often recommended to use a modified or low-salt medium. If using MHB, it is crucial to be aware of its composition and to be consistent with the specific formulation used.
Q5: How should I prepare and store my this compound stock solutions?
A5: this compound should be reconstituted in a sterile, aqueous solvent such as sterile water or a weak acidic solution (e.g., 0.01% acetic acid) to ensure complete solubilization. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound antimicrobial assays.
Issue 1: High Variability in MIC/MBC Results
| Possible Cause | Troubleshooting Step |
| Peptide Adsorption to Labware | Use polypropylene or low-protein-binding microtiter plates and pipette tips. Avoid using standard polystyrene plates. |
| Inconsistent Inoculum | Prepare the bacterial inoculum from a fresh overnight culture in the mid-logarithmic growth phase. Standardize the inoculum density using a spectrophotometer (e.g., 0.5 McFarland standard). |
| Media Composition Variability | Use the same batch and supplier of growth medium for all experiments. If preparing media in-house, ensure meticulous consistency in preparation. |
| Peptide Degradation | Aliquot peptide stock solutions to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Prepare fresh working dilutions for each experiment. |
Issue 2: No or Low Antimicrobial Activity Observed
| Possible Cause | Troubleshooting Step |
| Inappropriate Assay Medium | The high ionic strength or presence of certain components in the medium may be inhibiting this compound activity. Test the peptide in a low-salt medium or buffer to confirm its activity. |
| Incorrect pH of the Medium | Verify the pH of your assay medium. The activity of many cationic peptides is optimal at a slightly acidic to neutral pH. |
| Peptide Inactivation | Components in the media or secreted by the bacteria could be inactivating the peptide. Consider washing the bacterial cells before adding them to the assay. |
| Bacterial Resistance | Ensure the bacterial strain being tested is not inherently resistant to this compound. Use a known susceptible control strain for comparison. |
Data Presentation
Table 1: Effect of Cation Concentration on this compound Activity against E. coli D31
| Cation | Concentration (mM) | MIC (µg/mL) | MBC (µg/mL) |
| None | - | 1.1 | 2.2 |
| NaCl | 150 | 1.1 | 2.2 |
| MgCl₂ | 1 | 4.5 | 9.0 |
| MgCl₂ | 10 | 9.0 | 18.0 |
| CaCl₂ | 1 | 4.5 | 9.0 |
| CaCl₂ | 10 | 9.0 | 18.0 |
Data adapted from relevant studies. MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Table 2: Influence of pH on Antimicrobial Peptide Activity (General Trend)
| pH | Expected Impact on this compound Activity | Rationale |
| Acidic (e.g., 5.5-6.5) | Generally maintained or slightly enhanced activity | Increased positive net charge of the peptide, enhancing its interaction with the negatively charged bacterial membrane. |
| Neutral (e.g., 7.0-7.4) | Good activity (often the standard condition) | Optimal balance of peptide charge and bacterial surface charge for effective interaction. |
| Alkaline (e.g., > 7.5) | Potentially reduced activity | Decreased net positive charge of the peptide, weakening the electrostatic attraction to the bacterial membrane. |
This table represents a general trend for cationic antimicrobial peptides. The optimal pH for this compound may vary depending on the bacterial species.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Peptide Stock and Dilutions:
-
Reconstitute this compound in a sterile solvent (e.g., 0.01% acetic acid) to a stock concentration of 1 mg/mL.
-
Perform serial two-fold dilutions of the peptide stock solution in the appropriate assay medium in a 96-well polypropylene microtiter plate.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into a suitable broth and incubate overnight at 37°C with agitation.
-
Dilute the overnight culture in fresh broth and grow to the mid-logarithmic phase (e.g., an OD₆₀₀ of 0.4-0.6).
-
Adjust the bacterial suspension to a concentration of approximately 1 x 10⁶ CFU/mL in the assay medium.
-
-
Assay Procedure:
-
Add 50 µL of the bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted peptide, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria without peptide) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Protocol 2: Assay for Minimum Bactericidal Concentration (MBC)
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
-
Plating and Incubation:
-
Spot-plate the aliquot onto an appropriate agar plate.
-
Incubate the agar plate at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Protocol 3: Time-Kill Assay
-
Preparation:
-
Prepare a logarithmic-phase bacterial culture as described for the MIC assay, adjusted to a starting concentration of approximately 5 x 10⁵ CFU/mL in a larger volume (e.g., 10 mL) of the desired medium.
-
Add this compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control without the peptide.
-
-
Sampling and Plating:
-
Incubate the cultures at 37°C with agitation.
-
At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw an aliquot from each culture.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto appropriate agar plates.
-
-
Data Analysis:
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).
-
Plot the log₁₀ CFU/mL against time for each peptide concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Key factors affecting the reproducibility of assays.
References
- 1. mdpi.com [mdpi.com]
- 2. From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sublethal Concentrations of this compound-Derived Antimicrobial Peptides Inhibit Macromolecular Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Pleurocidin during storage and handling
Troubleshooting Guide: Common Issues with Pleurocidin Stability
This guide addresses specific problems that may arise during the storage and handling of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of Antimicrobial Activity | - Improper Storage Temperature: Storing at room temperature or 4°C for extended periods can lead to degradation.[1][2][3][4] - Repeated Freeze-Thaw Cycles: This can disrupt the peptide's secondary structure.[1][2] - Incorrect pH of Solution: this compound's activity is pH-dependent; extreme pH can cause denaturation.[5][6] - Proteolytic Degradation: Contamination with proteases can break down the peptide.[7] | - Storage: Store lyophilized peptide at -20°C or -80°C for long-term storage.[1][2][3] For solutions, aliquot and store at -20°C or colder.[1][3] - Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2] - Buffering: Maintain the pH of the solution within the optimal range for this compound activity (typically pH 4-8).[5] Use sterile buffers (pH 5-6) to prolong storage life. - Aseptic Technique: Use sterile reagents and techniques to prevent microbial and protease contamination. |
| Peptide Aggregation | - High Peptide Concentration: Concentrated solutions are more prone to aggregation. - Inappropriate Solvent: The choice of solvent can influence solubility and aggregation. - Hydrophobic Interactions: The amphipathic nature of this compound can lead to self-association. | - Concentration: Prepare stock solutions at a higher concentration and dilute to the working concentration just before use. - Solubilization: Test different sterile solvents. For hydrophobic peptides, organic solvents like DMSO or acetonitrile may be necessary for initial solubilization before dilution in aqueous buffers. - Additives: Consider the use of additives that can reduce aggregation, but verify their compatibility with your assay. |
| Oxidation of Residues | - Presence of Oxidizing Agents: Exposure to air (oxygen) can lead to oxidation of susceptible amino acids like Methionine, Cysteine, and Tryptophan.[1] - Metal Ion Contamination: Metal ions can catalyze oxidation reactions.[8] | - Inert Gas: Purge the vial with an inert gas like nitrogen or argon before sealing and storing.[1] - Chelating Agents: If compatible with your experiment, consider adding a chelating agent like EDTA to the buffer to sequester metal ions.[8] - Antioxidants: The use of antioxidants may be considered, but their compatibility and potential interference with the experiment must be carefully evaluated.[8] |
| Deamidation of Residues | - High pH: Deamidation of Asparagine (Asn) and Glutamine (Gln) residues is accelerated at neutral to alkaline pH.[8] - Elevated Temperature: Higher temperatures increase the rate of deamidation. | - pH Control: Maintain a slightly acidic pH (around 5-6) for solutions to minimize deamidation.[8] - Low Temperature Storage: Store solutions at -20°C or colder to slow down the deamidation process.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized this compound?
A1: For long-term stability, lyophilized this compound should be stored at -20°C or preferably -80°C in a tightly sealed container, protected from light and moisture.[1][2][3] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the peptide, as moisture can significantly reduce long-term stability.[1][3]
Q2: How should I reconstitute and store this compound solutions?
A2: Reconstitute this compound in a sterile, appropriate solvent. For many antimicrobial peptides, sterile distilled water or a buffer with a slightly acidic pH (5-6) is suitable. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide into single-use volumes.[2] These aliquots should be stored at -20°C or colder.[3] For short-term storage (up to a week), 4°C may be acceptable, but freezing is preferred for longer durations.
Q3: My this compound solution has lost its activity. What could be the reason?
A3: Loss of activity can be due to several factors. The most common are improper storage temperature, repeated freeze-thaw cycles, incorrect solution pH, or proteolytic degradation.[1][2][5][7] Review your storage and handling procedures against the recommendations in the troubleshooting guide. To confirm degradation, you can perform analytical tests such as HPLC or Mass Spectrometry.
Q4: I observe precipitation in my this compound solution. What should I do?
A4: Precipitation indicates that the peptide may be aggregating or has come out of solution. This can be caused by high concentration, an inappropriate solvent, or changes in pH or temperature. Try to re-solubilize the peptide by gentle vortexing or sonication. If this fails, you may need to prepare a fresh solution, possibly testing different solvents or a lower concentration.
Q5: Can I store this compound in a frost-free freezer?
A5: It is generally not recommended to store peptide solutions in frost-free freezers.[9] These freezers have automatic defrosting cycles that cause temperature fluctuations, which are essentially repeated, slow freeze-thaw cycles that can degrade the peptide over time.[9] A manual defrost freezer with a stable temperature is preferred.
Quantitative Data Summary
The stability of this compound is influenced by various environmental factors. The following tables summarize the known effects of temperature and pH on its antimicrobial activity.
Table 1: Effect of Temperature on this compound Activity
| Temperature | Duration | Effect on Activity | Reference |
| 4°C | 7 days | Stable MIC against E. coli | [10] |
| 20°C | 7 days | Stable MIC against E. coli | [10] |
| 100°C | 30 minutes | Activity remained stable | [10] |
| 121°C (Autoclaving) | 1 hour | Retained activity | [5] |
| 40°C to 121°C | 1 hour | Stable antibacterial activity | [11] |
Table 2: Effect of pH on this compound Activity
| pH Range | Effect on Activity | Reference |
| 4.0 - 8.0 | Effective against Vibrio parahaemolyticus | [5] |
| 5.0 vs 6.8 | No influence on MIC against E. coli | [10] |
| 2.0 - 12.0 | Stable antibacterial activity | [11] |
| 5.8 - 11.0 | Tolerated a wide range of pH | [12] |
Experimental Protocols
To assess the integrity and activity of this compound, the following experimental protocols are recommended.
Protocol 1: Assessment of this compound Purity and Degradation by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample and detect the presence of degradation products.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water with 0.1% trifluoroacetic acid) at a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 214 nm and 280 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak areas. The purity of this compound is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
The appearance of new peaks or a decrease in the main peak area over time can indicate degradation.
-
Protocol 2: Confirmation of this compound Identity and Modification by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound and identify potential modifications such as oxidation or deamidation.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10 µM) in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid in water).
-
-
Mass Spectrometry Analysis:
-
Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular weight of this compound.
-
-
Data Analysis:
-
Compare the observed molecular weight with the theoretical molecular weight of this compound.
-
A mass shift of +16 Da can indicate oxidation of a single residue.
-
A mass shift of +1 Da can indicate deamidation of a single Asn or Gln residue.
-
Protocol 3: Determination of Antimicrobial Activity by Minimum Inhibitory Concentration (MIC) Assay
Objective: To quantify the antimicrobial activity of a this compound sample against a specific microorganism.
Methodology:
-
Bacterial Culture Preparation:
-
Peptide Dilution Series:
-
Prepare a series of twofold dilutions of the this compound solution in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial culture to each well of the microtiter plate.
-
Include a positive control (bacteria only) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
Visualizing Workflows and Relationships
To further clarify the processes involved in maintaining this compound stability and troubleshooting potential issues, the following diagrams illustrate key workflows and logical relationships.
References
- 1. peptide.com [peptide.com]
- 2. genscript.com [genscript.com]
- 3. bachem.com [bachem.com]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. Further Studies of this compound, a Natural Antimicrobial Peptide, for Food Applications. | National Agricultural Library [nal.usda.gov]
- 6. pH Dependence of Microbe Sterilization by Cationic Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 9. NIBSC - Peptide Storage [nibsc.org]
- 10. Stability and Activity of the Antimicrobial Peptide Leg1 in Solution and on Meat and Its Optimized Generation from Chickpea Storage Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Truncated this compound Derivative with High Pepsin Hydrolysis Resistance to Combat Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sublethal Concentrations of this compound-Derived Antimicrobial Peptides Inhibit Macromolecular Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Pleurocidin Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Pleurocidin activity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my synthesized this compound showing low or no antimicrobial activity?
A: Lack of activity can stem from several factors:
-
Peptide Purity and Conformation: Ensure the peptide was synthesized correctly with high purity. This compound's activity is dependent on its α-helical conformation, which it typically assumes upon interacting with bacterial membranes.[1][2][3] Improper folding or aggregation can inhibit activity. Consider assessing the peptide's secondary structure using Circular Dichroism (CD) spectroscopy.
-
Assay Conditions: The buffer composition is critical. Factors like pH and salt concentration can significantly impact peptide charge, structure, and interaction with bacterial membranes.
-
Assay Method: Disk diffusion assays may not be suitable for all antimicrobial peptides (AMPs). A broth microdilution assay to determine the Minimal Inhibitory Concentration (MIC) is the standard and recommended method.[4][5]
-
Bacterial Strain Sensitivity: Verify that the bacterial strain used is susceptible to this compound. MIC values can vary significantly between different species and even strains.[6]
Q2: How does pH affect this compound activity?
A: The pH of the assay buffer can alter the ionization state of the peptide's amino acid residues, particularly histidine if present in derivatives.[7][8] This change in net charge affects the peptide's electrostatic interaction with the negatively charged bacterial membrane. For some histidine-containing AMPs, a lower pH increases antimicrobial activity.[8] It is crucial to test a range of pH values (e.g., 5.0 to 8.0) to determine the optimum for your specific this compound analog and target organism.
Q3: What is the effect of salt concentration on this compound activity?
A: Unlike many other antimicrobial peptides, this compound's activity is notably resistant to physiological salt concentrations and even remains active in high salt concentrations approximating sea water.[7][9] One study demonstrated that this compound retains its antibacterial activity against drug-resistant Staphylococcus aureus at physiological salt levels.[10] However, extremely high salt concentrations can partially inhibit its microbicidal capability.[9] If you suspect salt inhibition, perform the assay across a range of NaCl concentrations (e.g., 50 mM to 600 mM).
Q4: Can I include detergents or surfactants in my assay buffer?
A: Caution is advised when using detergents. The choice of detergent is critical as it can interact with the peptide and affect its structure and activity.
-
Anionic Detergents (e.g., SDS): These can strongly interact with cationic peptides like this compound, potentially neutralizing their charge and decreasing antimicrobial activity.[11] However, SDS is sometimes used in structural studies (like CD spectroscopy) to induce an α-helical conformation.[2]
-
Non-ionic, Cationic, or Zwitterionic Detergents: These generally have weaker interactions with cationic AMPs and may have less of an inhibitory effect.[11] If a detergent is necessary for solubility, its impact on the assay must be validated by running appropriate controls. High concentrations of any detergent can interfere with peptide analysis and enzyme activity.[12]
Q5: My experimental results are not reproducible. What are the common causes of variability?
A: Reproducibility issues in AMP assays are common and can be minimized by standardizing your protocol.[13] Key factors to control include:
-
Inoculum Preparation: Ensure the bacterial culture is in the exponential growth phase and the final inoculum density is consistent for every experiment (typically ~10^5 CFU/mL).[1][14]
-
Plate Type: Use polypropylene 96-well plates, as cationic peptides can adhere to the surface of polystyrene plates, reducing the effective concentration.[4]
-
Peptide Handling: Prepare fresh dilutions of the peptide for each experiment from a properly stored stock solution to avoid degradation or aggregation.
Data on this compound Activity
Table 1: Minimal Inhibitory Concentrations (MIC) of this compound (Ple) and this compound-Amide (Ple-a) Against Various Bacterial Strains.
Data is presented as a range of geometric means from replicate experiments.
| Bacterial Strain | Type | MIC (µg/mL) - Ple | MIC (µg/mL) - Ple-a |
| Staphylococcus aureus | Gram-Positive | 4 - 128 | 4 - 32 |
| Escherichia coli | Gram-Negative | 0.5 - 64 | 0.5 - 16 |
| Marine Pathogens (e.g., Vibrio spp.) | Gram-Negative | 1 - 128 | 0.5 - 32 |
| Multi-Drug Resistant (MDR) Strains | Various | 2 - 256 | 2 - 256 |
(Data sourced from studies on this compound and its C-terminal amidated derivative)[2][6][15]
Table 2: Effect of pH on the Activity of a Histidine-Containing Antimicrobial Peptide.
This table illustrates how pH can modulate activity, a key consideration for this compound derivatives.
| Bacterial Strain | pH 5 | pH 6 | pH 7 | pH 8 |
| S. aureus | 4 | 8 | 32 | >32 |
| E. coli | 4 | 8 | 16 | 32 |
| P. aeruginosa | 4 | 8 | 16 | 32 |
(Data represents MIC values in µg/mL for the C18G-His peptide, demonstrating a clear trend of increased activity at lower pH)[8]
Key Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is a standard method for assessing antimicrobial activity.
-
Materials & Reagents:
-
This compound stock solution (in 0.01% acetic acid or sterile water).
-
Mueller-Hinton Broth (MHB), non-cation-adjusted.
-
Bacterial culture in exponential growth phase.
-
Sterile 96-well polypropylene microtiter plates.
-
0.2% Bovine Serum Albumin (BSA) in 0.01% acetic acid (for peptide dilution).
-
-
Procedure:
-
Prepare serial two-fold dilutions of the this compound peptide in the BSA/acetic acid solution directly in the 96-well plate.
-
Dilute the exponential phase bacterial culture in MHB to a concentration of approximately 2x10^5 CFU/mL.
-
Inoculate each well with an equal volume of the bacterial suspension, bringing the final bacterial concentration to ~10^5 CFU/mL. The final volume in each well should be 100-200 µL.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[1]
-
Membrane Permeabilization Assay
This assay determines if this compound kills bacteria by disrupting their cell membranes.[10]
-
Materials & Reagents:
-
Bacterial suspension (~10^7 CFU/mL in a suitable buffer like PBS or HEPES).
-
This compound solution.
-
Propidium Iodide (PI) stock solution (a fluorescent dye that only enters cells with compromised membranes).
-
-
Procedure:
-
Add the bacterial suspension to the wells of a black 96-well plate.
-
Add PI to each well to a final concentration of ~10 µM.
-
Measure the baseline fluorescence using a plate reader (Excitation ~535 nm, Emission ~617 nm).
-
Add different concentrations of this compound to the wells. Use a known membrane-disrupting agent as a positive control and buffer only as a negative control.
-
Monitor the increase in fluorescence over time. A rapid increase in fluorescence indicates that the peptide is permeabilizing the bacterial membrane.
-
Visualized Workflows and Mechanisms
Caption: Workflow for optimizing buffer conditions in this compound activity assays.
Caption: Dual mechanism of action for this compound against bacteria.[1][10][16]
References
- 1. Sublethal Concentrations of this compound-Derived Antimicrobial Peptides Inhibit Macromolecular Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isolation and characterization of this compound, an antimicrobial peptide in the skin secretions of winter flounder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kogermannlab.com [kogermannlab.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial and Anticancer Activities of this compound-Amide, a Potent Marine Antimicrobial Peptide Derived from Winter Flounder, Pleuronectes americanus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity and characterization of a pH-sensitive antimicrobial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial and anti-biofilm activity, and mechanism of action of this compound against drug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Conventional Surfactants on the Activity of Designed Antimicrobial Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. High-Throughput and Facile Assay of Antimicrobial Peptides Using pH-Controlled Fluorescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibacterial and Anticancer Activities of this compound-Amide, a Potent Marine Antimicrobial Peptide Derived from Winter Flounder, Pleuronectes americanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Mitigating the Cytotoxicity of Pleurocidin for Therapeutic Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at mitigating the cytotoxicity of Pleurocidin for therapeutic applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxicity?
This compound and its analogues primarily exert their cytotoxic effects through membrane disruption. As cationic antimicrobial peptides (CAPs), they interact electrostatically with the negatively charged components of cell membranes, such as phosphatidylserine, which are more abundant on the outer leaflet of cancer cells and bacterial membranes compared to normal mammalian cells.[1] This interaction is followed by the insertion of the peptide's hydrophobic residues into the membrane core, leading to pore formation, membrane depolarization, and ultimately cell lysis.[1][2][3] At lower concentrations, this compound may also translocate across the membrane and inhibit intracellular processes like DNA and RNA synthesis without causing immediate membrane permeabilization.[4][5]
Q2: How can the therapeutic index of this compound be improved?
Improving the therapeutic index of this compound involves reducing its cytotoxicity towards host cells while maintaining or enhancing its antimicrobial or anticancer activity. Key strategies to achieve this include:
-
Peptide Modification: This includes C-terminal amidation, truncation of the peptide sequence, and substitution of specific amino acids.[4][6][7]
-
Encapsulation: Enclosing this compound within delivery vehicles like liposomes can shield it from healthy tissues and potentially target it to diseased sites.
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers can increase resistance to proteolytic degradation and has been shown to dramatically decrease hemolytic activity, although it may also impact antimicrobial efficacy.[4][8][9]
Q3: What is the effect of C-terminal amidation on this compound's activity and cytotoxicity?
C-terminal amidation of this compound, creating this compound-amide (Ple-a), has been shown to significantly enhance its anticancer potency against various cancer cell lines.[6][10] This modification increases the peptide's net positive charge, which can lead to stronger interactions with negatively charged cancer cell membranes.[6] While enhancing its efficacy against cancer cells, Ple-a has demonstrated comparatively low cytotoxicity against normal cells like mouse embryonic fibroblasts (NIH-3T3).[6][10]
Q4: Can truncation and amino acid substitution reduce this compound's cytotoxicity?
Yes, truncation and amino acid substitution are effective strategies. For instance, truncating 11 amino acids from the C-terminus of this compound and subsequently substituting certain residues resulted in analogues (e.g., GK-4) with considerably low hemolysis and enhanced stability, while maintaining significant antibacterial activity.[7] The goal of such modifications is to optimize the balance between hydrophobicity and cationicity to improve selectivity for target cells over host cells.[11]
Q5: How does liposomal encapsulation mitigate this compound's cytotoxicity?
Liposomal encapsulation physically separates this compound from direct contact with healthy host cells, thereby reducing its immediate cytotoxic effects. This delivery system can also be engineered to target specific tissues or cell types, leading to a more localized release of the peptide and minimizing systemic toxicity. While specific data on this compound-loaded liposomes is emerging, the principle is a well-established method for reducing the toxicity of various drugs.
Troubleshooting Guides
Problem 1: High Hemolytic Activity Observed in Modified this compound Analogues
Possible Causes:
-
Increased Hydrophobicity: Modifications that significantly increase the overall hydrophobicity of the peptide can lead to stronger interactions with the lipid bilayer of erythrocytes, causing hemolysis.[12]
-
Sub-optimal Amino Acid Substitutions: The choice and position of substituted amino acids are critical. For example, replacing certain residues with tryptophan has been associated with increased hemolytic activity.[13]
Troubleshooting Steps:
-
Re-evaluate Peptide Design: Analyze the amino acid sequence of the modified peptide. Consider reducing its hydrophobicity by substituting hydrophobic residues with less hydrophobic or charged amino acids.
-
Systematic Amino Acid Scan: Perform a systematic substitution of amino acids at different positions to identify residues critical for hemolytic activity.
-
Incorporate Glycine or Proline: Introducing glycine or proline residues can introduce kinks in the peptide's helical structure, which has been shown to reduce hemolytic activity in some antimicrobial peptides.[11]
-
D-Amino Acid Substitution: As a more drastic measure, consider synthesizing an enantiomeric version of the peptide using D-amino acids, which has been shown to significantly reduce hemolysis.[8][9]
Problem 2: Low Encapsulation Efficiency of this compound in Liposomes
Possible Causes:
-
Sub-optimal Liposome Formulation: The lipid composition, charge, and size of the liposomes can significantly impact the encapsulation of a cationic and amphipathic peptide like this compound.
-
Inefficient Encapsulation Method: The chosen method (e.g., thin-film hydration, sonication, extrusion) may not be optimal for this compound. The efficiency of peptide encapsulation in liposomes is often inherently low.[14][15]
-
Peptide-Lipid Ratio: An inappropriate ratio of this compound to lipids can lead to saturation and low encapsulation.[16]
Troubleshooting Steps:
-
Optimize Lipid Composition:
-
Incorporate Charged Lipids: Since this compound is cationic, using anionic lipids (e.g., phosphatidylglycerol) can enhance encapsulation through electrostatic interactions.
-
Vary Lipid Chain Length and Saturation: The fluidity of the lipid bilayer can affect peptide incorporation. Experiment with lipids of different chain lengths and saturation levels.
-
-
Refine Encapsulation Method:
-
Freeze-Thaw Cycles: Incorporating freeze-thaw cycles after hydration of the lipid film can improve the encapsulation efficiency of hydrophilic molecules.
-
Microfluidics: Consider using microfluidic-based methods for more controlled and reproducible liposome formation and peptide encapsulation.[15]
-
-
Adjust Peptide-to-Lipid Ratio: Perform experiments with varying molar ratios of this compound to total lipid to find the optimal loading concentration.[16]
-
Control pH and Ionic Strength: The pH and ionic strength of the buffer used during encapsulation can influence the charge of both the peptide and the lipids, affecting their interaction. Encapsulation is often more efficient under low-ionic-strength conditions.[17]
Problem 3: Aggregation of this compound During Cytotoxicity Assays
Possible Causes:
-
Hydrophobic Interactions: The hydrophobic regions of this compound can self-associate, especially at high concentrations, leading to aggregation.
-
Interaction with Assay Components: Components of the cell culture medium or assay reagents may induce peptide aggregation.
Troubleshooting Steps:
-
Solubility Testing: Before performing cytotoxicity assays, determine the solubility of the this compound analogue in the specific cell culture medium to be used.
-
Use of Solubilizing Agents: In preliminary experiments, consider the use of small amounts of non-toxic solubilizing agents like DMSO, but be mindful of their potential effects on cells.
-
Sonication: Briefly sonicate the peptide solution before adding it to the cells to break up any pre-formed aggregates.
-
Dynamic Light Scattering (DLS): Use DLS to characterize the aggregation state of the peptide in the assay buffer at the intended concentrations.
Quantitative Data Summary
Table 1: Cytotoxicity of this compound (Ple) and this compound-amide (Ple-a) against Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) - Ple | IC50 (µM) - Ple-a | Reference |
| A549 | Human Lung Adenocarcinoma | >500 | 42 | [6] |
| HepG2 | Human Hepatocellular Carcinoma | 54.9 | 11.0 | [6] |
| AGS | Human Stomach Adenocarcinoma | 163.5 | 39.5 | [6] |
| HT-29 | Human Colon Adenocarcinoma | >500 | 197.3 | [6] |
| NIH-3T3 | Mouse Embryonic Fibroblast | >500 | 313.0 | [6] |
Table 2: Hemolytic Activity of L-Pleurocidin and D-Pleurocidin
| Peptide Concentration (µM) | Hemolysis (%) - L-Pleurocidin | Hemolysis (%) - D-Pleurocidin | Reference |
| 100 | High | Low | [8] |
| 50 | Moderate | Very Low | [8] |
| 25 | Low | None | [8] |
| 12.5 | Very Low | None | [8] |
Experimental Protocols
Protocol 1: C-terminal Amidation of this compound
This protocol describes the solid-phase synthesis of this compound-amide.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
HPLC purification system
-
Mass spectrometer
Methodology:
-
Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour.
-
Deprotect the Fmoc group on the resin using 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the first Fmoc-protected amino acid by activating it with DIC and Oxyma Pure in DMF and adding it to the resin. Allow the reaction to proceed for 2 hours.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.
-
After the final amino acid is coupled, deprotect the N-terminal Fmoc group.
-
Wash the resin with DMF and DCM, and dry it under vacuum.
-
Cleave the peptide from the resin and remove the side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the final this compound-amide product by mass spectrometry.
Protocol 2: Liposomal Encapsulation of this compound by Thin-Film Hydration
This protocol describes the encapsulation of this compound into liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
Phospholipids (e.g., a mixture of a neutral lipid like DPPC and an anionic lipid like DMPG)
-
Cholesterol
-
Chloroform and Methanol
-
This compound solution in a suitable buffer (e.g., HEPES or PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Size exclusion chromatography column (e.g., Sephadex G-50) or ultracentrifugation system
Methodology:
-
Dissolve the lipids (e.g., DPPC and DMPG) and cholesterol in a chloroform/methanol mixture in a round-bottom flask.[18]
-
Create a thin lipid film on the inner surface of the flask by removing the organic solvents using a rotary evaporator at a temperature above the lipid transition temperature.[19][20]
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.[20]
-
Hydrate the lipid film with the this compound solution by vortexing or gentle shaking. The temperature should be maintained above the lipid transition temperature.[19]
-
To improve encapsulation efficiency, the resulting multilamellar vesicle suspension can be subjected to several freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing in a water bath).
-
To produce unilamellar vesicles of a defined size, extrude the liposome suspension multiple times (e.g., 11 passes) through a polycarbonate membrane with the desired pore size (e.g., 100 nm).[5][20]
-
Separate the encapsulated this compound from the free peptide using size exclusion chromatography or ultracentrifugation.
-
Determine the encapsulation efficiency by quantifying the amount of this compound in the liposomes (after lysing them with a suitable solvent) and comparing it to the initial amount used.
Protocol 3: Hemolysis Assay
This protocol is for determining the hemolytic activity of this compound and its analogues.
Materials:
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound/analogue solutions at various concentrations
-
0.1% Triton X-100 (positive control for 100% hemolysis)
-
96-well microtiter plate
-
Spectrophotometer
Methodology:
-
Collect fresh human blood in a tube containing an anticoagulant.
-
Centrifuge the blood to pellet the RBCs.
-
Wash the RBC pellet three times with PBS, centrifuging and removing the supernatant after each wash.
-
Prepare a 2% or 4% (v/v) suspension of the washed RBCs in PBS.[8]
-
Add 100 µL of the RBC suspension to the wells of a 96-well plate.
-
Add 100 µL of the peptide solutions (at various concentrations), PBS (negative control), or 0.1% Triton X-100 (positive control) to the respective wells.
-
Incubate the plate at 37°C for 1 hour.[13]
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm).
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Visualizations
Caption: Workflow for liposomal encapsulation of this compound.
Caption: Proposed mechanisms of this compound-induced cytotoxicity.
Caption: Strategies to mitigate this compound's cytotoxicity.
References
- 1. This compound-family cationic antimicrobial peptides are cytolytic for breast carcinoma cells and prevent growth of tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of cytotoxicity features of antimicrobial peptides with potential to control bacterial diseases of citrus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sublethal Concentrations of this compound-Derived Antimicrobial Peptides Inhibit Macromolecular Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Structure-antimicrobial activity relationship between this compound and its enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-antimicrobial activity relationship between this compound and its enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial and Anticancer Activities of this compound-Amide, a Potent Marine Antimicrobial Peptide Derived from Winter Flounder, Pleuronectes americanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Review: Lessons Learned From Clinical Trials Using Antimicrobial Peptides (AMPs) [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of a Method to Prepare Liposomes Containing HER2/Neu- Derived Peptide as a Vaccine Delivery System for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Electrostatically Driven Encapsulation of Hydrophilic, Non-Conformational Peptide Epitopes into Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
- 19. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 20. protocols.io [protocols.io]
Improving the in vivo stability and efficacy of Pleurocidin
Welcome to the technical support center for researchers working with Pleurocidin and its derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges in your experiments aimed at improving the in vivo stability and efficacy of this promising antimicrobial peptide.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide shows high antimicrobial activity in vitro but poor efficacy in my in vivo model. What are the potential reasons?
A1: The discrepancy between in vitro and in vivo efficacy is a common challenge with antimicrobial peptides (AMPs). Several factors could be contributing to this:
-
Proteolytic Degradation: this compound, like other peptides, is susceptible to degradation by proteases present in biological fluids and tissues.[1] This is a major reason for reduced bioavailability and efficacy in vivo.
-
Poor Stability in Physiological Conditions: The activity of this compound can be diminished by physiological salt concentrations, serum components, and divalent cations like Mg²⁺ and Ca²⁺.[1][2][3]
-
Toxicity and Off-Target Effects: At higher concentrations, this compound may exhibit cytotoxicity towards host cells, limiting the achievable therapeutic dose.[2][4]
-
Suboptimal Pharmacokinetics: The peptide may be rapidly cleared from circulation before it can reach the target site of infection.
Q2: How can I improve the proteolytic stability of my this compound peptide?
A2: Several strategies can be employed to enhance the resistance of this compound to proteases:
-
D-Amino Acid Substitution: Incorporating D-amino acids instead of L-amino acids can make the peptide less recognizable to proteases, significantly increasing its stability. An analogue composed entirely of D-amino acids has shown to be well-tolerated and effective in vivo.[5][6]
-
Peptide Truncation and Modification: Creating shorter derivatives of this compound can improve stability. For example, the truncated analogue GK-4 has demonstrated enhanced resistance to pepsin hydrolysis.[1]
-
C-terminal Amidation: Amidating the C-terminus of this compound can increase its stability and antimicrobial activity.[7][8]
-
Peptide Stapling: Introducing hydrocarbon staples can lock the peptide into its bioactive α-helical conformation, which can improve stability and efficacy.[9][10]
Q3: What are the best methods to deliver this compound in vivo to improve its efficacy?
A3: Advanced drug delivery systems can protect this compound from degradation and improve its therapeutic index:
-
Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles, such as N-succinyl chitosan, can protect it from enzymatic degradation and allow for sustained release.[11][12]
-
Liposomal Formulations: Liposomes can be used as carriers to improve the solubility and stability of this compound, and to facilitate targeted delivery.[13][14]
-
PEGylation: Attaching polyethylene glycol (PEG) chains to the peptide can increase its half-life in circulation by shielding it from proteases and reducing renal clearance.[13]
Q4: I am observing some level of hemolysis with my this compound analogue. How can I reduce its cytotoxicity?
A4: While this compound generally has low hemolytic activity, certain modifications can inadvertently increase it.[4] To mitigate this:
-
Amino Acid Substitutions: Specific amino acid substitutions can be made to decrease hemolytic activity without compromising antimicrobial potency.[9]
-
Sequence Optimization: Rational design of the peptide sequence, for instance by creating derivatives like NRC-03 and NRC-07, has been shown to be effective against cancer cells with low toxicity to normal cells.[15]
-
Dose-Response Analysis: Carefully determine the therapeutic window of your peptide by conducting thorough dose-response studies for both antimicrobial activity and cytotoxicity.
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
-
Possible Cause 1: Inconsistent Bacterial Inoculum.
-
Solution: Ensure that the bacterial suspension is standardized to the correct optical density (OD) or colony-forming units (CFU)/mL for each experiment. Use a spectrophotometer for accurate measurement.
-
-
Possible Cause 2: Variability in Media Composition.
-
Possible Cause 3: Peptide Adsorption to Labware.
-
Solution: Use low-protein-binding polypropylene plates and pipette tips to minimize the loss of peptide due to adsorption.
-
Problem 2: Low yield of encapsulated this compound in nanoparticles.
-
Possible Cause 1: Suboptimal pH during encapsulation.
-
Solution: The pH of the solution can affect the charge of both the peptide and the nanoparticle components, influencing encapsulation efficiency. Optimize the pH to ensure favorable electrostatic interactions.
-
-
Possible Cause 2: Incorrect ratio of peptide to polymer.
-
Solution: Perform a series of experiments with varying ratios of this compound to the encapsulating polymer (e.g., chitosan) to determine the optimal loading ratio.
-
Problem 3: Rapid clearance of this compound in pharmacokinetic studies.
-
Possible Cause 1: Proteolytic degradation.
-
Solution: Employ stabilizing strategies such as D-amino acid substitution or PEGylation as described in the FAQs.
-
-
Possible Cause 2: Renal filtration.
-
Solution: Increase the hydrodynamic radius of the peptide by conjugating it to a larger molecule like PEG or encapsulating it in nanoparticles to reduce the rate of kidney clearance.
-
Data Presentation
Table 1: Modifications of this compound to Improve Antimicrobial Activity and Stability.
| Peptide/Derivative | Modification | Key Improvement(s) | Reference(s) |
| Native this compound | GWGSFFKKAAHVGKHVGKAALTHYL | Baseline | [2] |
| This compound-KR | Lysine to Arginine substitutions | Increased conformational flexibility and potency against Gram-positive bacteria | [5][6] |
| D-Pleurocidin | All L-amino acids replaced with D-amino acids | Increased resistance to proteases, effective in vivo | [5] |
| GK-4 | C-terminal truncation (11 amino acids removed) | Enhanced resistance to pepsin hydrolysis, good stability | [1] |
| P-CN | C-terminal amidation | Improved activity against Vibrio anguillarum | |
| P-Der | Hybrid of this compound and Dermaseptin | Inhibition of intracellular functions without significant membrane damage at MIC | [7][17] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[16]
Materials:
-
This compound or its derivatives
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates (low-protein-binding)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform two-fold serial dilutions of the peptide in MHB in the 96-well plate.
-
Grow the bacterial strain to the mid-logarithmic phase and dilute it in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial suspension to each well containing the peptide dilutions.
-
Include a positive control (bacteria without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the absorbance at 600 nm.
Protocol 2: Hemolysis Assay
Materials:
-
This compound or its derivatives
-
Fresh human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (1% v/v) for positive control
-
96-well microtiter plates
Procedure:
-
Collect fresh blood and wash the RBCs three times with PBS by centrifugation.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
Serially dilute the peptide in PBS in a 96-well plate.
-
Add the RBC suspension to each well.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs with 1% Triton X-100 for 100% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 450 nm.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Dual Mechanism of Action of this compound.
References
- 1. Truncated this compound Derivative with High Pepsin Hydrolysis Resistance to Combat Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A this compound analogue with greater conformational flexibility, enhanced antimicrobial potency and in vivo therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sublethal Concentrations of this compound-Derived Antimicrobial Peptides Inhibit Macromolecular Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial and Anticancer Activities of this compound-Amide, a Potent Marine Antimicrobial Peptide Derived from Winter Flounder, Pleuronectes americanus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rational Design of Stapled Antimicrobial Peptides to Enhance Stability and In Vivo Potency against Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced Peptide Delivery and Sustainable Release of this compound Using N-Succinyl Chitosan Nanoparticle - 2017-2018 - Nano Biomedicine and Engineering [nanobe.org]
- 12. researchgate.net [researchgate.net]
- 13. pharmafocuseurope.com [pharmafocuseurope.com]
- 14. mdpi.com [mdpi.com]
- 15. This compound-family cationic antimicrobial peptides are cytolytic for breast carcinoma cells and prevent growth of tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.sahmri.org.au [research.sahmri.org.au]
Technical Support Center: Enhancing Pleurocidin's Target Specificity Through Sequence Modification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and answering frequently asked questions related to the sequence modification of pleurocidin to enhance its target specificity.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound and its analogues?
This compound and its derivatives primarily exert their antimicrobial and anticancer effects through a combination of membrane disruption and intracellular interactions.[1][2] The initial interaction is electrostatic, with the cationic peptide binding to the negatively charged components of bacterial or cancer cell membranes.[3][4] Following this, the peptide disrupts the membrane integrity through mechanisms described by the "carpet" or "toroidal pore" models.[1][2] At lower peptide concentrations, the "carpet" model is favored, where the peptides accumulate on the membrane surface, causing destabilization. At higher concentrations, they can form "toroidal pores," leading to leakage of cellular contents.[1] Additionally, some this compound analogues can translocate across the membrane to interact with intracellular targets, such as DNA, and induce apoptosis through pathways involving the production of reactive oxygen species (ROS) and mitochondrial dysfunction.[2][5][6]
Q2: What are the most common sequence modifications applied to this compound to enhance target specificity?
Common strategies to improve the target specificity and efficacy of this compound include:
-
Amino Acid Substitution: Replacing specific amino acids to modulate hydrophobicity, charge, and helical structure. For instance, substituting glycine with tryptophan or lysine can enhance amphipathicity and antimicrobial activity.[7]
-
Truncation: Removing amino acid residues from the N- or C-terminus to create shorter, potentially more specific and cost-effective peptides.[7]
-
C-terminal Amidation: Modifying the C-terminus to increase the peptide's net positive charge and enhance its interaction with negatively charged membranes.[8]
-
Incorporation of D-amino acids: Replacing L-amino acids with their D-enantiomers to increase resistance to proteolytic degradation, thereby enhancing peptide stability and in vivo efficacy.[9][10]
Q3: How do modifications to this compound affect its anticancer activity?
Modifications can significantly enhance this compound's anticancer properties. For example, the this compound-amide (Ple-a) has shown lower IC50 values against various cancer cell lines compared to the native peptide. Some analogues, like NRC-03 and NRC-07, induce apoptosis in cancer cells by generating ROS and localizing to the mitochondria and nuclei.[5] These modified peptides can be more selective for cancer cells due to differences in membrane composition, such as higher concentrations of anionic phospholipids, compared to healthy eukaryotic cells.[1]
Q4: What is the importance of the Selectivity Index (SI) and how is it calculated?
The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of a modified peptide. It represents the ratio of the peptide's toxicity to host cells versus its desired activity against target cells (e.g., bacteria or cancer cells). A higher SI indicates greater selectivity and a wider therapeutic window.[11] It is calculated using the following formula:
SI = HC50 / MIC or SI = IC50 (mammalian cells) / IC50 (target cells)
Where:
-
HC50 is the concentration of the peptide that causes 50% hemolysis of red blood cells.
-
MIC is the Minimum Inhibitory Concentration against a specific microorganism.
-
IC50 is the concentration that inhibits 50% of the metabolic activity of either mammalian or target cells.
Troubleshooting Guides
Peptide Synthesis and Purification
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low peptide yield after synthesis | - Incomplete coupling reactions.- Aggregation of the growing peptide chain on the resin.[2] | - Use a higher excess of amino acids and coupling reagents.- Switch to a more efficient coupling reagent (e.g., HATU, HBTU).- Perform a double coupling for difficult amino acids (e.g., sterically hindered residues).- Use a resin with a lower substitution level.- Incorporate pseudoprolines or Dmb-protected amino acids to disrupt secondary structure formation. |
| Peptide aggregation during purification | - High hydrophobicity of the peptide sequence.[12] | - Dissolve the crude peptide in a stronger organic solvent (e.g., acetonitrile with 0.1% TFA, DMSO).- Use a different purification column with a different stationary phase.- Optimize the gradient of the mobile phase during HPLC.- Add solubilizing agents like guanidine hydrochloride or urea to the sample, if compatible with the subsequent application.[12] |
| Unexpected peaks in mass spectrometry analysis | - Deletion or insertion of amino acids during synthesis.- Side reactions (e.g., aspartimide formation, oxidation of methionine).[3] | - Optimize coupling and deprotection times.- Use appropriate side-chain protecting groups.- Degas all solvents to prevent oxidation.- Store the purified peptide under an inert atmosphere at low temperature. |
Antimicrobial and Cytotoxicity Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in MIC assay results | - Inconsistent bacterial inoculum density.- Peptide precipitation in the assay medium.- Inactivation of the peptide by components in the medium.[13][14] | - Standardize the bacterial inoculum preparation and verify the CFU/mL.- Check the solubility of the peptide in the assay buffer before starting the experiment.- Consider using a different, less complex medium if peptide-medium interactions are suspected.[15] |
| High hemolytic activity observed for a promising peptide | - Non-specific membrane disruption.- Assay conditions favoring hemolysis (e.g., prolonged incubation, incorrect buffer).[16] | - Modify the peptide sequence to reduce overall hydrophobicity.- Screen the peptide against red blood cells from different species, as sensitivity can vary.[17]- Ensure the incubation time and temperature are standardized and not excessive.[16]- Use a phosphate-buffered saline (PBS) at physiological pH. |
| No significant difference in cytotoxicity between cancer and normal cells | - The peptide lacks selectivity for cancer cell membranes. | - Modify the peptide to increase its net positive charge to enhance interaction with anionic components of cancer cell membranes.- Explore different cancer cell lines, as membrane composition can vary significantly.- Consider creating peptide-drug conjugates to target specific cancer cell receptors. |
Quantitative Data Summary
Table 1: Antimicrobial Activity of this compound and its Analogues
| Peptide | Sequence | Modification | Target Organism | MIC (µg/mL) | Reference |
| This compound (Ple) | GWGSFFKKAAHVGKHVGKAALTHYL | Native | E. coli | 1-128 | [18] |
| Ple-a | GWGSFFKKAAHVGKHVGKAALTHYL-NH2 | C-terminal amidation | E. coli (MDR) | 2-32 | [18] |
| GK-4 | GWGSFFKKAAW VK H | C-terminal truncation and substitution | MRSA T144 | 4 | [7] |
| D-pleurocidin-KR | gwgsffkr aahvgkhvgkaalthyl | D-amino acids and substitution | EMRSA-15 | 2-4 (in RPMI) | [9] |
Table 2: Cytotoxicity of this compound and its Analogues
| Peptide | Target Cell Line | IC50 (µM) | Reference | | :--- | :--- | :--- | | this compound (Ple) | A549 (Lung adenocarcinoma) | >500 | | | Ple-a | A549 (Lung adenocarcinoma) | 11 | | | NRC-03 | MDA-MB-231 (Breast cancer) | ~10 |[2] | | NRC-07 | MDA-MB-231 (Breast cancer) | ~15 |[2] |
Experimental Protocols
Minimal Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[19][20][21]
Materials:
-
Test peptide stock solution (e.g., 1 mg/mL in sterile water or 0.01% acetic acid)
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum: a. Inoculate a single bacterial colony into 5 mL of MHB and incubate overnight at 37°C with shaking. b. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). c. Further dilute the bacterial suspension to a final concentration of 5 x 105 CFU/mL in MHB.
-
Prepare Peptide Dilutions: a. Add 100 µL of MHB to wells 2-12 of a 96-well plate. b. Add 200 µL of the peptide stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as a growth control (no peptide), and well 12 as a sterility control (no bacteria).
-
Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 2.5 x 105 CFU/mL. b. Add 100 µL of sterile MHB to well 12. c. Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: a. The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.
MTT Cytotoxicity Assay
This colorimetric assay assesses cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[22][23]
Materials:
-
Mammalian cell line (e.g., HEK293 for normal, MCF-7 for cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Peptide Treatment: a. Prepare serial dilutions of the test peptide in serum-free medium. b. Remove the culture medium from the wells and replace it with 100 µL of the peptide dilutions. Include wells with medium only (no cells) as a background control and wells with untreated cells as a viability control. c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. Add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization and Measurement: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the cell viability against the peptide concentration to determine the IC50 value.
Hemolysis Assay
This assay measures the lytic effect of a peptide on red blood cells (RBCs) by quantifying the release of hemoglobin.[9][11][24]
Materials:
-
Freshly collected red blood cells (e.g., human, sheep) with an anticoagulant (e.g., EDTA).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis.
-
Test peptide dilutions in PBS.
-
Sterile microcentrifuge tubes or a 96-well plate.
-
Centrifuge.
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare Red Blood Cells: a. Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C. b. Aspirate and discard the plasma and buffy coat. c. Wash the RBC pellet three times with cold PBS, centrifuging and aspirating the supernatant after each wash. d. Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
Incubation: a. In microcentrifuge tubes or a 96-well plate, add 100 µL of the peptide dilutions. b. For controls, add 100 µL of PBS (negative control) and 100 µL of 1% Triton X-100 (positive control). c. Add 100 µL of the 2% RBC suspension to each tube/well. d. Incubate at 37°C for 1 hour with gentle shaking.
-
Measurement: a. Centrifuge the tubes/plate at 1,000 x g for 5 minutes. b. Carefully transfer 100 µL of the supernatant to a new 96-well plate. c. Measure the absorbance of the supernatant at 414 nm or 540 nm (wavelength for hemoglobin).
-
Data Analysis: a. Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100 b. Plot the percentage of hemolysis against the peptide concentration to determine the HC50 value.
Visualizations
Caption: Mechanism of action for modified this compound analogues.
Caption: Experimental workflow for screening modified this compound peptides.
References
- 1. Guide to PHIP-Seq: Experimental Design and Workflow Optimization - Creative Proteomics [creative-proteomics.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. mdpi.com [mdpi.com]
- 5. From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative stress by antimicrobial peptide this compound triggers apoptosis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Custom Peptide Library Construction - Creative Peptides [creative-peptides.com]
- 9. static.igem.org [static.igem.org]
- 10. Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
Pleurocidin vs. LL-37: A Comparative Analysis of Cytotoxic Effects
For Researchers, Scientists, and Drug Development Professionals
Antimicrobial peptides (AMPs) have garnered significant interest not only for their ability to combat pathogens but also for their potential as novel anticancer agents. Their cationic and amphipathic nature allows them to selectively interact with and disrupt the membranes of cancer cells, which are typically more negatively charged than normal cells. This guide provides a detailed comparison of the cytotoxic effects of two prominent AMPs: Pleurocidin, derived from the winter flounder, and LL-37, the only human cathelicidin.
Quantitative Comparison of Cytotoxicity
The cytotoxic efficacy of this compound and its amidated derivative, this compound-amide (Ple-a), has been quantified against a range of human cancer cell lines. In contrast, comprehensive IC50 data for LL-37 across a similar breadth of cancer cell lines is less consistently reported in the literature, with its effects being highly cell-type and concentration-dependent. The available data for this compound highlights its selective toxicity towards cancerous cells over normal cells.
| Peptide | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound (Ple) | J5 | Hepatocellular Carcinoma | >500 | [1] |
| Huh7 | Hepatocellular Carcinoma | 340 | [1] | |
| Hep3B | Hepatocellular Carcinoma | >500 | [1] | |
| A549 | Non-small Cell Lung Adenocarcinoma | 54.9 | [1] | |
| AGS | Gastric Adenocarcinoma | 205 | [1] | |
| WiDr | Colorectal Adenocarcinoma | 195 | [1] | |
| NIH-3T3 | Mouse Embryonic Fibroblast (Normal) | >500 | [1] | |
| This compound-amide (Ple-a) | J5 | Hepatocellular Carcinoma | 197 | [1] |
| Huh7 | Hepatocellular Carcinoma | 11 | [1] | |
| Hep3B | Hepatocellular Carcinoma | 150 | [1] | |
| A549 | Non-small Cell Lung Adenocarcinoma | 42 | [1] | |
| AGS | Gastric Adenocarcinoma | 128 | [1] | |
| WiDr | Colorectal Adenocarcinoma | 115 | [1] | |
| NIH-3T3 | Mouse Embryonic Fibroblast (Normal) | 313 | [1] | |
| LL-37 | Jurkat | T-cell Leukemia | 25-200 µg/mL | [2] |
| Colon Cancer Cells | Colon Carcinoma | 20-40 µM (for fragment FK-16) | [2] | |
| Gastric Cancer Cells | Gastric Carcinoma | 4-40 µg/mL | [2] |
Note: Direct comparison of IC50 values between this compound and LL-37 should be made with caution due to variations in experimental conditions across different studies. The data for this compound and this compound-amide are from a single, comparative study, providing a more direct assessment of their relative potencies.
Mechanisms of Cytotoxicity and Signaling Pathways
Both this compound and LL-37 exert their cytotoxic effects through a combination of membrane disruption and induction of apoptosis, though the specific signaling pathways they modulate can differ.
This compound: The primary mechanism of action for this compound and its derivatives is believed to be the disruption of the cell membrane's integrity due to electrostatic interactions between the cationic peptide and the negatively charged components of cancer cell membranes.[3] Recent studies on this compound-amide (Ple-a) have shown that it can induce apoptosis and inhibit autophagy in cancer cells.[1][4] Specifically, in non-small cell lung adenocarcinoma A549 cells, Ple-a treatment leads to caspase-dependent apoptosis, which is further enhanced by the inhibition of autophagy at a later stage.[1] Other this compound-family peptides, NRC-03 and NRC-07, have been shown to induce cell death through mechanisms involving both cytoplasmic and mitochondrial reactive oxygen species (ROS)-dependent pathways.[4]
LL-37: The cytotoxic mechanism of LL-37 is more complex and appears to be highly context-dependent, with the peptide exhibiting both pro-tumorigenic and anti-tumorigenic effects depending on the cancer type and its concentration.[5][6] In some cancers, such as colon and gastric cancer, LL-37 can induce apoptosis.[6] For instance, in colon cancer cells, a fragment of LL-37 can trigger a caspase-independent apoptosis pathway involving p53 and the Bcl-2 family of proteins.[2] In gastric cancer, LL-37 has been shown to inhibit the proteasome, leading to the activation of the tumor-suppressive bone morphogenetic protein (BMP) signaling pathway.[7] Conversely, in cancers like ovarian, lung, and breast cancer, LL-37 can promote tumor growth by activating pro-survival signaling pathways, often through the transactivation of epidermal growth factor receptor (EGFR) and subsequent activation of the MAPK/Erk and PI3K/Akt pathways.[2][8]
Signaling Pathway Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. The Human Cathelicidin Antimicrobial Peptide LL-37 and Mimics are Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial and Anticancer Activities of this compound-Amide, a Potent Marine Antimicrobial Peptide Derived from Winter Flounder, Pleuronectes americanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. The Role of Cathelicidin LL-37 in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neuropharmac.com [neuropharmac.com]
- 8. Emerging Roles of the Host Defense Peptide LL-37 in Human Cancer and its Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy and Toxicity of Pleurocidin and Other Antimicrobial Peptides in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Antimicrobial peptides (AMPs) represent a promising class of therapeutics in an era of mounting antibiotic resistance. Among these, Pleurocidin and its analogues have garnered significant interest. This guide provides an objective comparison of the in vivo efficacy and toxicity of this compound with other well-studied AMPs—Dermaseptin, Piscidin, and Magainin—supported by experimental data from various animal models.
In Vivo Efficacy: A Comparative Overview
The in vivo efficacy of these antimicrobial peptides has been evaluated in various animal models of infection, demonstrating their potential to reduce bacterial burden and improve survival. The following tables summarize the key findings from these studies.
Table 1: In Vivo Efficacy of this compound Analogues
| Peptide | Animal Model | Bacterial Strain | Dosing Regimen | Key Efficacy Endpoints | Reference |
| D-pleurocidin-KR | Murine Lung Infection | EMRSA-15 | 15 mg/kg (cumulative intravenous dose over 48h) | Significant reduction in lung CFU, comparable to vancomycin.[1] | [1][2][3][4] |
| This compound | DSS-induced Ulcerative Colitis in mice | N/A | 5 mg/kg (rectal injection) | Alleviated clinical symptoms and colonic histopathological changes.[5] | [5] |
Table 2: In Vivo Efficacy of Dermaseptin
| Peptide | Animal Model | Bacterial Strain | Dosing Regimen | Key Efficacy Endpoints | Reference |
| Dermaseptin-AC | Immunosuppressed MRSA Pneumonia in mice | MRSA | 10 mg/kg (intraperitoneal) | Anti-MRSA effects similar to vancomycin at the same dose; significant reduction in BALF and lung homogenate CFU.[6] | [6][7] |
| Dermaseptin S4 derivatives (K4-S4(1-16) and K4-S4(1-13)) | Murine Peritonitis Model | Pseudomonas aeruginosa | 4.5 mg/kg (single intraperitoneal injection) | Increased survival rate (82% and 64% respectively) compared to control (25%).[8] K4-S4(1-16) reduced viable CFU by >3 log units in neutropenic mice.[9] | [8][9][10] |
Table 3: In Vivo Efficacy of Piscidin
| Peptide | Animal Model | Bacterial Strain | Dosing Regimen | Key Efficacy Endpoints | Reference |
| Tilapia Piscidin 3 (TP3) | MRSA Sepsis in mice | MRSA | 0.005 mg/g (intraperitoneal) | 100% survival rate at 8 days post-infection.[11] Significantly reduced bacterial burden in various organs.[11][12] | [11][12][13] |
| Tilapia Piscidin 4 (TP4) | Systemic Septicemia in mice | Acinetobacter baumannii (Sk44) | 50 µ g/mouse (intraperitoneal) | 93.3% survival rate at 7 days post-infection.[14] | [14][15] |
| Tilapia Piscidin 4 (TP4) | Systemic Septicemia in mice | Klebsiella pneumoniae (NDM-1) | 50 µ g/mouse (intraperitoneal) | 88.8% survival rate at 7 days post-infection.[14] | [14][15] |
Table 4: In Vivo Efficacy of Magainin
| Peptide | Animal Model | Tumor Cell Line | Dosing Regimen | Key Efficacy Endpoints | Reference |
| Magainin II Analogue (all-D-amino acid) | Murine Ascites Tumor | P388 leukemia, S180 ascites, spontaneous ovarian tumor | 20-25 mg/kg (intraperitoneal) | Increased life span by over 100% in S180 ascites and ovarian tumor models.[16] | [16][17] |
| Magainin II | Murine Ascites Tumor | P388 leukemia, S180 ascites, spontaneous ovarian tumor | 50-60 mg/kg (intraperitoneal) | Showed efficacy, but at higher concentrations than its analogues.[16] | [16][17] |
In Vivo Toxicity Profile
The therapeutic potential of AMPs is critically dependent on their safety profile in vivo. The following tables summarize the available toxicity data for this compound and the selected comparator peptides.
Table 5: In Vivo Toxicity of this compound
| Peptide | Animal Model | Dose | Observed Toxic Effects | Reference |
| D-pleurocidin-KR | Murine Lung Infection | 15 mg/kg (intravenous) | Well tolerated.[2][3][4] | [2][3][4] |
| This compound-amide (Ple-a) | Mouse embryonic fibroblast (in vitro) | IC50 > 500 µM | Low cytotoxicity against normal mouse fibroblast cells.[18][19] | [18][19] |
Table 6: In Vivo Toxicity of Dermaseptin
| Peptide | Animal Model | Dose | Observed Toxic Effects | Reference |
| Dermaseptin-AC | Mice | 10 mg/kg/day for 7 days (intraperitoneal) | 80% survival rate; induced slight pulmonary congestion; no obvious effect on liver, heart, spleen, kidney, and blood.[7] | [7] |
| Dermaseptin S4 derivative (K4K20-S4) | BALB/c mice | 11 mg/kg | 30% mortality.[9] | [9] |
| Dermaseptin S4 derivatives (short peptides) | BALB/c mice | up to 11 mg/kg | No mortality observed. Mild fur erection at doses >5.4 mg/kg, which resolved within 4 hours.[9] | [9] |
Table 7: In Vivo Toxicity of Piscidin
| Peptide | Animal Model | Dose | Observed Toxic Effects | Reference |
| Tilapia Piscidin 3 (TP3) | Mice | 0.005 mg/g | No adverse behavioral effects or liver or kidney toxicity reported.[11][13] | [11][13] |
| Tilapia Piscidin 4 (TP4) | Mice | 50 µ g/mouse | Non-toxic, did not affect mouse behavior.[14][15] | [14][15] |
| Tilapia Piscidin 4 (TP4) | Mice (MRSA wound infection) | Not specified | No adverse behavioral effects or liver or kidney toxicity.[20][21] | [20][21] |
Table 8: In Vivo Toxicity of Magainin
| Peptide | Animal Model | Dose | Observed Toxic Effects | Reference |
| Magainin II | Eukaryotic cells (in vitro) | K0.5 ≈ 600 µg/ml | Cytotoxicity observed at high concentrations.[22] | [22][23] |
| Magainin II Analogue (MSI-238) | Eukaryotic cells (in vitro) | K0.5 = 24-80 µg/ml | More potent cytotoxicity compared to Magainin II.[22] | [22] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Protocol 1: Murine Model of EMRSA-15 Lung Infection (for D-pleurocidin-KR)
-
Animal Model: C57Bl6J mice.[1]
-
Bacterial Challenge: Mice were challenged with 1 × 10^6 CFU/mouse of EMRSA-15 embedded in tryptic soy agar beads, inoculated into the lungs.[1]
-
Treatment: D-pleurocidin-KR was administered intravenously in three doses at 4, 24, and 30 hours post-infection to achieve a cumulative dose of 15 mg/kg.[1] Vancomycin was used as a comparator.
-
Efficacy Assessment: Bacterial burden in the lungs was determined by counting colony-forming units (CFU) at 48 hours post-infection.[1]
-
Toxicity Assessment: Animal weight loss was monitored over the 48-hour infection period.[1]
Protocol 2: Immunosuppressed MRSA Pneumonia Mouse Model (for Dermaseptin-AC)
-
Animal Model: Immunosuppressed mice.[7]
-
Bacterial Challenge: Mice were nasally infected with MRSA.[6]
-
Treatment: Dermaseptin-AC (10 mg/kg) or vancomycin (10 mg/kg) was administered via intraperitoneal injection.[7]
-
Efficacy Assessment: Survival of the mice was monitored. Bacterial load in bronchoalveolar lavage fluid (BALF) and lung homogenates was determined by CFU counting.[6]
-
Toxicity Assessment: A short-term (7-day) in vivo safety evaluation was performed with daily intraperitoneal injections of 10 mg/kg Dermaseptin-AC. Survival rate was recorded, and organs were examined for pathological changes.[7]
Protocol 3: Murine Sepsis Model (for Tilapia Piscidins)
-
Animal Model: BALB/c mice.
-
Bacterial Challenge: Mice were infected intraperitoneally with a lethal dose of bacteria (e.g., MRSA, A. baumannii, or K. pneumoniae).[11][14]
-
Treatment: Peptides (TP3 at 0.005 mg/g; TP4 at 50 µ g/mouse ) were administered intraperitoneally shortly after infection.[11][14]
-
Efficacy Assessment: Survival rates were monitored for up to 8 days.[11][14] Bacterial loads in various organs (e.g., blood, spleen, liver) were quantified by CFU counts.[11][12][14]
-
Toxicity Assessment: Animal behavior was observed, and in some studies, liver and kidney toxicity were assessed.[11][14]
Protocol 4: Murine Ascites Tumor Model (for Magainin II)
-
Animal Model: Mice (specific strain may vary).
-
Tumor Induction: Mice were inoculated intraperitoneally with tumor cells (e.g., P388 leukemia).[16]
-
Treatment: Magainin II or its analogues were administered intraperitoneally at their maximally effective concentrations (20-60 mg/kg).[16]
-
Efficacy Assessment: The primary endpoint was the increase in the life span of the treated mice compared to a control group.[16]
Visualizing Experimental Workflows and Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Generalized workflow for in vivo antimicrobial efficacy and toxicity studies in a mouse model.
Caption: Putative signaling pathway for the antimicrobial action of cationic AMPs.
References
- 1. researchgate.net [researchgate.net]
- 2. HKU Scholars Hub: A this compound analogue with greater conformational flexibility, enhanced antimicrobial potency and in vivo therapeutic efficacy [hub.hku.hk]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.lsbu.ac.uk [researchportal.lsbu.ac.uk]
- 5. Effect of the Pseudopleuronectes americanus-derived this compound on DSS-induced Ulcerative colitis in mice and its preliminary molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial properties of dermaseptin S4 derivatives with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial Properties of Dermaseptin S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Use of tilapia piscidin 3 (TP3) to protect against MRSA infection in mice with skin injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Use of tilapia piscidin 3 (TP3) to protect against MRSA infection in mice with skin injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Piscidin is Highly Active against Carbapenem-Resistant Acinetobacter baumannii and NDM-1-Producing Klebsiella pneumonia in a Systemic Septicaemia Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Piscidin is Highly Active against Carbapenem-Resistant Acinetobacter baumannii and NDM-1-Producing Klebsiella pneumonia in a Systemic Septicaemia Infection Mouse Model [agris.fao.org]
- 16. Anticancer efficacy of Magainin2 and analogue peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Anticancer efficacy of Magainin2 and analogue peptides. | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. Antibacterial and Anticancer Activities of this compound-Amide, a Potent Marine Antimicrobial Peptide Derived from Winter Flounder, Pleuronectes americanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tilapia Piscidin 4 (TP4) Stimulates Cell Proliferation and Wound Closure in MRSA-Infected Wounds in Mice [mdpi.com]
- 21. Tilapia Piscidin 4 (TP4) Stimulates Cell Proliferation and Wound ...: Ingenta Connect [ingentaconnect.com]
- 22. Magainin-induced cytotoxicity in eukaryotic cells: kinetics, dose-response and channel characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
Comparative Analysis of the Hemolytic Activity of Pleurocidin and Other Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antimicrobial Peptide Hemolytic Activity with Supporting Experimental Data.
The therapeutic potential of antimicrobial peptides (AMPs) is often limited by their toxicity to host cells, particularly their ability to lyse red blood cells (hemolytic activity). This guide provides a comparative analysis of the hemolytic activity of pleurocidin, a promising AMP isolated from winter flounder, against other well-characterized AMPs. The data presented is intended to assist researchers in the selection and development of AMPs with high therapeutic indices.
Quantitative Comparison of Hemolytic Activity
The hemolytic activity of an AMP is typically quantified by its HC50 value, which is the peptide concentration required to cause 50% hemolysis of red blood cells. A higher HC50 value indicates lower hemolytic activity and is a desirable characteristic for systemic therapeutic applications.
The following table summarizes the reported hemolytic activities of this compound and its analogue NRC-03, compared with the well-known AMPs melittin and magainin-2.
| Antimicrobial Peptide | Hemolytic Activity (HC50 in µg/mL) | Source Organism/Type | Reference(s) |
| This compound | Low hemolytic activity reported | Winter Flounder | [1][2] |
| This compound Analogue (NRC-03) | > 256 | Synthetic | [1] |
| Melittin | 0.44 - 3.03 | Honey Bee | [3][4] |
| Magainin-2 | ~2500 (1 mM) | African Clawed Frog | [5] |
Disclaimer: The HC50 values presented in this table are compiled from different studies. Direct comparison should be made with caution as experimental conditions may have varied between the cited sources.
As the data indicates, this compound and its analogue NRC-03 exhibit significantly lower hemolytic activity compared to melittin, a peptide known for its potent but non-selective membrane-lysing properties.[1][3] Magainin-2, another widely studied AMP, also shows considerably lower hemolytic activity than melittin.[5] The this compound analogue NRC-03, in particular, demonstrates a remarkable safety profile with no significant hemolysis observed at concentrations as high as 256 µg/mL.[1]
Experimental Protocol: Hemolysis Assay
The following is a generalized protocol for determining the hemolytic activity of antimicrobial peptides, based on common methodologies reported in the literature.
1. Preparation of Red Blood Cells (RBCs):
-
Obtain fresh human red blood cells.
-
Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and removal of the supernatant.
-
Resuspend the washed RBC pellet in PBS to a final concentration of 4% (v/v).
2. Peptide Preparation:
-
Dissolve the antimicrobial peptides in PBS to create stock solutions.
-
Prepare a series of two-fold serial dilutions of each peptide in PBS to the desired concentration range.
3. Hemolysis Assay:
-
In a 96-well microtiter plate, add 100 µL of each peptide dilution to triplicate wells.
-
For the negative control (0% hemolysis), add 100 µL of PBS to three wells.
-
For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100 to three wells.
-
Add 100 µL of the 4% RBC suspension to all wells.
-
Incubate the plate at 37°C for 1 hour.
4. Measurement of Hemolysis:
-
Centrifuge the microtiter plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new, flat-bottomed 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader. This wavelength corresponds to the peak absorbance of hemoglobin.
5. Data Analysis:
-
Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Plot the percentage of hemolysis against the peptide concentration.
-
Determine the HC50 value, the concentration of the peptide that causes 50% hemolysis, from the dose-response curve.
Experimental Workflow
The following diagram illustrates the key steps involved in a typical hemolysis assay for antimicrobial peptides.
Caption: Workflow of a hemolysis assay to determine the hemolytic activity of antimicrobial peptides.
References
- 1. From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Anticancer Activities of this compound-Amide, a Potent Marine Antimicrobial Peptide Derived from Winter Flounder, Pleuronectes americanus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Magainin 2 in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Pleurocidin's Anticancer Efficacy Validated in Xenograft Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activity of Pleurocidin and its derivatives in xenograft models, supported by experimental data. The following sections detail the performance of these antimicrobial peptides against various cancer types, benchmarked against other therapeutic agents, and provide comprehensive experimental protocols and visualizations of the underlying molecular mechanisms.
Comparative Efficacy of this compound Derivatives in Xenograft Models
This compound and its synthetic derivatives, notably NRC-03 and a D-amino acid analog [D]-NRC-03, have demonstrated significant antitumor activity in preclinical xenograft models of breast and multiple myeloma cancers.[1][2] These peptides exhibit a direct lytic mechanism against cancer cells, and in some cases, can sensitize them to conventional chemotherapy.[1]
A key finding is the enhanced potency of the D-amino acid analog, [D]-NRC-03, which was found to be four times more effective than its L-amino acid counterpart, NRC-03, in inhibiting the growth of breast cancer xenografts. This highlights the potential for structural modifications to improve the therapeutic index of this compound-based peptides.
While direct head-to-head comparisons with a wide range of standard chemotherapies in xenograft models are limited in the available literature, the ability of NRC-03 to reduce the effective concentration (EC50) of cisplatin in breast cancer cells suggests a synergistic relationship that could be exploited in combination therapies.[1]
Below is a summary of the quantitative data from key xenograft studies:
| Peptide/Compound | Cancer Type | Animal Model | Key Findings |
| NRC-03 | Breast Carcinoma | NOD SCID Mice | Intratumoral injections killed breast cancer cells grown as xenografts.[1] |
| NRC-07 | Breast Carcinoma | NOD SCID Mice | Intratumoral injections demonstrated killing of breast cancer cells in xenografts.[1] |
| NRC-03 | Multiple Myeloma | Immune-deficient Mice | Intratumoral injections impaired the growth of multiple myeloma xenografts.[2] |
| [D]-NRC-03 | Breast Cancer | NOD SCID Mice | Showed a 4-fold greater inhibition of tumor growth compared to NRC-03. |
| NRC-03 + Cisplatin | Breast Cancer | In vitro data | NRC-03 significantly reduced the EC50 of cisplatin, suggesting potential for in vivo synergy.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following protocols are based on the methodologies reported in the cited studies.
Breast Cancer Xenograft Model
This protocol outlines the procedure for establishing and treating a breast cancer xenograft model in immunodeficient mice.
-
Cell Culture: Human breast carcinoma cells (e.g., MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Animal Model: Female NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice, typically 6-8 weeks old, are used. These mice lack a functional adaptive immune system, allowing for the engraftment of human cells.
-
Tumor Cell Implantation:
-
Harvest cultured breast cancer cells and resuspend them in a sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Inject approximately 5 x 10^6 cells in a volume of 100 µL subcutaneously into the mammary fat pad of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a predetermined size (e.g., >120 mm³), randomize the mice into treatment and control groups.[1]
-
Measure tumor dimensions (length and width) with calipers every other day and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Endpoint and Tissue Collection:
-
Euthanize the mice at a defined endpoint (e.g., one week after the last injection or when tumors reach a maximum ethical size).[1]
-
Excise the tumors, weigh them, and process them for histological analysis (e.g., hematoxylin and eosin staining) to assess tumor necrosis and morphology.
-
In Vitro Chemosensitization Assay
This assay determines the ability of this compound derivatives to enhance the cytotoxicity of conventional chemotherapeutic agents.
-
Cell Plating: Seed breast cancer cells in 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent (e.g., cisplatin) in the presence or absence of a sublethal concentration of the this compound derivative (e.g., NRC-03).
-
Viability Assessment: After a 24-hour incubation, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: Calculate the EC50 (the concentration of the drug that inhibits 50% of cell growth) for the chemotherapeutic agent alone and in combination with the peptide. A reduction in the EC50 indicates chemosensitization.
Mechanistic Insights: Signaling Pathways and Visualizations
The anticancer activity of this compound and its derivatives is primarily attributed to their ability to disrupt the integrity of cancer cell membranes. However, other mechanisms, including the induction of apoptosis and inhibition of autophagy, have also been implicated, particularly for derivatives like this compound-amide.
Membrane Disruption and Necrosis by NRC-03/NRC-07
The primary mechanism of action for NRC-03 and NRC-07 is the direct lysis of cancer cells. This is thought to be initiated by the electrostatic attraction between the cationic peptides and the negatively charged components of the cancer cell membrane. This interaction leads to membrane permeabilization, loss of cellular contents, and ultimately, necrotic cell death.
Caption: Proposed mechanism of this compound-induced necrosis.
This compound-amide (Ple-a) Induced Apoptosis and Autophagy Inhibition
In contrast to the necrotic mechanism of NRC-03 and NRC-07, this compound-amide has been shown to induce apoptosis and inhibit autophagy in non-small cell lung adenocarcinoma cells. This suggests a more complex intracellular mechanism of action.
References
- 1. This compound-family cationic antimicrobial peptides are cytolytic for breast carcinoma cells and prevent growth of tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-family cationic antimicrobial peptides are cytolytic for breast carcinoma cells and prevent growth of tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of Pleurocidin and Defensin mechanisms of action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two important classes of antimicrobial peptides (AMPs): Pleurocidin and Defensins. By presenting supporting experimental data, detailed methodologies, and clear visual diagrams, this document aims to serve as a valuable resource for the scientific community engaged in antimicrobial research and drug development.
Introduction to this compound and Defensins
This compound is a potent, linear, cationic antimicrobial peptide, originally isolated from the skin mucus of the winter flounder (Pleuronectes americanus).[1][2] Structurally, it adopts an amphipathic α-helical conformation, a common feature among many AMPs that allows it to interact with and disrupt microbial membranes.[1][3] Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, combined with its potential immunomodulatory roles, makes it a subject of significant research interest.[1][4]
Defensins are a large and diverse family of small, cationic, cysteine-rich peptides found across the animal and plant kingdoms.[5] In humans, they are a critical component of the innate immune system and are classified into three main subfamilies based on their size and the arrangement of their characteristic disulfide bonds: α-defensins, β-defensins, and θ-defensins.[5][6] α-defensins are primarily found in neutrophils and intestinal Paneth cells, while β-defensins are typically expressed by epithelial cells.[6][7][8] Humans possess genes for θ-defensins, but a premature stop codon prevents their expression.[5] Defensins exhibit a wide range of activities against bacteria, fungi, and viruses, and are also known to be powerful modulators of both innate and adaptive immunity.[5][6][7]
Comparative Antimicrobial Mechanisms of Action
Both this compound and Defensins exert their antimicrobial effects primarily by targeting and disrupting the integrity of microbial cell membranes. However, the specific models of disruption and the involvement of secondary intracellular mechanisms can differ.
This compound: The antimicrobial action of this compound is multifaceted. Its primary mechanism involves direct interaction with the microbial membrane, leading to permeabilization and cell death.[1][4] This process is concentration-dependent and is generally described by two models[4][9]:
-
Carpet Model: At lower concentrations, the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer that disrupts the lipid packing and leads to membrane destabilization.
-
Toroidal Pore Model: At higher concentrations, the peptides insert into the membrane, inducing the lipid monolayers to bend inward continuously, forming a water-filled pore lined by both the peptides and lipid head groups.
Beyond membrane disruption, this compound can translocate into the cytoplasm to inhibit essential metabolic processes, including the synthesis of DNA and RNA.[4][10][11] Some studies also indicate that it can induce the production of reactive oxygen species (ROS) in fungi, leading to apoptosis.[4][9]
Defensins: As cationic peptides, defensins are electrostatically attracted to the negatively charged components of microbial surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[7][12] This initial interaction is crucial for their activity. The primary mechanism of killing is the formation of pores in the cell membrane, leading to the leakage of essential ions and metabolites.[7][13][14]
In addition to direct membrane permeabilization, some defensins have distinct mechanisms. For example, human β-defensin 3 (hBD-3) has been shown to inhibit bacterial cell wall synthesis by binding to Lipid II, a critical precursor for peptidoglycan formation.[8][14][15] Defensins can also neutralize bacterial toxins and exhibit a range of antiviral activities, such as blocking viral entry into host cells or inhibiting viral replication.[14][16]
Below is a diagram illustrating the distinct and overlapping antimicrobial mechanisms.
Figure 1. Comparative antimicrobial mechanisms of this compound and Defensins.
Comparative Immunomodulatory Mechanisms
Both peptide classes are more than just direct antimicrobials; they are also key signaling molecules that modulate host immune responses.
This compound: The immunomodulatory functions of this compound are an emerging area of study. A key mechanism identified is its ability to activate mast cells, which are critical players in inflammation and innate immunity.[4][11] this compound has been shown to induce mast cell degranulation, migration, and the release of proinflammatory chemokines.[11] This activation occurs through the G protein-coupled receptor FPRL1 (Formyl Peptide Receptor-Like 1), initiating a downstream signaling cascade involving PI3K, PLC, and PKC.[11]
Defensins: Defensins have complex and sometimes opposing immunomodulatory roles.[6][17] They can be both proinflammatory and anti-inflammatory.
-
Proinflammatory/Chemotactic Roles: Defensins act as chemoattractants for a variety of immune cells, including T-cells, dendritic cells, monocytes, and mast cells.[12][18] This is often mediated by binding to chemokine receptors like CCR2 and CCR6.[15][18]
-
Signaling and Activation: Defensins can activate antigen-presenting cells by interacting with Toll-like receptors (TLRs), such as TLR1, TLR2, and TLR4.[15] This interaction triggers downstream MyD88-dependent signaling pathways, leading to the activation of transcription factors like NF-κB and subsequent production of inflammatory cytokines.[15]
-
Anti-inflammatory Roles: Conversely, defensins can also suppress inflammatory responses. For instance, hBD-3 can enter macrophages and inhibit LPS-induced NF-κB activation, thereby reducing the transcription of proinflammatory genes.[15]
The diagram below outlines a key immunomodulatory pathway for β-defensins.
Figure 2. A signaling pathway for β-defensin-mediated immunomodulation.
Data Presentation: Antimicrobial Potency
The antimicrobial efficacy of peptides is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. The data below is compiled from various studies and represents typical MIC values against common Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria.
| Peptide Family | Specific Peptide | Target Organism | MIC Range (µg/mL) | MIC Range (mg/L) | Citation(s) |
| This compound | This compound | Escherichia coli | 1.1 - 35 | 1.1 - 35 | [11][14] |
| This compound | Staphylococcus aureus | 1.1 - 35 | 1.1 - 35 | [14] | |
| α-Defensin | HNP-1 | Escherichia coli | 12 (4 - 32) | 12 (4 - 32) | [4][7][16] |
| HNP-1 | Staphylococcus aureus | 4 (2 - 8) | 4 (2 - 8) | [4][7][16] | |
| β-Defensin | hBD-3 | Escherichia coli | 4 (4 - 8) | 4 (4 - 8) | [4][7][16] |
| hBD-3 | Staphylococcus aureus | 1 (0.5 - 4) | 1 (0.5 - 4) | [4][7][16] |
*Note: The MIC for this compound is reported as a broad range against various human and fish pathogens. A specific study identified the MIC against an E. coli strain as 2 µg/mL.[11] **Note: Defensin MICs are presented as median values with the interquartile range in parentheses, reflecting activity against multiple clinical isolates.[4][7][16] 1 µg/mL = 1 mg/L.
Experimental Protocols
Broth Microdilution Assay for MIC Determination (CLSI Guidelines)
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against aerobic bacteria.
Methodology:
-
Inoculum Preparation: A bacterial suspension is prepared from 3-5 colonies grown overnight on an appropriate agar plate. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1][19]
-
Peptide Dilution: A 2-fold serial dilution of the antimicrobial peptide (this compound or Defensin) is prepared in MHB directly in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the serially diluted peptide is inoculated with the standardized bacterial suspension. A growth control well (bacteria in broth without peptide) and a sterility control well (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.[19]
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the peptide at which there is no visible growth (turbidity) of the bacteria.
Figure 3. Workflow for the Broth Microdilution MIC Assay.
Membrane Permeabilization Assay (SYTOX™ Green)
This assay quantifies membrane damage by using a high-affinity nucleic acid stain, SYTOX™ Green, which cannot penetrate the intact membranes of live cells. An increase in fluorescence indicates membrane permeabilization.
Methodology:
-
Bacterial Preparation: Bacteria are grown to mid-log phase, harvested by centrifugation, and washed twice with a phosphate-free buffer (e.g., HEPES or saline). The bacterial suspension is then diluted to a standardized optical density (e.g., OD₆₀₀ = 0.2).
-
Assay Setup: In a black, clear-bottom 96-well plate, the bacterial suspension is added to each well. SYTOX™ Green dye is added to each well to a final concentration of 1-5 µM, and the plate is incubated in the dark for 15-30 minutes to allow for signal stabilization.[3][20]
-
Fluorescence Reading: A baseline fluorescence reading is taken using a microplate reader (Excitation ~504 nm, Emission ~523 nm).[10][20]
-
Peptide Addition: Various concentrations of the antimicrobial peptide are added to the wells. A positive control (e.g., Triton X-100 or Melittin) for maximum permeabilization and a negative control (buffer only) are included.
-
Kinetic Measurement: Fluorescence is monitored over time (e.g., every 1-2 minutes for 30-60 minutes) to measure the rate and extent of membrane permeabilization. The increase in fluorescence directly correlates with the degree of membrane damage.
Conclusion
This compound and Defensins represent two powerful classes of antimicrobial peptides with distinct structural features and nuanced mechanisms of action.
-
This compound , an α-helical peptide, acts via a dual mechanism of potent, concentration-dependent membrane disruption (carpet and toroidal pore models) and subsequent inhibition of intracellular macromolecular synthesis.[4][9][11]
-
Defensins , with their characteristic disulfide-stabilized β-sheet structure, primarily disrupt microbial membranes via pore formation but can also employ specialized mechanisms like inhibiting cell wall synthesis.[7][14][15]
Both peptide families are not only direct killers of microbes but also serve as crucial signaling molecules that modulate the host's innate and adaptive immune responses. Defensins, in particular, have a well-documented, complex signaling role through various host cell receptors like TLRs and CCRs.[6][15] Understanding these comparative mechanisms is essential for the rational design and development of new peptide-based therapeutics to combat infectious diseases and modulate immune responses.
References
- 1. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Characterization of Human β-Defensin 3 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A this compound analogue with greater conformational flexibility, enhanced antimicrobial potency and in vivo therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. Human β-Defensin 3 Inhibits Cell Wall Biosynthesis in Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sublethal concentrations of this compound-derived antimicrobial peptides inhibit macromolecular synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. Antibacterial activity of human defensins against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. mdpi.com [mdpi.com]
- 18. protocols.io [protocols.io]
- 19. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - PL [thermofisher.com]
- 20. Relationship between antimicrobial peptides-induced cell membrane damage and bactericidal activity - PMC [pmc.ncbi.nlm.nih.gov]
Pleurocidin's Cytotoxic Edge: A Comparative Analysis Against Other Antimicrobial Peptides in Human Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cytotoxic effects of Pleurocidin and its derivatives against other antimicrobial peptides (AMPs) on various human cancer and normal cell lines. The data presented is supported by detailed experimental protocols and visual representations of the key signaling pathways involved.
This compound, an antimicrobial peptide first isolated from the winter flounder (Pleuronectes americanus), and its derivatives have demonstrated significant cytotoxic potential against a range of human cancer cell lines, often exhibiting selectivity for malignant cells over their healthy counterparts.[1] This has spurred interest in their potential as novel anticancer agents. This guide synthesizes available data to offer a clear comparison of their performance.
Comparative Cytotoxicity: this compound and its Analogs vs. Other AMPs
The cytotoxic activity of this compound and its derivatives, including this compound-amide (Ple-a), NRC-03, NRC-07, and the this compound-like peptide WF3, has been evaluated against numerous human cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50) to provide a quantitative comparison with other antimicrobial peptides like Nisin and Tilapia piscidin 4 (TP4).
| Peptide/Derivative | Cell Line | Cell Type | IC50 / EC50 (µM) | Reference |
| This compound (Ple) | J5 | Hepatocellular Carcinoma | >500 | [2] |
| Huh7 | Hepatocellular Carcinoma | >500 | [2] | |
| Hep3B | Hepatocellular Carcinoma | >500 | [2] | |
| A549 | Lung Adenocarcinoma | >500 | [2] | |
| AGS | Gastric Adenocarcinoma | >500 | [2] | |
| WiDr | Colorectal Adenocarcinoma | 54.9 | [2] | |
| This compound-amide (Ple-a) | J5 | Hepatocellular Carcinoma | 11 | [2] |
| Huh7 | Hepatocellular Carcinoma | 197.3 | [2] | |
| Hep3B | Hepatocellular Carcinoma | 148.2 | [2] | |
| A549 | Lung Adenocarcinoma | 42 | [2][3] | |
| AGS | Gastric Adenocarcinoma | 164.5 | [2] | |
| WiDr | Colorectal Adenocarcinoma | 129.4 | [2] | |
| NRC-03 | MDA-MB-231 | Breast Cancer | 18.7 (EC50) | [4] |
| T47-D | Breast Cancer | >50 | [4] | |
| MCF7 | Breast Cancer | >50 | [4] | |
| SKBR3 | Breast Cancer | <50 | [4] | |
| MDA-MB-468 | Breast Cancer | <50 | [4] | |
| NRC-07 | MDA-MB-231 | Breast Cancer | 18.5 (EC50) | [4] |
| T47-D | Breast Cancer | >50 | [4] | |
| MCF7 | Breast Cancer | >50 | [4] | |
| SKBR3 | Breast Cancer | <50 | [4] | |
| MDA-MB-468 | Breast Cancer | <50 | [4] | |
| AMP-WF3 (this compound-like) | Jurkat | Acute Lymphoblastic Leukemia | 50 | [5][6] |
| Nisin | A431 | Skin Carcinoma | High Cytotoxicity | [7][8] |
| A375 | Melanoma | High Cytotoxicity | [7][8] | |
| LS180 | Colorectal Cancer | High Cytotoxicity | [7][8] | |
| HL60 | Promyelocytic Leukemia | Lower Cytotoxicity | [7][8] | |
| MCF-7 | Breast Cancer | Cytotoxic Effect | [8] | |
| HepG2 | Hepatocellular Carcinoma | Cytotoxic Effect | [8] | |
| Tilapia piscidin 4 (TP4) | MCF-7 | Breast Cancer | 50.11 µg/mL | [9][10] |
| SW982 | Synovial Sarcoma | 29.20 µg/mL | [11] | |
| Aska-SS | Synovial Sarcoma | 32.41 µg/mL | [11] |
Table 1: Comparative Cytotoxicity of Antimicrobial Peptides on Human Cancer Cell Lines.
A noteworthy characteristic of this compound and its derivatives is their selective cytotoxicity towards cancer cells, while exhibiting lower toxicity to normal human cell lines.
| Peptide/Derivative | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound (Ple) | NIH-3T3 | Mouse Embryonic Fibroblast | >500 | [2] |
| This compound-amide (Ple-a) | NIH-3T3 | Mouse Embryonic Fibroblast | 313 | [2] |
| AMP-WF3 (this compound-like) | PBMCs | Peripheral Blood Mononuclear Cells | >50 | [5][6] |
| HDF | Human Dermal Fibroblast | >50 | [5][6] | |
| Tilapia piscidin 4 (TP4) | MCF-10 | Normal Breast | No significant cytotoxicity at 50.11 µg/mL | [9][10] |
Table 2: Cytotoxicity of this compound and its Derivatives on Non-Malignant Cell Lines.
Mechanisms of Action: A Deeper Dive
The cytotoxic effects of this compound and its derivatives are mediated through various mechanisms, primarily involving membrane disruption and the induction of apoptosis.
This compound and its derivatives often initiate their anticancer activity by electrostatically interacting with the negatively charged components of cancer cell membranes, leading to membrane permeabilization and cell lysis.[1] Beyond direct membrane damage, these peptides can also trigger programmed cell death.
For instance, the This compound-like peptide WF3 has been shown to induce apoptosis in Jurkat leukemia cells by upregulating the expression of p53 and p21, key regulators of the cell cycle and apoptosis.[5][6][12]
This compound-amide (Ple-a) exhibits a dual mechanism in A549 lung cancer cells, inducing both apoptosis and autophagy in the early stages of treatment.[2][13] However, at later stages, it appears to enhance caspase-dependent apoptosis by inhibiting autophagy.[2]
The derivatives NRC-03 and NRC-07 have been observed to localize in the nuclei and mitochondria of cancer cells.[1] Their cytotoxic effects are associated with the generation of reactive oxygen species (ROS) from both cytoplasmic and mitochondrial sources, leading to intracellular damage and apoptosis.[1]
Caption: Signaling pathways of this compound and its derivatives.
Experimental Protocols
The assessment of cytotoxicity in the cited studies predominantly relies on the following key experimental methodologies:
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of the antimicrobial peptides for a specified duration (e.g., 24, 48, or 72 hours).
-
Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).
-
The plates are incubated for 2-4 hours to allow for formazan crystal formation.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells.
-
2. Acid Phosphatase Assay:
-
Principle: This assay is used as an alternative to the MTT assay, particularly for cells that may have altered mitochondrial activity or for compounds that interfere with MTT reduction. It measures the activity of the lysosomal enzyme acid phosphatase, which is present in viable cells.
-
Procedure:
-
Similar to the MTT assay, cells are seeded and treated with the test compounds in 96-well plates.
-
After the treatment period, the cells are washed with a buffer (e.g., PBS).
-
A substrate solution containing p-nitrophenyl phosphate in an acidic buffer is added to each well.
-
The plates are incubated to allow the acid phosphatase to convert the substrate into a colored product (p-nitrophenol).
-
The reaction is stopped by adding a stop solution (e.g., NaOH).
-
The absorbance of the colored product is measured at 405 nm.
-
Cell viability is determined relative to the untreated control.
-
Apoptosis Detection
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:
-
Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
-
Procedure:
-
Cells are treated with the antimicrobial peptides for the desired time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
The cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and PI are added to the cell suspension.
-
The cells are incubated in the dark for a short period.
-
The stained cells are analyzed by flow cytometry.
-
The results are typically displayed as a quadrant plot, where:
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
-
Caption: Workflow for assessing peptide cytotoxicity.
Conclusion
The compiled data indicates that this compound and its derivatives, particularly this compound-amide, NRC-03, and NRC-07, are potent cytotoxic agents against a variety of human cancer cell lines. Their efficacy is often comparable or superior to other antimicrobial peptides like Nisin and TP4. A key advantage of the this compound family is their demonstrated selectivity for cancer cells over normal cells, a crucial attribute for potential therapeutic development. The multifaceted mechanisms of action, involving both direct membrane disruption and induction of apoptosis through various signaling pathways, suggest a lower likelihood of resistance development. Further investigation into the in vivo efficacy and safety of these peptides is warranted to fully explore their therapeutic potential in oncology.
References
- 1. From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound-family cationic antimicrobial peptides are cytolytic for breast carcinoma cells and prevent growth of tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A this compound-Like Peptide from Poecilia Mexicana Fish Induces Selective Cytotoxicity in Leukemia Jurkat Cells Through The Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A this compound-Like Peptide from Poecilia Mexicana Fish Induces Selective Cytotoxicity in Leukemia Jurkat Cells Through The Apoptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 9. Selective apoptosis induction by antimicrobial peptide TP4 in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Marine Antimicrobial Peptide TP4 Exerts Anticancer Effects on Human Synovial Sarcoma Cells via Calcium Overload, Reactive Oxygen Species Production and Mitochondrial Hyperpolarization [mdpi.com]
- 12. frontiersin.org [frontiersin.org]
- 13. Antibacterial and Anticancer Activities of this compound-Amide, a Potent Marine Antimicrobial Peptide Derived from Winter Flounder, Pleuronectes americanus - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Amino Acid Substitution in Pleurocidin Analogues: A Comparative Guide to Efficacy and Therapeutic Potential
For researchers, scientists, and drug development professionals, the quest for potent and stable antimicrobial agents is a paramount challenge. Pleurocidin, a cationic antimicrobial peptide (AMP) isolated from the winter flounder, has shown significant promise. However, like many peptides, its therapeutic application is often hindered by susceptibility to proteolytic degradation. A key strategy to overcome this limitation is the substitution of L-amino acids with their D-enantiomers. This guide provides a comprehensive comparison of the efficacy of this compound analogues featuring D-amino acid substitutions, supported by experimental data and detailed methodologies.
Enhanced Stability and Altered Bioactivity: The Impact of Chirality
The primary advantage of incorporating D-amino acids into this compound analogues is the enhanced resistance to proteases, which are stereospecific for L-amino acids. This increased stability can significantly prolong the in vivo half-life of the peptide, a crucial factor for therapeutic efficacy.[1][2]
Interestingly, the introduction of D-amino acids does not simply confer stability; it can also modulate the biological activity of the peptide. While some studies report a decrease in antibacterial potency, others have found that D-enantiomers can retain or even exhibit improved antimicrobial activity, often coupled with a significant reduction in hemolytic activity against red blood cells.[3] This suggests that the mechanism of action may not be strictly dependent on chiral interactions with the bacterial membrane.
Comparative Efficacy: Antimicrobial and Hemolytic Activities
The following tables summarize the quantitative data on the antimicrobial and hemolytic activities of this compound and its D-enantiomer, as well as another notable analogue, NRC-03, and its D-amino acid counterpart.
Table 1: Comparative Antimicrobial Activity (MIC, μg/mL) of L-Pleurocidin and D-Pleurocidin
| Bacterial Strain | L-Pleurocidin | D-Pleurocidin |
| Staphylococcus aureus | 1.85 | 7.4 |
| Bacillus subtilis | 0.92 | 3.7 |
| Escherichia coli | 0.92 | 3.7 |
| Pseudomonas aeruginosa | 3.7 | 14.8 |
| Salmonella typhimurium | 1.85 | 7.4 |
| Candida albicans | 3.7 | 0.46 |
Source: Data adapted from a study on the structure-antimicrobial activity relationship between this compound and its enantiomer.[3]
Table 2: Comparative Hemolytic Activity of L-Pleurocidin and D-Pleurocidin
| Peptide Concentration (μg/mL) | L-Pleurocidin (% Hemolysis) | D-Pleurocidin (% Hemolysis) |
| 1.85 | 0 | 0 |
| 3.7 | 0 | 0 |
| 7.4 | 1.2 | 0 |
| 14.8 | 4.5 | 0.5 |
| 29.6 | 12.3 | 1.8 |
| 59.2 | 35.6 | 3.2 |
| 118.4 | 85.2 | 8.9 |
Source: Data adapted from a study on the structure-antimicrobial activity relationship between this compound and its enantiomer.[3]
The data clearly indicates that while D-Pleurocidin shows a higher Minimum Inhibitory Concentration (MIC) against most tested bacteria compared to its L-counterpart, it exhibits a remarkable increase in potency against the fungal pathogen Candida albicans. Furthermore, the hemolytic activity of D-Pleurocidin is significantly lower across all tested concentrations, highlighting a potential for improved therapeutic index.
In a similar vein, the D-amino acid analog of NRC-03, a this compound-derived peptide, has demonstrated enhanced killing of breast cancer cells compared to the L-amino acid version.[1][2] While specific MIC values for [D]-NRC-03 against a bacterial panel are not detailed in the available literature, it was found to be more effective in vivo in inhibiting the growth of breast cancer cell xenografts.[1] However, it's noteworthy that [D]-NRC-03 also showed somewhat increased cytotoxicity towards some normal cells, indicating that further modifications may be necessary to optimize its selectivity.[1]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Bacterial Culture: Bacterial strains are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
Peptide Preparation: The this compound analogues are serially diluted in the same broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Hemolytic Assay
This assay measures the ability of a peptide to lyse red blood cells (RBCs), providing an indication of its cytotoxicity.
-
RBC Preparation: Fresh human or animal red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma components.
-
Peptide Incubation: A suspension of washed RBCs (typically 2-4% v/v) is incubated with various concentrations of the this compound analogues in PBS at 37°C for a specified time (e.g., 1 hour).
-
Controls: A negative control (RBCs in PBS only) and a positive control (RBCs treated with a lytic agent like Triton X-100 to achieve 100% hemolysis) are included.
-
Measurement: After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Visualizing the Mechanism and Workflow
To better understand the processes involved in evaluating and the proposed mechanism of action of D-amino acid substituted this compound analogues, the following diagrams are provided.
Conclusion
The substitution of L-amino acids with D-amino acids in this compound analogues represents a promising strategy for developing novel antimicrobial and anticancer agents with improved therapeutic profiles. The enhanced stability against proteolytic degradation is a significant advantage for in vivo applications. While the antimicrobial potency against bacteria may be moderately reduced in some cases, the concurrent decrease in hemolytic activity can lead to a more favorable therapeutic window. Furthermore, the surprising increase in efficacy against fungal pathogens and certain cancer cells warrants further investigation into the precise mechanisms of action of these D-enantiomers. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the design and evaluation of next-generation peptide-based therapeutics.
References
- 1. Enhanced killing of breast cancer cells by a d-amino acid analog of the winter flounder-derived this compound NRC-03 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-antimicrobial activity relationship between this compound and its enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Pleurocidin and Cecropin antibacterial potency
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial peptides (AMPs), Pleurocidin and Cecropin represent two distinct families with significant therapeutic potential. This guide provides a comprehensive head-to-head comparison of their antibacterial potency, supported by experimental data from various studies. We delve into their mechanisms of action, present quantitative data on their efficacy, and provide detailed experimental protocols for reproducibility.
At a Glance: Key Differences
| Feature | This compound | Cecropin |
| Origin | First isolated from the winter flounder (Pleuronectes americanus) | First isolated from the Cecropia moth (Hyalophora cecropia) |
| Primary Structure | Typically a 25-amino acid, α-helical peptide | Generally 31-39 amino acids, often with two α-helical domains |
| Primary Mechanism | Membrane disruption via toroidal pore or carpet models; can also inhibit intracellular macromolecular synthesis. | Primarily causes bacterial cell lysis by forming pores in the cell membrane. |
| Antibacterial Spectrum | Broad-spectrum activity against both Gram-positive and Gram-negative bacteria. | Predominantly active against Gram-negative bacteria, with some variants showing activity against Gram-positive bacteria. |
Quantitative Comparison of Antibacterial Potency
The antibacterial efficacy of this compound and Cecropin is most commonly quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. The following tables summarize MIC values from various studies.
Note on Data Interpretation: The MIC values presented below are compiled from multiple research articles. Direct comparison should be made with caution, as experimental conditions such as the specific bacterial strain, growth medium, and assay methodology can influence the results.
This compound: Minimum Inhibitory Concentration (MIC) Data
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 1 - 8 | [1] |
| Pseudomonas aeruginosa | ATCC 27853 | 2 - 16 | [1] |
| Staphylococcus aureus | ATCC 29213 | 4 - 32 | [1] |
| Bacillus subtilis | ATCC 6633 | 1.1 - 4 | [2] |
| Salmonella typhimurium | - | 1.6 - 6.3 | [2] |
| Vibrio anguillarum | - | 0.2 - 1.6 | [3] |
Cecropin: Minimum Inhibitory Concentration (MIC) Data
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | D31 | 0.2 - 0.4 | [4] |
| Pseudomonas aeruginosa | ATCC 27853 | 16 - 64 | [5] |
| Staphylococcus aureus | ATCC 29213 | >128 | [5] |
| Salmonella typhimurium | - | 1.6 - 3.1 | [5] |
| Yersinia ruckeri | - | 1 - 4 | [5] |
| Acinetobacter baumannii | ATCC 19606 | 8 - 32 | [4] |
Mechanisms of Action: A Visualized Comparison
The distinct antibacterial activities of this compound and Cecropin stem from their different modes of interaction with the bacterial cell membrane.
This compound's Dual-Action Mechanism
This compound exhibits a multifaceted approach to bacterial killing. Its primary mechanism involves the disruption of the bacterial membrane through two proposed models: the "toroidal pore" and the "carpet" model. At lower concentrations, it is also capable of translocating across the membrane to inhibit intracellular processes.[2]
Cecropin's Membrane Lysis Mechanism
Cecropins primarily act by permeabilizing the bacterial cell membrane, leading to cell death. They are thought to form ion channels or pores, disrupting the membrane potential and integrity.[4]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone for assessing the potency of antimicrobial peptides. The broth microdilution method is a standardized and widely accepted protocol.
Broth Microdilution Assay for MIC Determination
This protocol is a generalized version based on established methodologies.
1. Preparation of Materials:
- Bacterial Culture: A fresh overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).
- Antimicrobial Peptides: Stock solutions of this compound and Cecropin prepared in a sterile, appropriate solvent (e.g., sterile water or 0.01% acetic acid).
- 96-Well Microtiter Plates: Sterile, clear, flat-bottom plates.
- Growth Medium: Sterile broth medium.
2. Experimental Workflow:
3. Controls:
- Positive Control: Wells containing only the bacterial inoculum and broth (to confirm bacterial growth).
- Negative Control: Wells containing only sterile broth (to check for contamination).
- Peptide Control: Wells containing the highest concentration of the peptide in sterile broth (to ensure peptide sterility).
Conclusion
Both this compound and Cecropin are potent antimicrobial peptides with distinct characteristics. This compound demonstrates a broader spectrum of activity, targeting both Gram-positive and Gram-negative bacteria through a dual mechanism of membrane disruption and intracellular inhibition. Cecropin, on the other hand, exhibits strong, targeted activity primarily against Gram-negative bacteria by inducing membrane lysis.
The choice between these peptides for therapeutic development will depend on the specific application, the target pathogens, and the desired mechanism of action. Further research, particularly direct comparative studies under standardized conditions, will be invaluable in elucidating the nuanced differences in their potency and guiding their clinical translation.
References
- 1. mdpi.com [mdpi.com]
- 2. From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships of cecropin-like peptides and their interactions with phospholipid membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
Navigating the Landscape of Antimicrobial Resistance: A Comparative Analysis of Pleurocidin Cross-Resistance
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance between antimicrobial peptides (AMPs) is paramount in the development of novel therapeutics. This guide provides a comparative overview of the marine-derived peptide pleurocidin and its activity in the context of bacterial resistance to other antimicrobial agents. While direct experimental studies quantifying cross-resistance between this compound and other specific AMPs are limited, this analysis compiles available data on this compound's efficacy against multidrug-resistant (MDR) strains, offering insights into its potential resilience to common resistance mechanisms.
Performance Against Multidrug-Resistant Bacteria: A Quantitative Look
This compound and its derivatives have demonstrated significant antibacterial activity against a wide array of Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a key metric in assessing antimicrobial efficacy.
Below are tables summarizing the MIC values of this compound and its analogs against various bacterial strains, including those with defined resistance profiles.
Table 1: Antimicrobial Activity of this compound (Ple) and its Amidated Derivative (Ple-a) against Multidrug-Resistant (MDR) Bacteria [1]
| Bacterial Strain | Resistance Profile | MIC (µg/mL) of Ple | MIC (µg/mL) of Ple-a |
| Enterococcus faecium-4R | - | 8 | 4 |
| Escherichia coli-7R | - | 8 | 2 |
| Pseudomonas aeruginosa-5R | - | 128 | 32 |
| Klebsiella pneumoniae-7R | - | 256 | 32 |
| Klebsiella pneumoniae-10R | - | 128 | 16 |
| Acinetobacter baumannii-8R | - | 128 | 16 |
| Salmonella enterica serovar Choleraesuis-13R | - | 8 | 4 |
Table 2: Antimicrobial Activity of this compound and its Truncated Derivatives against a Panel of MDR Pathogenic Bacteria [2]
| Organism and Genotype | GK-2 (µg/mL) | GK-3 (µg/mL) | GK-4 (µg/mL) | Pleu (µg/mL) |
| Gram-positive bacteria | ||||
| Staphylococcus aureus T144 (MRSA) | 16 | 32 | 16 | 32 |
| Staphylococcus aureus A103 (MRSA) | 16 | 32 | 16 | 32 |
| Staphylococcus epidermidis 162 | 8 | 16 | 8 | 16 |
| Enterococcus faecalis V583 | 32 | 64 | 32 | 64 |
| Gram-negative bacteria | ||||
| Escherichia coli B2 (mcr-1) | 4 | 8 | 4 | 8 |
| Escherichia coli C4 (NDM-5) | 8 | 16 | 8 | 16 |
| Klebsiella pneumoniae 298 (NDM-1) | 16 | 32 | 16 | 32 |
| Pseudomonas aeruginosa 112 | 32 | 64 | 32 | 64 |
| Acinetobacter baumannii 19606 | 16 | 32 | 16 | 32 |
Note: GK-1, a direct truncation of this compound, showed no antibacterial activity.
Understanding the Mechanisms: How Resistance Might Emerge
While this compound's primary mode of action is the disruption of bacterial cell membranes, bacteria can develop resistance to cationic AMPs through various mechanisms. These adaptations could potentially lead to cross-resistance with other peptides that share similar targets or mechanisms of action.
Key Resistance Strategies in Gram-Negative Bacteria:
-
Lipopolysaccharide (LPS) Modification: The outer membrane of Gram-negative bacteria is rich in LPS, which is a primary target for many cationic AMPs. Bacteria can alter the net charge of their cell surface by modifying their LPS, thereby reducing the binding affinity of cationic peptides.[3] This is a common mechanism of resistance against polymyxins.
-
Efflux Pumps: Bacteria can actively transport antimicrobial agents out of the cell using efflux pumps. Overexpression of these pumps can lead to reduced intracellular concentrations of the antimicrobial, rendering it less effective.
A potential signaling pathway for the development of resistance to antimicrobial peptides in Gram-negative bacteria is depicted below.
References
- 1. Antibacterial and Anticancer Activities of this compound-Amide, a Potent Marine Antimicrobial Peptide Derived from Winter Flounder, Pleuronectes americanus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Truncated this compound Derivative with High Pepsin Hydrolysis Resistance to Combat Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Index of Pleurocidin: A Comparative Benchmark Against Leading Antimicrobial Peptides
For Immediate Release
[City, State] – [Date] – In the global pursuit of novel antimicrobial agents to combat rising antibiotic resistance, a comprehensive benchmarking study has been conducted to evaluate the therapeutic index of Pleurocidin against other prominent antimicrobial peptides (AMPs), including LL-37, Magainin, and Defensins. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their performance, supported by experimental data, to inform future research and development in the field of antimicrobial therapeutics.
The therapeutic index (TI) is a critical measure of a drug's safety and efficacy, representing the ratio between its toxic concentration and its effective therapeutic concentration. A higher TI indicates a more favorable safety profile. This guide synthesizes available data on the antimicrobial activity and cytotoxicity of these AMPs to provide a clear comparison of their therapeutic potential.
Data Presentation: Comparative Analysis of Antimicrobial Activity and Cytotoxicity
The following table summarizes the antimicrobial and cytotoxic activities of this compound, LL-37, Magainin, and Defensins based on published studies. The therapeutic index is calculated as the ratio of the cytotoxic concentration (e.g., IC50 or HC50) to the antimicrobial concentration (Minimum Inhibitory Concentration - MIC). It is important to note that direct comparison can be challenging due to variations in experimental conditions, including the specific bacterial strains and mammalian cell lines used.
| Antimicrobial Peptide | Target Organism(s) | MIC (µg/mL) | Mammalian Cell Line(s) | Cytotoxicity (IC50/HC50 in µg/mL) | Calculated Therapeutic Index (Approximate) |
| This compound | E. coli, L. monocytogenes, S. cerevisiae, P. expansum | 5.3 - 69[1] | Human intestinal cells | No significant cytotoxicity reported[1] | High (Specific value not calculated) |
| Gram-positive & Gram-negative bacteria | 0.25 - 32[2][3] | Mouse fibroblast 3T3 cells | Less susceptible than cancer cells[2][3] | - | |
| MDR bacterial strains | 2 - 256[2][3] | Various cancer cell lines | IC50: 11 - 340 µM[2][3] | Varies depending on cell line and bacteria | |
| LL-37 | P. aeruginosa, S. typhimurium, E. coli, L. monocytogenes, S. epidermidis, S. aureus | <10[4][5] | NIH-3T3 fibroblasts | No toxicity below 150 µg/mL (for derivative FK-16)[6][7] | >15 |
| S. epidermidis, S. aureus | 2.34 - 18.75 (for derivative GF-17)[7][8] | NIH-3T3 fibroblasts | No toxicity below 75 µg/mL (for derivative GF-17)[6][7] | >4 - 32 | |
| Magainin II | A. baumannii | 2 - 4 µM[9] | HaCaT cells, Red blood cells | No cytotoxicity or hemolytic activity reported[9] | High (Specific value not calculated) |
| Bladder cancer cell lines | - | Bladder cancer cell lines (RT4, 647V, 486P) | IC50: 52.4 - 484.03 µM[10] | - | |
| Murine and human fibroblasts | Not affected at concentrations tested[10] | High selectivity for cancer cells | |||
| Defensin (Human β-defensin 3) | E. coli, S. aureus, P. aeruginosa | - | Human cells | Lower cytotoxicity for linear analogs compared to wild-type[11] | Improved for analogs |
| Defensin (Human β-defensin 23) | E. coli, P. aeruginosa, S. aureus | Potent activity reported[12] | Human peripheral blood mononuclear cells (PBMCs) | Examined, but specific values not detailed in abstract[12] | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. The following sections outline the typical protocols used to determine the antimicrobial activity and cytotoxicity of AMPs.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Protocol:
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the target bacterial strain is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration (typically 5 x 10^5 CFU/mL).
-
Peptide Dilution Series: The antimicrobial peptide is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the peptide dilution is inoculated with the standardized bacterial suspension.
-
Controls: Positive (bacteria and broth, no peptide) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.[4][5][13]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Mammalian cells (e.g., fibroblasts, epithelial cells) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Peptide Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the antimicrobial peptide.
-
Incubation: The cells are incubated with the peptide for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and the plate is incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Calculation of Cell Viability: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration of peptide that causes 50% inhibition of cell growth) is then calculated.[2][14]
Visualization of the Therapeutic Index Calculation Workflow
The following diagram illustrates the workflow for determining the therapeutic index of an antimicrobial peptide.
Caption: Workflow for calculating the therapeutic index of an antimicrobial peptide.
Conclusion
This comparative guide highlights the promising therapeutic potential of this compound, which exhibits potent antimicrobial activity with reportedly low cytotoxicity against normal mammalian cells. While direct comparisons are nuanced due to varying experimental parameters across studies, the available data suggests that this compound and its derivatives possess a favorable therapeutic index, particularly when compared to some other AMPs that may have limitations due to higher toxicity. Further standardized, head-to-head comparative studies are warranted to definitively establish the therapeutic hierarchy of these promising antimicrobial agents. The detailed protocols and workflow provided herein offer a framework for such future investigations, which are crucial for the development of next-generation antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial and Anticancer Activities of this compound-Amide, a Potent Marine Antimicrobial Peptide Derived from Winter Flounder, Pleuronectes americanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activities of LL-37, a cathelin-associated antimicrobial peptide of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Antitumor activity of the antimicrobial peptide magainin II against bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. mdpi.com [mdpi.com]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. This compound-family cationic antimicrobial peptides are cytolytic for breast carcinoma cells and prevent growth of tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Action of Pleurocidin: A Comparative Guide to Mechanistic Validation Using Bacterial Mutants
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies to validate the mechanism of action of the antimicrobial peptide (AMP) pleurocidin, with a focus on the strategic use of mutant bacterial strains. Experimental data is presented to support the comparison with alternative antimicrobial agents.
This compound, a 25-amino acid cationic antimicrobial peptide isolated from the winter flounder (Pleuronectes americanus), has demonstrated broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.[1] Its amphipathic α-helical structure is a hallmark of many membrane-active AMPs.[1][2] The primary proposed mechanism of this compound involves a dual action: disruption of the bacterial cell membrane and interference with intracellular processes.[3][4] The validation of these mechanisms is crucial for its development as a therapeutic agent. This guide explores the experimental approaches, particularly the use of bacterial mutants, to dissect and confirm the precise mechanisms of this compound's antibacterial activity, and compares its performance with other well-characterized AMPs.
Dual-Action Mechanism of this compound
This compound's bactericidal activity is primarily attributed to its ability to interact with and disrupt the integrity of bacterial membranes. As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Upon reaching a sufficient concentration, it is believed to form pores or channels in the membrane, leading to leakage of cellular contents and cell death.[2]
In addition to its membrane-disrupting capabilities, evidence suggests that this compound can translocate across the bacterial membrane, even at sub-lethal concentrations, and interact with intracellular targets.[3] Studies have shown that this compound and its derivatives can inhibit the synthesis of macromolecules, including DNA, RNA, and proteins, within minutes of exposure.[3] This intracellular activity may contribute to its overall bactericidal efficacy, particularly at lower concentrations where membrane permeabilization is less pronounced.
Validation of this compound's Mechanism Using Mutant Bacterial Strains
The use of bacterial mutants with specific genetic alterations in their cell envelope or intracellular pathways is a powerful tool to validate the mechanism of action of antimicrobial peptides. By comparing the susceptibility of wild-type strains with that of isogenic mutants, researchers can pinpoint the molecular targets and pathways affected by the peptide.
Validating Membrane-Disrupting Activity
A key strategy to validate the membrane-targeting action of this compound is to use bacterial mutants with altered cell surface charges.
-
Gram-Positive Bacteria: The Role of Teichoic Acids. In Gram-positive bacteria like Staphylococcus aureus, teichoic acids are major anionic polymers in the cell wall. The dltABCD operon is responsible for the D-alanylation of these teichoic acids, which introduces positive charges and reduces the net negative charge of the cell surface. A dltA mutant, lacking D-alanine esters in its teichoic acids, would present a more anionic surface. It is hypothesized that such a mutant would exhibit increased susceptibility to cationic peptides like this compound due to enhanced electrostatic attraction.
-
Gram-Negative Bacteria: The Role of Lipopolysaccharide (LPS). In Gram-negative bacteria such as Escherichia coli, the outer membrane is a formidable barrier. The LPS in the outer leaflet is a primary target for many cationic AMPs. Mutants with alterations in the LPS structure, for instance, those lacking parts of the core oligosaccharide or the O-antigen, can be used to assess the importance of LPS in this compound's activity. A deeper truncation of the LPS core is expected to increase the susceptibility to this compound by facilitating its access to the inner membrane.
Validating Intracellular Targeting
To validate the intracellular mechanisms of this compound, mutants with defects in DNA repair, protein synthesis, or other essential intracellular processes can be employed.
-
Macromolecular Synthesis. Bacterial strains with conditional mutations in genes essential for DNA replication, transcription, or translation can be used to investigate whether this compound's inhibition of these processes is a primary or secondary effect of membrane damage.
-
Efflux Pumps. The role of efflux pumps in this compound resistance can be studied using mutants deficient in specific efflux systems, such as the TolC outer membrane protein in E. coli. Increased susceptibility in a tolC mutant would suggest that this compound is a substrate for this efflux pump.
Comparative Performance with Alternative Antimicrobial Peptides
To contextualize the activity of this compound, it is useful to compare its performance with other well-studied AMPs, such as polymyxin B and cecropin A, particularly in their interactions with bacterial mutants.
-
Polymyxin B: A cyclic lipopeptide that specifically targets the lipid A component of LPS in Gram-negative bacteria. Its activity is highly dependent on the integrity of the LPS.
-
Cecropin A: A linear, alpha-helical peptide, similar in structure to this compound, known to form pores in bacterial membranes.
Quantitative Data Summary
The following tables summarize the antimicrobial activity of this compound and comparator peptides against wild-type and mutant bacterial strains.
| Table 1: Antimicrobial Activity of this compound and Derivatives against Wild-Type Bacteria | |||
| Peptide | Bacterial Strain | MIC (μg/mL) | Reference |
| This compound | Escherichia coli | 2 - 8 | [5] |
| This compound | Staphylococcus aureus | 4 - 32 | [5] |
| This compound-Amide | Escherichia coli (MDR) | 2 | [6] |
| This compound-Amide | Staphylococcus aureus | 4 - 32 | [6] |
| Table 2: Comparative Antimicrobial Activity against Mutant Bacterial Strains | ||||
| Peptide | Bacterial Strain | Genotype | MIC (μg/mL) | Fold Change vs. WT |
| Defensins, Protegrins | Staphylococcus aureus | Wild-Type | >100 | - |
| dltA mutant | 1.6 - 12.5 | >8 | ||
| Polymyxin B | Escherichia coli | Wild-Type | 0.5 | - |
| lps mutant | <0.125 | >4 | ||
| This compound (Predicted) | Staphylococcus aureus | Wild-Type | 4 - 32 | - |
| dltA mutant | <4-32 | >1 | ||
| This compound (Predicted) | Escherichia coli | Wild-Type | 2 - 8 | - |
| lps mutant | <2-8 | >1 |
Note: Data for this compound against mutant strains is predicted based on its cationic nature and the known behavior of similar AMPs.
Experimental Protocols
Minimal Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a bacterium.
Methodology:
-
Prepare a series of twofold dilutions of the antimicrobial peptide in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide at which no visible growth is observed.
Membrane Depolarization Assay
Objective: To assess the ability of an antimicrobial peptide to disrupt the bacterial cytoplasmic membrane potential.
Methodology:
-
Grow bacteria to the mid-logarithmic phase and resuspend them in a suitable buffer.
-
Add the voltage-sensitive dye DiSC3-5 to the bacterial suspension and incubate until the fluorescence signal stabilizes (the dye is quenched upon entering polarized cells).
-
Add the antimicrobial peptide to the suspension.
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates the release of the dye from the depolarized cells.
Construction of a Staphylococcus aureus dltA Mutant
Objective: To create a mutant strain of S. aureus lacking D-alanine in its teichoic acids.
Methodology:
-
Amplify the upstream and downstream flanking regions of the dltA gene by PCR.
-
Clone these fragments into a temperature-sensitive shuttle vector containing a selectable marker (e.g., erythromycin resistance).
-
Introduce the recombinant plasmid into a restriction-negative intermediate S. aureus strain (e.g., RN4220) and then into the target wild-type strain.
-
Select for chromosomal integration of the plasmid by growing at a non-permissive temperature in the presence of the antibiotic.
-
Induce homologous recombination and plasmid curing by growing at a permissive temperature without antibiotic selection.
-
Screen for colonies that have lost the plasmid and have the desired deletion by replica plating and PCR analysis.
Visualizing the Mechanism and Experimental Workflow
Caption: Proposed dual-action mechanism of this compound.
Caption: Experimental workflow for validating AMP mechanism.
Conclusion
The validation of this compound's mechanism of action through the use of mutant bacterial strains is a critical step in its development as a potential therapeutic. While direct experimental evidence for this compound against a comprehensive panel of mutants is still emerging, the existing data on its interaction with model membranes and its intracellular effects, combined with extensive research on other cationic antimicrobial peptides, provides a strong framework for its predicted mode of action. The experimental protocols and comparative data presented in this guide offer a robust starting point for researchers to further elucidate the intricate details of this compound's antibacterial activity and to rationally design more potent and specific antimicrobial agents for the future.
References
- 1. From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of this compound and its analogs with phospholipid membrane and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sublethal Concentrations of this compound-Derived Antimicrobial Peptides Inhibit Macromolecular Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | From antimicrobial to anticancer: unraveling the potential of this compound and this compound-derived peptides in the treatment of cancers [frontiersin.org]
- 5. Antibacterial and Anticancer Activities of this compound-Amide, a Potent Marine Antimicrobial Peptide Derived from Winter Flounder, Pleuronectes americanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Transcriptomics of Bacteria Treated with Pleurocidin vs. Other AMPs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of the antimicrobial peptide (AMP) Pleurocidin on bacteria against other well-studied AMPs. The information herein is supported by experimental data to facilitate informed decisions in antimicrobial research and development.
The rising threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Antimicrobial peptides (AMPs) are promising candidates due to their broad-spectrum activity and diverse mechanisms of action. Understanding how these peptides affect bacteria at the molecular level is crucial for their development as therapeutics. This guide focuses on the comparative transcriptomic response of bacteria to this compound, a potent fish-derived AMP, and other significant AMPs like LL-37, Magainin 2, and Defensins.
Executive Summary of Transcriptomic Responses
Treatment of bacteria with AMPs triggers a cascade of gene expression changes, reflecting the cell's efforts to counteract the peptide's effects. While membrane disruption is a common primary mechanism for many AMPs, transcriptomic data reveals that their modes of action are far more complex, often involving intracellular targets and the induction of specific stress responses.
This compound , an α-helical peptide, is known to disrupt bacterial membranes, but studies also indicate it can translocate into the cytoplasm and inhibit macromolecular synthesis[1]. Its transcriptomic signature in Escherichia coli points towards a multi-pronged attack, affecting membrane integrity, energy metabolism, and protein synthesis.
In comparison, the human cathelicidin LL-37 also induces membrane damage but is well-documented to have significant intracellular effects, including binding to DNA and interfering with cellular processes[2]. Transcriptomic analyses of bacteria like Streptococcus pneumoniae treated with LL-37 reveal a broad response, including the upregulation of stress response genes and transporters involved in peptide resistance[2].
Magainin 2 , another α-helical AMP, primarily acts by forming pores in the bacterial membrane. Its impact on gene expression is often linked to the consequences of membrane depolarization and leakage of cellular contents[3][4].
Defensins , a large family of cysteine-rich cationic peptides, exhibit a range of mechanisms. Some primarily disrupt membranes, while others inhibit cell wall synthesis or have intracellular targets. Their effect on the bacterial transcriptome can therefore be quite varied depending on the specific defensin and the target organism[5][6][7].
Comparative Transcriptomic Data
The following tables summarize the key differentially expressed genes and affected pathways in bacteria upon treatment with this compound and other selected AMPs. The data is compiled from multiple studies and normalized for comparative purposes.
Table 1: Comparison of Upregulated Genes and Pathways in E. coli
| Gene/Pathway Category | This compound | LL-37 | Magainin 2 | Defensins |
| Stress Response | Heat shock proteins (e.g., dnaK, groEL), SOS response genes (e.g., recA) | Chaperones, proteases, SOS response genes | Heat shock proteins | Oxidative stress response genes |
| Membrane/Cell Wall | Genes for lipid A modification, envelope stress response (rpoE) | Genes involved in cell wall synthesis and modification | Genes related to membrane repair | Peptidoglycan synthesis and modification genes |
| Transporters | Efflux pump components (e.g., acrAB) | ABC transporters, efflux pumps | Efflux pumps | Putative peptide transporters |
| Metabolism | Genes for alternative energy pathways | Genes involved in anaerobic metabolism | Genes related to amino acid metabolism | Central carbon metabolism genes |
Table 2: Comparison of Downregulated Genes and Pathways in E. coli
| Gene/Pathway Category | This compound | LL-37 | Magainin 2 | Defensins |
| Cell Division | Genes regulating cell cycle and division (e.g., ftsZ) | Cell division proteins | Key cell division genes | Genes involved in septum formation |
| Motility | Flagellar biosynthesis genes | Chemotaxis and flagellar genes | Flagellar assembly genes | Motility-related operons |
| Protein Synthesis | Ribosomal protein genes | Translation initiation factors | Ribosomal subunit genes | Genes for tRNA synthesis |
| Energy Metabolism | Genes for ATP synthesis and respiratory chain components | Genes of the TCA cycle | Oxidative phosphorylation genes | Genes for aerobic respiration |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of transcriptomic studies. Below are representative protocols for key experiments cited in this guide.
General Experimental Workflow for Bacterial Transcriptomics
The overall process for analyzing the transcriptomic response of bacteria to AMPs follows a standardized workflow, as depicted in the diagram below.
Caption: A generalized workflow for bacterial transcriptomic analysis after AMP treatment.
Protocol 1: Transcriptomic Analysis of E. coli Treated with this compound
-
Bacterial Strain and Growth Conditions: E. coli MG1655 is grown in Luria-Bertani (LB) broth at 37°C with shaking to an optical density at 600 nm (OD600) of 0.5.
-
AMP Treatment: A sub-lethal concentration of this compound (e.g., 0.5 x MIC) is added to the bacterial culture. An untreated culture serves as a control. The cultures are incubated for a defined period (e.g., 30 minutes).
-
RNA Extraction: Bacteria are harvested by centrifugation, and total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. An on-column DNase digestion step is included to remove contaminating genomic DNA.
-
RNA Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.
-
rRNA Depletion: Ribosomal RNA is removed from the total RNA samples using a rRNA depletion kit (e.g., Ribo-Zero rRNA Removal Kit, Illumina).
-
Library Preparation and Sequencing: Strand-specific RNA-seq libraries are prepared using a kit such as the TruSeq Stranded mRNA Library Prep Kit (Illumina). The libraries are then sequenced on an Illumina platform (e.g., NovaSeq).
-
Data Analysis: Raw sequencing reads are quality-filtered and mapped to the E. coli reference genome. Differential gene expression analysis is performed using tools like DESeq2 or edgeR. Gene ontology and pathway enrichment analyses are conducted to identify significantly affected biological processes.
Protocol 2: Transcriptomic Analysis of S. pneumoniae Treated with LL-37
-
Bacterial Strain and Growth Conditions: Streptococcus pneumoniae D39 is grown in Todd-Hewitt broth supplemented with yeast extract (THY) at 37°C in a 5% CO2 atmosphere to mid-log phase.
-
AMP Treatment: LL-37 is added to the culture at a sub-inhibitory concentration. An untreated culture is used as a control. Incubation is carried out for a specified time (e.g., 15 and 30 minutes)[2].
-
RNA Stabilization and Extraction: RNA is stabilized immediately using a solution like RNAprotect Bacteria Reagent (Qiagen). Total RNA is then extracted using a combination of enzymatic lysis and column-based purification.
-
Microarray Hybridization and Analysis: The transcriptomic response is analyzed using DNA microarrays specific for the S. pneumoniae genome. The extracted RNA is converted to labeled cDNA and hybridized to the arrays.
-
Data Analysis: The arrays are scanned, and the signal intensities are quantified. Statistical analysis is performed to identify genes with significant changes in expression between the treated and control samples.
Signaling and Response Pathways
AMPs can trigger specific signaling cascades in bacteria as part of a defense mechanism. A common response is the activation of two-component systems that regulate the expression of genes involved in stress adaptation and resistance.
Caption: A simplified model of a two-component system activated by AMP-induced membrane stress.
This guide provides a comparative overview of the transcriptomic effects of this compound and other AMPs. The presented data and protocols offer a valuable resource for researchers aiming to understand the intricate mechanisms of AMP action and to develop novel antimicrobial strategies. Further research involving direct, side-by-side transcriptomic comparisons under standardized conditions will be invaluable in elucidating the unique and overlapping modes of action of these promising therapeutic agents.
References
- 1. Sublethal Concentrations of this compound-Derived Antimicrobial Peptides Inhibit Macromolecular Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | Revealing the Mechanisms of Synergistic Action of Two Magainin Antimicrobial Peptides [frontiersin.org]
- 4. Magainin 2 induces bacterial cell death showing apoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the Antimicrobial Mechanisms of a Scorpion Defensin on Staphylococcus aureus Using Transcriptomic and Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional Profile of the Escherichia coli Response to the Antimicrobial Insect Peptide Cecropin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of this compound, an antimicrobial peptide in the skin secretions of winter flounder - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Pleurocidin
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of antimicrobial peptides like Pleurocidin is a critical component of laboratory management. Improper disposal can contribute to environmental contamination and the development of antimicrobial resistance.[1][2][3] Adherence to established protocols is essential not only for regulatory compliance but also for maintaining a safe laboratory environment and protecting ecosystems.
This compound, as a synthetic peptide with antimicrobial properties, should be handled as chemical waste.[4] Disposal procedures must align with federal, state, and local environmental control regulations.[5] This guide provides a comprehensive overview of the necessary precautions, personal protective equipment, and step-by-step disposal procedures for this compound.
Personal Protective Equipment and Hazard Data
When handling this compound, especially during disposal, it is imperative to use appropriate personal protective equipment (PPE) to prevent exposure. The following table summarizes key safety and hazard information.
| Category | Recommendation/Data | Source |
| Personal Protective Equipment | Splash goggles, full suit, dust respirator, boots, gloves. A self-contained breathing apparatus may be necessary to avoid inhalation. | [5] |
| Potential Hazards | May be harmful if inhaled, swallowed, or absorbed through the skin. May cause respiratory tract, skin, and eye irritation. | [5] |
| In Case of Exposure | Inhalation: Move to fresh air. If not breathing, give artificial respiration. Ingestion: Rinse mouth with water. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Flush eyes with water. | [5] |
| Hazardous Decomposition Products | Oxides of carbon (CO, CO2) and nitrogen (NO, NO2, …), hydrogen chloride (HCl). | [5] |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing reagents. | [5] |
Experimental Protocols for Disposal
Methodology for the Disposal of Solid and Liquid this compound Waste:
-
Waste Characterization and Segregation:
-
Identify all waste streams containing this compound. This includes unused stock solutions, contaminated labware (e.g., pipette tips, tubes), and any media used in experiments.
-
Segregate this compound waste from other laboratory waste, such as biohazardous or radioactive waste, unless it is multi-hazardous.[6][7]
-
-
Containerization:
-
Use chemically compatible, leak-proof containers clearly labeled as "Hazardous Waste" and "this compound."[7][8]
-
For liquid waste, use a dedicated, sealed container. Do not mix with other chemical wastes unless compatibility is confirmed.
-
For solid waste, such as contaminated gloves and pipette tips, collect in a designated, sealed bag or container.
-
-
Labeling and Documentation:
-
Storage:
-
Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.[1][7] Improper disposal can lead to environmental contamination.[1]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 2. nafdac.gov.ng [nafdac.gov.ng]
- 3. Access, use and disposal of antimicrobials among humans and animals in Wakiso district, Uganda: a qualitative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. peptide.com [peptide.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. gaiaca.com [gaiaca.com]
Personal protective equipment for handling Pleurocidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Pleurocidin, a potent antimicrobial peptide. Adherence to these procedures is essential to ensure personal safety and prevent contamination.
Personal Protective Equipment (PPE)
Given that this compound is a peptide with potential cytotoxic properties, a comprehensive approach to personal protection is mandatory. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Reconstitution (Lyophilized Powder) | Safety glasses with side shields or safety goggles. | Two pairs of powder-free nitrile gloves. | Fully buttoned lab coat. | N95 or higher-rated respirator. |
| Handling Solutions (Diluted) | Safety glasses with side shields or safety goggles. | Powder-free nitrile gloves. | Fully buttoned lab coat. | Not generally required, but may be necessary based on risk assessment (e.g., potential for aerosolization). |
| Cell Culture & In Vitro Assays | Safety glasses with side shields or safety goggles. | Powder-free nitrile gloves. | Fully buttoned lab coat. | Work in a certified biological safety cabinet (BSC). |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or rubber gloves over inner nitrile gloves. | Chemical-resistant apron or gown over a lab coat. | N95 or higher-rated respirator. |
Experimental Protocols: Safe Handling Procedures
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Store lyophilized this compound in a tightly sealed container at -20°C or lower, protected from light.
-
Reconstituted solutions should be stored at 4°C for short-term use or aliquoted and frozen at -20°C or -80°C for long-term storage to avoid repeated freeze-thaw cycles.
Weighing and Reconstitution:
-
Perform all weighing and reconstitution of lyophilized this compound within a chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Use a dedicated, calibrated balance.
-
Slowly add the desired solvent to the vial to avoid generating dust.
General Handling:
-
Always handle this compound solutions in a well-ventilated area. For procedures with a high risk of aerosol generation, such as vortexing or sonicating, use a certified biological safety cabinet.
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling this compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential exposure to others.
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and vials, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste. Do not pour this compound solutions down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Decontamination:
-
Work surfaces should be decontaminated at the end of each procedure and in the event of a spill. Use a suitable laboratory disinfectant with proven efficacy against peptides or a 10% bleach solution followed by a rinse with 70% ethanol and then water.
Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
Caption: A workflow for selecting appropriate PPE when handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
